molecular formula C19H24N2O4 B1673547 (+)-Formoterol CAS No. 67346-48-9

(+)-Formoterol

Cat. No.: B1673547
CAS No.: 67346-48-9
M. Wt: 344.4 g/mol
InChI Key: BPZSYCZIITTYBL-ORAYPTAESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-formoterol is an N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide in which both of the stereocentres have S configuration. It is a conjugate base of a (S,S)-formoterol(1+). It is an enantiomer of an arformoterol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-ORAYPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023077, DTXSID80110070
Record name Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80110070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 1.12X10+4 mg/L at 25 °C /Estimated/
Record name FORMOTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5.0X10-14 mm Hg at 25 °C /Estimated/
Record name FORMOTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

73573-87-2, 67346-48-9
Record name Formoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73573-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80110070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORMOTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Formoterol on Beta-2 Adrenoceptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular interactions and signaling pathways initiated by (+)-Formoterol, a potent and long-acting beta-2 adrenoceptor agonist. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action.

Introduction: The Beta-2 Adrenergic Receptor and its Ligand, this compound

The beta-2 adrenergic receptor (β2AR) is a member of the G protein-coupled receptor (GPCR) superfamily, the largest and most diverse group of membrane receptors in eukaryotes.[1][2][3] These receptors are characterized by seven transmembrane-spanning alpha-helical segments, an extracellular amino terminus, and an intracellular carboxy terminus.[2][3] β2ARs are predominantly found in the smooth muscle of the airways, uterus, and systemic vasculature.[4][5] Their activation by endogenous catecholamines like epinephrine leads to smooth muscle relaxation, resulting in physiological responses such as bronchodilation.[6][7][8]

This compound is a highly potent and selective long-acting beta-2 adrenoceptor agonist (LABA).[9][10][11] It is the (R,R)-enantiomer of formoterol and is primarily used in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4][11][12] Its clinical efficacy stems from its ability to induce prolonged bronchodilation, with a rapid onset of action.[10][11] This guide will delve into the molecular intricacies of how this compound elicits its therapeutic effects through its interaction with the β2AR.

The Molecular Dance: this compound Binding and Receptor Activation

The interaction of this compound with the β2AR is a dynamic process governed by its chemical properties and the receptor's structural features.

Binding Kinetics and Affinity

This compound exhibits high affinity for the β2AR.[10][13] This high affinity is a key contributor to its potency. In radioligand binding studies using bronchial membranes, formoterol has been shown to induce a high-affinity state of the β2-receptor.[14]

The long duration of action of formoterol is a subject of ongoing research. One prominent model, the "plasmalemma diffusion microkinetics model," suggests that formoterol's lipophilicity allows it to be retained in the lipid bilayer of the cell membrane.[10][15] This creates a local reservoir of the drug, allowing for sustained activation of the β2AR over an extended period.[10][15]

Receptor Conformation and Activation

Like all GPCRs, the β2AR exists in a dynamic equilibrium of different conformational states.[3] The binding of an agonist, such as this compound, stabilizes an active conformation of the receptor.[3][16] This conformational change is crucial for the subsequent activation of intracellular signaling pathways. Structural studies have revealed that agonist binding induces a significant outward movement of the cytoplasmic end of transmembrane segment 6 (TM6) and an alpha-helical extension of the cytoplasmic end of TM5.[7]

Downstream Signaling: The Canonical Gs-cAMP-PKA Pathway

The activation of the β2AR by this compound initiates a well-characterized signaling cascade, primarily mediated by the stimulatory G protein (Gs).[3][6][17]

G Protein Activation

Upon agonist binding and receptor conformational change, the β2AR interacts with a heterotrimeric G protein complex, consisting of Gα, Gβ, and Gγ subunits.[1][2] The receptor catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit.[1][16] This exchange triggers the dissociation of the GTP-bound Gαs subunit from the Gβγ dimer and the receptor.[1][16]

Adenylyl Cyclase and cAMP Production

The dissociated, active Gαs-GTP subunit then binds to and activates adenylyl cyclase, a membrane-bound enzyme.[6][17] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[6][17] This leads to a rapid increase in intracellular cAMP levels.

Protein Kinase A (PKA) Activation and Cellular Effects

cAMP exerts its effects primarily by activating Protein Kinase A (PKA).[2][17] PKA is a tetrameric enzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate various intracellular proteins, leading to the ultimate physiological response.[17]

In airway smooth muscle cells, PKA phosphorylates several target proteins that contribute to relaxation.[6] This includes the inactivation of myosin light-chain kinase and the activation of myosin light-chain phosphatase, which collectively lead to decreased intracellular calcium and smooth muscle relaxation, resulting in bronchodilation.[6]

Signaling Pathway of this compound at the Beta-2 Adrenoceptor

Formoterol_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Formoterol This compound B2AR Beta-2 Adrenoceptor (Inactive) Formoterol->B2AR Binds B2AR_active Beta-2 Adrenoceptor (Active) B2AR->B2AR_active Conformational Change G_protein Gs Protein (GDP-bound) B2AR_active->G_protein Activates G_protein_active Gs Protein (GTP-bound) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase (Inactive) G_protein_active->AC Activates AC_active Adenylyl Cyclase (Active) AC->AC_active ATP ATP AC_active->ATP Catalyzes cAMP cAMP ATP->cAMP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Response Smooth Muscle Relaxation (Bronchodilation) Phosphorylation->Response

Caption: Canonical signaling pathway of this compound via the β2AR.

Beyond the Canonical Pathway: Other Signaling Modalities

While the Gs-cAMP-PKA pathway is the primary mechanism of action for β2AR agonists, emerging evidence suggests the involvement of other signaling pathways.

G Protein-Independent Signaling and Beta-Arrestins

Upon prolonged agonist stimulation, β2ARs can be phosphorylated by G protein-coupled receptor kinases (GRKs).[3][18] This phosphorylation promotes the binding of β-arrestins, which sterically hinder the coupling of the receptor to Gs, leading to desensitization.[17][18][19] Interestingly, β-arrestins can also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[17][20]

Non-Smooth Muscle Effects

Beyond bronchodilation, this compound has other clinically relevant effects. It can inhibit the release of inflammatory mediators from mast cells and other inflammatory cells.[10][21] Additionally, it can stimulate mucociliary transport, aiding in the clearance of mucus from the airways.[21][22]

Experimental Protocols for Studying this compound's Mechanism of Action

A thorough understanding of this compound's pharmacology relies on robust in vitro and cellular assays. Here, we provide step-by-step methodologies for two key experiments.

Radioligand Binding Assay for Beta-2 Adrenoceptors

This assay is fundamental for determining the affinity (Kd) and density (Bmax) of β2ARs and for assessing the binding of unlabeled ligands like this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation (e.g., from cells or tissue) start->prep incubation Incubation (Membranes + Radioligand +/- Competitor) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies radioactivity) filtration->counting analysis Data Analysis (Calculate Kd, Bmax, Ki) counting->analysis end End analysis->end

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing β2ARs in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a suitable assay buffer.[23] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled β2AR antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of unlabeled this compound (for competition assays) or buffer (for saturation assays).[23][24]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[23]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[23]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.[23] For competition binding, plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.[23]

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its efficacy.

Experimental Workflow for cAMP Accumulation Assay

cAMP_Assay_Workflow start Start cell_seeding Cell Seeding (Cells expressing β2AR) start->cell_seeding stimulation Cell Stimulation (Varying concentrations of this compound) cell_seeding->stimulation lysis Cell Lysis (Release intracellular cAMP) stimulation->lysis detection cAMP Detection (e.g., HTRF, AlphaScreen, ELISA) lysis->detection analysis Data Analysis (Generate dose-response curve, calculate EC50) detection->analysis end End analysis->end

Caption: General workflow for a cAMP accumulation assay.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably or transiently expressing the human β2AR in a suitable medium. Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.[25]

  • Compound Preparation: Prepare serial dilutions of this compound in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[25]

  • Cell Stimulation: Remove the culture medium from the cells and add the stimulation buffer containing the PDE inhibitor. After a short pre-incubation, add the diluted this compound to the respective wells.[25] Incubate for a defined period (e.g., 30 minutes) at 37°C.[25][26]

  • Cell Lysis: Lyse the cells by adding a lysis buffer provided with the cAMP assay kit.[25][26]

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or an enzyme-linked immunosorbent assay (ELISA).[25][26] The signal generated is typically inversely proportional to the amount of cAMP present.[25]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the raw assay signals into cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum response).[25]

Quantitative Data Summary

The following table summarizes key pharmacological parameters for this compound and other relevant β2-agonists.

CompoundReceptorpD2 (Relaxation)pKi (Binding Affinity)
This compound β2AR8.9 ± 0.038.2 ± 0.09
Salmeterolβ2AR9.2 ± 0.038.3 ± 0.04
Albuterolβ2ARNot specified5.83 ± 0.06
Fenoterolβ2ARNot specified6.33 ± 0.07

Data compiled from functional and binding studies on guinea pig tracheal spirals and bronchial membranes.[14]

Conclusion

This compound is a cornerstone in the management of obstructive airway diseases due to its potent and long-lasting bronchodilator effects. Its mechanism of action is primarily driven by its high-affinity binding to the β2AR, leading to the activation of the canonical Gs-cAMP-PKA signaling pathway. The unique physicochemical properties of this compound, particularly its lipophilicity, are thought to contribute to its prolonged duration of action. A comprehensive understanding of its molecular pharmacology, facilitated by the experimental approaches outlined in this guide, is crucial for the development of next-generation respiratory therapeutics.

References

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. Available at: [Link]

  • Alternative mechanisms for long-acting beta(2)-adrenergic agonists in COPD - PubMed. Available at: [Link]

  • GPCR Pathway - Creative Diagnostics. Available at: [Link]

  • Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC - NIH. Available at: [Link]

  • G protein-coupled receptor - Wikipedia. Available at: [Link]

  • Pharmacology of long-acting beta-agonists - PubMed. Available at: [Link]

  • Beta2-adrenergic agonist - Wikipedia. Available at: [Link]

  • Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed. Available at: [Link]

  • G protein-coupled receptor signaling: transducers and effectors - Physiological Reviews. Available at: [Link]

  • Beta-2 adrenergic receptor - Wikipedia. Available at: [Link]

  • Beta2 Adrenoceptor Structure and Mechanism of Activation - The GO Map. Available at: [Link]

  • Beta adrenergic receptor beta2 subtype (BETA2) - Gosset. Available at: [Link]

  • Beta2-Agonists - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - NIH. Available at: [Link]

  • Beta-agonist: Types, Dosing, Benefits & Side Effects - Cleveland Clinic. Available at: [Link]

  • The effects of formoterol, a long-acting beta 2-adrenoceptor agonist, on mucociliary activity. Available at: [Link]

  • Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC - NIH. Available at: [Link]

  • Beta-agonist/Beta-blocker Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

  • The β2-Adrenoceptor Agonist Formoterol Stimulates Mitochondrial Biogenesis - PMC - NIH. Available at: [Link]

  • Beta 2 -Adrenergic Ligand Racemic Formoterol Exhibits Enantioselective Disposition in Blood and Skeletal Muscle of Humans, and Elicits Myocellular PKA Signaling at Therapeutic Inhaled Doses - PubMed. Available at: [Link]

  • β2-Adrenoceptor Activation Stimulates IL-6 Production via PKA, ERK1/2, Src, and Beta-Arrestin2 Signaling Pathways in Human Bronchial Epithelia - PubMed Central. Available at: [Link]

  • Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase - PubMed. Available at: [Link]

  • cAMP Accumulation Assay - Creative BioMart. Available at: [Link]

  • Beta-adrenoceptors, cAMP and airway smooth muscle relaxation: challenges to the dogma - PubMed. Available at: [Link]

  • Data Sheet - BPS Bioscience. Available at: [Link]

  • What is Formoterol (a long-acting beta-2 adrenergic receptor agonist)? - Dr.Oracle. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • cAMP Regulation of Airway Smooth Muscle Function - PMC - NIH. Available at: [Link]

  • Activation of β 2 AR by formoterol | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments. Available at: [Link]

  • beta2 Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Available at: [Link]

  • Why are long-acting beta-adrenoceptor agonists long-acting? - ERS Publications. Available at: [Link]

  • [Radioligand Method of Assessment of β-Adrenoceptor's Activity on Human T-Lymphocytes]. Available at: [Link]

  • Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. Available at: [Link]

  • Effect of β2-adrenoceptor agonists and other cAMP-elevating agents on inflammatory gene expression in human airways smooth. Available at: [Link]

  • Beta2-adrenergic ligand racemic formoterol exhibits enantioselective disposition in blood and skeletal muscle - Amazon S3. Available at: [Link]

  • Contribution of the b 2 -adrenoceptors to airway relaxation induced by (R) - ResearchGate. Available at: [Link]

  • Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC - PubMed Central. Available at: [Link]

  • Long-acting beta 2-adrenoceptor agonists: a new perspective in the treatment of asthma. Available at: [Link]

  • The beta 2-adrenergic receptor agonist formoterol reduces microvascular leakage by inhibiting endothelial gap formation. | Semantic Scholar. Available at: [Link]

  • Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PubMed Central. Available at: [Link]

  • Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed. Available at: [Link]

  • β-Adrenoceptor agonists and asthma - 100 Years of development - ResearchGate. Available at: [Link]

Sources

Stereospecific Synthesis of (+)-Formoterol: A Technical Guide to Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Formoterol, the (R,R)-enantiomer of Formoterol, is a highly potent and selective long-acting β2-adrenoceptor agonist pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic superiority over other stereoisomers—the (R,R)-isomer is approximately 1000 times more active than its (S,S)-counterpart—necessitates robust and efficient stereospecific synthetic routes for its production as a single-isomer active pharmaceutical ingredient, Arformoterol.[2] This guide provides an in-depth technical overview of the core, field-proven strategies for the stereospecific synthesis of this compound. We will dissect a highly convergent strategy centered on the asymmetric reduction of a key ketone intermediate, detail the classical resolution of a crucial chiral amine, and explore an industrially pertinent method involving the resolution of racemic Formoterol. Each section explains the causal logic behind methodological choices, provides detailed experimental protocols, and is supported by authoritative references, offering a comprehensive resource for researchers and process chemists in drug development.

Introduction: The Imperative for Stereochemical Purity

Formoterol possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[3] Pharmacological studies have unequivocally demonstrated that the desired bronchodilatory activity resides almost exclusively in the (R,R)-enantiomer.[2] The other isomers are significantly less potent or inactive, with the (S,S)-enantiomer even suspected of proinflammatory effects.[4][5] Consequently, the development of synthetic pathways that can selectively produce the (R,R)-isomer in high enantiomeric and diastereomeric purity is not merely an academic exercise but a regulatory and therapeutic necessity.

The primary challenge lies in controlling the stereochemistry at two distinct points in the molecule. Modern synthetic strategies address this by employing a convergent approach, where the two chiral fragments of the molecule are synthesized or resolved independently and then coupled in a later step. This modularity allows for greater control and optimization of the stereochemistry of each component before the final assembly.

Core Strategy: A Convergent Synthesis via Asymmetric Reduction

A robust and widely adopted strategy for synthesizing this compound involves the convergent coupling of two key chiral building blocks: an (R)-configured aryl epoxide (or its halohydrin precursor) and an (R)-configured amine side-chain. This approach effectively isolates the two stereochemical challenges into separate, manageable synthetic sequences.

Retrosynthetic Analysis

The disconnection of this compound reveals two primary synthons: the aromatic "head," which can be traced back to a chiral bromohydrin (C) , and the chiral amine side-chain (D) . The bromohydrin's chirality is established via the asymmetric reduction of a prochiral bromoketone (B) , while the amine's chirality is typically secured through classical resolution.

retrosynthesis Formoterol This compound (A) Coupling Coupling & Deprotection Formoterol->Coupling Bromohydrin Chiral Bromohydrin Synthon (C) Coupling->Bromohydrin Amine Chiral Amine Synthon (D) Coupling->Amine Asymmetric_Reduction Asymmetric Reduction Bromohydrin->Asymmetric_Reduction Resolution Classical Resolution Amine->Resolution Bromoketone Prochiral Bromoketone (B) Asymmetric_Reduction->Bromoketone Racemic_Amine Racemic Amine Resolution->Racemic_Amine cbs_mechanism cluster_0 Catalyst Activation & Coordination cluster_1 Stereoselective Hydride Transfer cluster_2 Product Release Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Activated Catalyst-BH₃ Complex Catalyst->Activated_Complex + BH₃ Borane1 BH₃ Coordinated_Complex Ternary Complex Activated_Complex->Coordinated_Complex + Ketone Ketone Prochiral Ketone (Large/Small Substituents) TS Rigid 6-Membered Transition State Coordinated_Complex->TS Intramolecular Hydride Transfer Alkoxyborane Alkoxyborane Product TS->Alkoxyborane Chiral_Alcohol Chiral Alcohol (High ee) Alkoxyborane->Chiral_Alcohol + H₃O⁺ Catalyst_Regen Catalyst (Regenerated) Alkoxyborane->Catalyst_Regen Workup Acidic Workup

Sources

A Comprehensive Pharmacological Profile of the (+)-(S,S)-Formoterol Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Principle of Stereoselectivity in Adrenergic Agonism

Formoterol is a highly potent and long-acting β2-adrenergic receptor (β2-AR) agonist, established as a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its molecular structure possesses two chiral centers, giving rise to four possible stereoisomers.[4][5] In clinical practice, formoterol is administered as a racemate, a 1:1 mixture of its (R,R) and (S,S) enantiomers.[4][6][7] The fundamental principle of stereoselectivity dictates that these mirror-image molecules can interact differently with the chiral environment of a biological receptor, leading to distinct pharmacological activities.

This guide provides an in-depth technical analysis of the pharmacological profile of the (+)-(S,S)-formoterol enantiomer, often termed the distomer (the less active enantiomer). To establish a complete and contextually relevant profile, its characteristics are benchmarked against its therapeutically active counterpart, the (-)-(R,R)-formoterol enantiomer (the eutomer, marketed as arformoterol), and the racemic mixture.[1][7][8] Understanding the profile of the (+)-(S,S) enantiomer is not merely an academic exercise; it is critical for comprehending the overall therapeutic and potential off-target effects of the racemic drug and informs the rationale behind the development of enantiopure pharmaceuticals.

Receptor Binding Affinity: Quantifying Molecular Recognition

Core Directive: To determine the affinity of (+)-(S,S)-Formoterol for the human β2-adrenergic receptor. High-affinity binding is a prerequisite for potent receptor activation.

Causality of Experimental Choice: A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of an unlabeled ligand. This assay directly measures the interaction between the test compound and the receptor in a controlled in vitro environment, typically using cell membranes rich in the receptor of interest. The displacement of a high-affinity, non-selective radiolabeled antagonist (e.g., [¹²⁵I]iodocyanopindolol) provides a robust and reproducible measure of the test compound's binding affinity.[9][10]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture a cell line stably expressing high levels of the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove cytosolic components.

    • Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Assay Execution:

    • In a 96-well plate, combine:

      • A fixed concentration of radiolabeled antagonist (e.g., [¹²⁵I]iodocyanopindolol) at a concentration near its dissociation constant (Kd).

      • Increasing concentrations of the unlabeled competitor ligand ((+)-(S,S)-Formoterol, (-)-(R,R)-Formoterol, or racemic formoterol).

      • A fixed amount of cell membrane preparation (e.g., 5-10 µg protein per well).

    • To determine non-specific binding, include control wells with a high concentration of a non-radiolabeled, potent β-antagonist (e.g., 10 µM propranolol).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 90 minutes).

  • Signal Detection & Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Quantify the radioactivity retained on the filters using a gamma counter.

    • Subtract non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve. Fit this data to a one-site sigmoidal dose-response model to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary & Interpretation

The binding assays reveal a profound stereoselectivity at the β2-AR. The (-)-(R,R)-enantiomer demonstrates a binding affinity approximately 1000-fold greater than that of the (+)-(S,S)-enantiomer.[8][11]

CompoundReceptorBinding Affinity (Ki)Reference
(-)-(R,R)-Formoterol (Eutomer)Human β2-AR~2.9 nM[11]
(+)-(S,S)-Formoterol (Distomer)Human β2-AR~3100 nM[11]

Visualization: Competitive Binding Assay Workflow

G cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_detect 3. Detection & Analysis Membranes β2-AR Membranes Incubate Combine & Incubate to Equilibrium Membranes->Incubate Radioligand [125I]-Antagonist Radioligand->Incubate Competitor (+)-Formoterol (Serial Dilution) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Separate Bound/Free Count Gamma Counting Filter->Count Measure Bound Radioactivity Analyze Calculate IC50 -> Ki Count->Analyze Generate Curve

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity: From Binding to Biological Response

Core Directive: To assess the ability of (+)-(S,S)-Formoterol to activate the β2-AR and elicit a downstream cellular response, thereby determining its potency (EC50) and efficacy (Emax).

Causality of Experimental Choice: While binding assays measure affinity, they do not reveal whether the ligand activates the receptor (agonism), blocks it (antagonism), or has no effect. Functional assays are required to characterize this. A cAMP accumulation assay is chosen as it measures the direct downstream consequence of β2-AR activation—the production of the second messenger cAMP via the Gs protein pathway.[12][13] This is complemented by organ bath studies on airway tissue, which provide a more physiologically relevant measure of the ultimate therapeutic goal: smooth muscle relaxation.[14]

Experimental Protocol 1: cAMP Accumulation Assay
  • Cell Seeding: Plate human airway smooth muscle (HASM) cells or a transfected cell line (e.g., CHO-K1-β2-AR) in 24- or 96-well plates and grow to ~80-90% confluency.[15]

  • Pre-treatment: Wash cells with serum-free media and then incubate for 30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX). This crucial step prevents the enzymatic degradation of cAMP, amplifying the signal for accurate quantification.

  • Agonist Stimulation: Add increasing concentrations of the test compounds ((+)-(S,S)-Formoterol, (-)-(R,R)-Formoterol) to the wells. Include a positive control known to maximally stimulate adenylyl cyclase (e.g., 10 µM Forskolin).

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Terminate the reaction by aspirating the media and adding a lysis buffer. The concentration of cAMP in the cell lysate is then quantified using a validated method such as a competitive ELISA or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.[15][16]

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.

Data Summary & Interpretation

Functional assays confirm the data from binding studies. The bronchodilatory effect of formoterol resides almost exclusively with the (-)-(R,R)-enantiomer.[14][17] The (+)-(S,S)-enantiomer is profoundly less potent, estimated to be over 1,000 times weaker than its counterpart, and acts as a very weak partial agonist.[14]

CompoundFunctional AssayPotency (EC50)Efficacy (Emax)Reference
(-)-(R,R)-Formoterol Guinea Pig Trachea Relaxation~1 nMFull Agonist[14]
(+)-(S,S)-Formoterol Guinea Pig Trachea Relaxation>1000 nMVery Weak Partial Agonist[14]
Racemic Formoterol Guinea Pig Trachea Relaxation~1 nMFull Agonist[14]

Visualization: β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Formoterol (R,R)-Formoterol (Agonist) Receptor β2-Adrenergic Receptor Formoterol->Receptor Binds Gs_Protein Gs Protein (α, β, γ subunits) Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Myosin Light Chain Phosphatase Activation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Targets

Caption: The Gs-coupled β2-AR signaling cascade leading to relaxation.

Potential for Antagonistic or Off-Target Effects

Core Directive: To investigate whether (+)-(S,S)-Formoterol is merely an inert, weak agonist or if it possesses other pharmacological properties, such as antagonism of the active (-)-(R,R)-enantiomer.

Scientific Rationale: The "chiral switch"—developing a single, active enantiomer from a racemate—is often predicated on the assumption that the distomer is either inactive or contributes to adverse effects.[8] Therefore, characterizing any non-agonist activity of (+)-(S,S)-formoterol is critical. Some preclinical studies have raised questions about its role, suggesting it might antagonize the effects of the eutomer or even possess pro-contractile properties under certain conditions.[11] However, this finding is not universally supported, with other studies on human bronchial tissue concluding that it does not exert contractile effects or significantly interfere with the relaxant properties of the racemate.[14]

Experimental Protocol: Schild Analysis for Competitive Antagonism

This protocol is designed to rigorously test for competitive antagonism using a functional tissue assay.

  • Tissue Preparation: Prepare isolated guinea pig tracheal rings or human bronchial strips and mount them in organ baths as described in Section 2.0.

  • Control Curve: Generate a full, cumulative concentration-response curve for the agonist, (-)-(R,R)-Formoterol, on tissue pre-contracted with a spasmogen (e.g., carbachol). This establishes the baseline EC50 and Emax.

  • Antagonist Incubation: In parallel tissue preparations, pre-incubate with a fixed concentration of the putative antagonist, (+)-(S,S)-Formoterol (e.g., 1 µM), for a set period (e.g., 30-60 minutes).

  • Agonist Curve in Presence of Antagonist: While maintaining the presence of (+)-(S,S)-Formoterol, generate a new concentration-response curve for (-)-(R,R)-Formoterol.

  • Repeat: Repeat steps 3 and 4 with several increasing concentrations of (+)-(S,S)-Formoterol (e.g., 3 µM, 10 µM).

  • Data Analysis:

    • Compare the dose-response curves. If (+)-(S,S)-Formoterol is a competitive antagonist, the curves for (-)-(R,R)-Formoterol will shift to the right in a parallel manner, without a reduction in the maximal response (Emax).

    • Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence) for each concentration of the antagonist.

    • Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]). For a true competitive antagonist, the slope of this plot should be 1.0, and the x-intercept provides the pA2 value, a measure of the antagonist's affinity.

Interpretation of Findings: The existing body of evidence is conflicting. While some in vivo and in vitro models suggest potential for antagonism or other effects from the (S,S)-isomer, studies on isolated human airways have not demonstrated a clinically significant negative interaction.[11][14] It is concluded that for acute bronchodilation, the (+)-(S,S)-enantiomer is largely inert and does not meaningfully detract from the therapeutic effect of the (-)-(R,R)-enantiomer within the racemate.[[“]][19]

Summary and Conclusions

The pharmacological profile of (+)-(S,S)-formoterol is that of a classical distomer. Its defining characteristics are:

  • Low Receptor Affinity: It exhibits a binding affinity for the human β2-adrenergic receptor that is approximately 1000-fold lower than its (-)-(R,R)-enantiomer.[11]

  • Very Weak Functional Activity: It is a very weak partial agonist, with a potency more than three orders of magnitude lower than (-)-(R,R)-formoterol. Its contribution to the bronchodilatory effect of racemic formoterol is negligible.[14]

  • Negligible Clinical Impact on Acute Bronchodilation: Studies comparing the pure (-)-(R,R)-enantiomer (arformoterol) with the racemate have found no clinically significant advantage for the enantiopure form in terms of acute bronchodilator response, reinforcing the minimal role of the (+)-(S,S)-enantiomer in this primary therapeutic action.[8][[“]][19]

While some preclinical data have suggested the potential for more complex interactions, such as antagonism, these effects have not been consistently demonstrated, particularly in human airway tissue.[11][14] Therefore, for the purposes of bronchodilation, (+)-(S,S)-formoterol can be considered largely inactive. The development of arformoterol ((R,R)-formoterol) as a single-enantiomer drug is based on the principle of removing the pharmacologically unnecessary isomeric ballast, though the debate regarding its overall clinical superiority to the racemate continues.[8]

References

(+)-Formoterol chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (+)-Formoterol: Chemical Structure, Properties, and Pharmacological Profile

Introduction

Formoterol is a potent, long-acting β2-adrenergic receptor agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is a phenylethanolamine derivative with two chiral centers, leading to the existence of four stereoisomers.[3] Commercially, formoterol is often available as a racemic mixture of its (R,R) and (S,S) enantiomers.[4] The bronchodilatory effects of formoterol are primarily attributed to the (R,R)-enantiomer, also known as arformoterol.[5] This guide will provide a detailed technical overview of the this compound enantiomer, which has been identified as the (S,S)-enantiomer, focusing on its chemical structure, physicochemical properties, and distinct pharmacological characteristics in comparison to its more active counterpart.

Chemical Structure and Physicochemical Properties of this compound

The chemical structure and properties of this compound are fundamental to understanding its behavior both in vitro and in vivo.

Chemical Structure and Stereochemistry

This compound is the (S,S)-enantiomer of N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide.[3] The stereochemistry at the two chiral centers significantly influences its interaction with the β2-adrenergic receptor.

  • IUPAC Name: N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

  • Molecular Formula: C19H24N2O4[4]

  • Molecular Weight: 344.40 g/mol [4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

PropertyValueSource(s)
Melting Point 138-140 °C (for racemate)[6]
pKa pKa1: 7.9 (amine), pKa2: 9.2 (phenol)[6]
Solubility Slightly soluble in water; soluble in methanol; sparingly soluble in ethanol.[6][7]
Log P (octanol/water) 0.4 (pH 7.4, for racemate)[6]

Mechanism of Action and Pharmacological Profile

The pharmacological activity of formoterol is stereoselective, with the bronchodilatory effects primarily residing in the (R,R)-enantiomer. The (+)-enantiomer, (S,S)-Formoterol, is considered inactive or significantly less potent.

Interaction with the β2-Adrenergic Receptor

The primary mechanism of action for β2-agonists like formoterol involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[8][9] This interaction initiates a signaling cascade that leads to bronchodilation.

Upon binding to the β2-adrenergic receptor, the Gs alpha subunit of the associated G protein is activated. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][10] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular targets, resulting in the sequestration of intracellular calcium and the relaxation of smooth muscle cells, leading to bronchodilation.[11]

G_protein_signaling cluster_membrane Cell Membrane receptor β2-Adrenergic Receptor g_protein G Protein (Gs) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts formoterol This compound formoterol->receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

Figure 1: β2-Adrenergic Receptor Signaling Pathway.

While this is the general mechanism for formoterol, the affinity and efficacy of the (+)-(S,S)-enantiomer at the β2-adrenergic receptor are substantially lower than that of the (R,R)-enantiomer. Studies have shown that the (S,S)-enantiomer is approximately 1,000-fold less potent as a β2-agonist.

Comparative Pharmacology

The significant difference in potency between the formoterol enantiomers highlights the stereospecificity of the β2-adrenergic receptor. The (R,R)-enantiomer's higher affinity and intrinsic activity are responsible for the therapeutic effects observed with the racemic mixture. The (+)-(S,S)-enantiomer is often considered an inactive component, although its presence in the racemic mixture may have implications for the overall pharmacological profile, including potential off-target effects or competitive inhibition, though this is not well-established.

Synthesis and Chiral Separation

The production of enantiomerically pure this compound requires specialized synthetic or separation techniques.

Enantioselective Synthesis

The synthesis of specific stereoisomers of formoterol can be achieved through enantioselective synthesis. This often involves the use of chiral catalysts or starting materials to direct the reaction towards the desired stereochemical outcome. One approach involves the asymmetric reduction of a bromoketone precursor using a chiral catalyst, such as an oxazaborolidine derived from an amino alcohol, to establish the stereochemistry at one of the chiral centers.[12] The other chiral center is introduced through the coupling with an optically pure amine sidechain.[13]

Chiral Separation

For the separation of formoterol enantiomers from a racemic mixture, chiral chromatography is a widely used and effective method.[6] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common technique.

Experimental Protocol: Chiral HPLC Separation of Formoterol Enantiomers

  • Column: A chiral stationary phase column, such as one based on amylose derivatives (e.g., Chiralpak AD-H), is selected for its ability to differentiate between the enantiomers.[6]

  • Mobile Phase: A mixture of n-hexane, 1-propanol, and diethylamine (e.g., in a ratio of 75:25:0.1 v/v/v) is often used as the mobile phase. The composition can be optimized to achieve the best separation.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The column temperature is maintained at a constant value, for example, 25 °C, to ensure reproducible results.

  • Detection: UV detection at a wavelength of 242 nm is suitable for detecting the formoterol enantiomers.[14]

  • Analysis: The sample containing the racemic mixture of formoterol is injected into the HPLC system. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation. The separated enantiomers can then be collected for further analysis.

chiral_hplc_workflow start Racemic Formoterol Sample injection Inject into HPLC System start->injection column Chiral Stationary Phase Column injection->column separation Differential Interaction with CSP column->separation detection UV Detector (242 nm) separation->detection output Chromatogram with Separated Enantiomer Peaks detection->output collection Collect this compound Fraction output->collection

Figure 2: Workflow for Chiral HPLC Separation.

Clinical Relevance

The clinical use of formoterol primarily focuses on the racemic mixture or the pure (R,R)-enantiomer (arformoterol).[2] Given that the bronchodilatory activity resides almost exclusively in the (R,R)-enantiomer, the (+)-(S,S)-enantiomer is generally not used as a therapeutic agent on its own. Clinical studies have extensively evaluated the efficacy and safety of racemic formoterol and arformoterol for the treatment of asthma and COPD, demonstrating significant improvements in lung function and symptom control.[2][15]

Conclusion

This compound, the (S,S)-enantiomer, represents the less active component of the racemic formoterol mixture. While its chemical structure is well-defined, its pharmacological activity at the β2-adrenergic receptor is significantly lower than its (R,R)-counterpart. The study of this compound is crucial for understanding the stereoselectivity of the β2-adrenergic receptor and for the development of enantiomerically pure drugs like arformoterol. Advanced analytical techniques, such as chiral HPLC, are essential for the separation and characterization of formoterol's stereoisomers, ensuring the quality and efficacy of the final pharmaceutical product.

References

  • Formoterol. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link].

  • Formoterol Monograph for Professionals. (2025, November 24). Drugs.com. Retrieved from [Link].

  • Reddy, Y. P., Vamsi, N. M., Shrivas, M., & Kumar, M. V. S. (2011). Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography. Asian Journal of Chemistry, 23(11), 4997–5000.
  • Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. (n.d.). Organic Process Research & Development.
  • Gao, Y., & Zepp, C. (2000). U.S. Patent No. 6,040,344. Washington, DC: U.S.
  • Akapo, S. O., McCrea, C., & Skinner, W. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 957-963.
  • Anderson, G. P. (1993).
  • Pathak, P., & Mohanraj, K. (2020). Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Column. ChemRxiv.
  • Synthetic method of formoterol fumarate important intermedi
  • What is the mechanism of Formoterol Fumarate? (2024, July 17).
  • Formoterol and Impurities. (n.d.). BOC Sciences.
  • Process for preparing formoterol and related compounds. (n.d.).
  • Formoterol Mechanism of Action. (2018, December 19). YouTube.
  • Formoterol. (n.d.). PubChem. Retrieved from [Link].

  • Bartow, R. A., & Brogden, R. N. (1998). Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease. Drugs, 55(2), 303-322.
  • Riemersma, R. A., et al. (1993). High Affinity [3H]formoterol Binding Sites in Lung: Characterization and Autoradiographic Mapping. Journal of Pharmacology and Experimental Therapeutics, 266(1), 245-251.
  • Akapo, S., McCrea, C., & Skinner, W. (2009).
  • Noveral, J. P., et al. (1992). Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. Journal of Pharmacology and Experimental Therapeutics, 262(2), 643-649.
  • Linden, A., et al. (1992). Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding. Pulmonary Pharmacology, 5(3), 191-197.
  • Formoterol-fumarate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hep
  • Formoterol Fumarate – Application in Therapy and Current Clinical Research. (n.d.).
  • Formoterol - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol. (2015, June 23). RxWiki.
  • Chemical structures of formoterol and salmeterol. Formoterol is a pure... (n.d.).
  • Cazzola, M., & Rogliani, P. (2020). Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease.
  • Formoterol Hemifumarate Adrenergic Receptor agonist. (2024, May 22). Selleck Chemicals.
  • Sears, M. R. (2009). Long-acting β-agonists: a review of formoterol safety data from asthma clinical trials.
  • Formoterol Fumarate. (n.d.). PubChem. Retrieved from [Link].

  • Sears, M. R. (2013). Safety of formoterol in asthma clinical trials: an update.
  • Salma, N., et al. (2018). Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists. Biophysical Journal, 115(1), 111-122.
  • formoterol. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Sears, M. R. (2013). Safety of formoterol in asthma clinical trials: an update.
  • Chiral Drug Separ
  • PERFOROMIST (formoterol fumarate) label. (n.d.).
  • Clauzel, A. M. (1990). Characteristics of bronchodilating activity of formoterol. Lung, 168 Suppl, 71-75.
  • Formoterol fumarate - Adrenergic Receptor. (n.d.). MedchemExpress.com.
  • Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus. (2025, May 20).

Sources

Introduction: The Imperative of Chirality in β2-Adrenergic Agonist Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of (+)-Formoterol as a Research Compound

Formoterol is a highly potent, long-acting β2-adrenoceptor agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Its therapeutic effect stems from its ability to relax the smooth muscle of the airways, leading to prolonged bronchodilation[3][4][5]. The formoterol molecule possesses two chiral centers, which gives rise to four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R)[6][7]. Commercially, formoterol was initially developed and marketed as a racemate, specifically a 1:1 mixture of the (R,R) and (S,S) enantiomers[2][6].

However, growing understanding in pharmacology has underscored that stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties[8]. This principle proved to be critically important for formoterol. Research revealed that the desired therapeutic activity resides almost exclusively in one enantiomer, the (R,R)-isomer, which became the focus of dedicated research and development as the single-isomer drug, Arformoterol[6][9][10]. This guide provides a detailed technical overview of the scientific rationale, synthesis, characterization, and pharmacological evaluation that underpinned the development of this compound, or (R,R)-Formoterol, from a component of a racemic mixture to a refined, targeted research compound and ultimately, a clinically significant therapeutic agent.

Part 1: The Rationale for Stereoselective Development: Unmasking the Active Enantiomer

The primary driver for developing this compound as a single-enantiomer compound was the profound difference in biological activity between the (R,R) and (S,S) isomers. The bronchodilatory and anti-inflammatory effects are attributed to the (R,R)-enantiomer, which acts as a potent, high-affinity agonist at the β2-adrenoceptor[11][12]. In stark contrast, the (S,S)-enantiomer is significantly less active, with some studies suggesting it may even contribute to pro-inflammatory effects, potentially antagonizing the therapeutic actions of its counterpart[11][13].

Stereoselectivity at the β2-Adrenoceptor

In vitro studies have definitively established the stereoselective superiority of the (R,R)-enantiomer. Receptor binding assays demonstrate that this compound has an affinity for the human β2-adrenoceptor that is approximately 1000-fold greater than that of the (S,S)-enantiomer[6][13]. This dramatic difference in binding affinity translates directly to functional potency. In assays measuring the generation of intracellular cyclic AMP (cAMP), the key second messenger in the β2-adrenergic signaling pathway, the (R,R)-enantiomer is also about 100-fold more potent than the (S,S)-isomer[14].

Some research has suggested that while the (R,R)-enantiomer is responsible for the therapeutic bronchodilation, the (S,S)-enantiomer is not merely an inert component. Studies have indicated that the (S,S)-isomer may have properties that are inconsistent with an effective asthma therapeutic, such as exaggerating contractions to carbachol in pretreated tissues[13]. The development of Arformoterol, the pure (R,R)-enantiomer, therefore obviates any potential negative effects associated with the racemic mixture[15].

Quantitative Comparison of Formoterol Enantiomers

The following table summarizes the key quantitative differences in receptor binding and functional activity between the formoterol enantiomers.

Parameter(R,R)-Formoterol (this compound)(S,S)-Formoterol ((-)-Formoterol)Reference
Receptor Binding Affinity (Ki or Kd) ~2.9 nM~3100 nM[13]
Functional Potency (cAMP EC50) ~10.5 pM~1000 pM[14]

Part 2: Stereoselective Synthesis of this compound

Achieving an enantiomerically pure form of (R,R)-Formoterol on a large scale required the development of a practical and highly selective synthetic process. Early methods involved the resolution of the final racemic formoterol mixture using chiral acids like tartaric acid, but these processes were often inefficient, resulting in low yields[6][16]. Subsequent efforts focused on convergent synthetic strategies that introduce chirality early in the process, using optically pure starting materials to ensure the final product has high stereochemical purity.

One successful and practical approach involves the coupling of two key chiral intermediates: an optically pure styrene oxide derivative and an optically pure amine[7][16][17].

Representative Synthetic Workflow

The following diagram outlines a convergent synthesis strategy for producing (R,R)-Formoterol with high stereochemical purity (>99.5%) and a good overall yield[16]. This process avoids chromatographic purification of the final active pharmaceutical ingredient.

G cluster_0 Synthesis of Chiral Epoxide cluster_1 Synthesis of Chiral Amine cluster_2 Coupling and Deprotection BromoKetone Bromo Ketone (4) Reduction Asymmetric Catalytic Reduction BromoKetone->Reduction Catalyst Oxazaborolidine Catalyst Catalyst->Reduction BromoHydrin (R)-Bromohydrin (5) Reduction->BromoHydrin Epoxide (R)-Styrene Oxide Intermediate (2) BromoHydrin->Epoxide Base Treatment Coupling Epoxide Ring-Opening Epoxide->Coupling RacemicAmine Racemic Amine Resolution Diastereomeric Salt Resolution RacemicAmine->Resolution ChiralAcid (S)-Mandelic Acid ChiralAcid->Resolution ChiralAmine (R)-Amine Intermediate (3) Resolution->ChiralAmine ChiralAmine->Coupling ProtectedFormoterol Dibenzyl-(R,R)-Formoterol Coupling->ProtectedFormoterol Deprotection Catalytic Hydrogenation (Debenzylation) ProtectedFormoterol->Deprotection FormoterolBase (R,R)-Formoterol (Free Base) Deprotection->FormoterolBase SaltFormation Salt Formation FormoterolBase->SaltFormation FinalProduct (R,R)-Formoterol Fumarate/Tartrate SaltFormation->FinalProduct caption Fig. 1: Convergent Synthesis of (R,R)-Formoterol

Caption: Fig. 1: Convergent Synthesis of (R,R)-Formoterol

Detailed Experimental Protocol: Key Synthesis Steps

The following protocol is a conceptual representation based on published synthetic methodologies[7][16].

Step 1: Asymmetric Reduction to (R)-Bromohydrin

  • To a solution of the oxazaborolidine catalyst (derived from (1R,2S)-1-amino-2-indanol) in an appropriate solvent (e.g., THF), add the bromo ketone precursor (4-benzyloxy-3-formamido-α-bromoacetophenone).

  • Cool the mixture and slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH3·THF).

  • Maintain the reaction at a controlled temperature until completion, as monitored by TLC or HPLC.

  • Work up the reaction to isolate the crude (R)-bromohydrin. The enantiomeric excess (ee) at this stage is critical and should be >99%.

Step 2: Resolution of the Chiral Amine

  • Synthesize the racemic amine (4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine) via reductive amination of 4-methoxyphenylacetone with N-benzylamine[7].

  • Dissolve the racemic amine in a suitable solvent (e.g., methanol).

  • Add a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts.

  • Allow the less soluble diastereomeric salt to crystallize from the solution. This process may require multiple recrystallizations to achieve the desired isomeric purity (>99.5%)[7].

  • Treat the purified salt with a base to liberate the free (R)-amine.

Step 3: Coupling and Deprotection

  • Combine the enantiomerically pure (R)-styrene oxide intermediate and the (R)-amine.

  • Heat the mixture, often without a solvent or in a high-boiling inert solvent like toluene, at elevated temperatures (e.g., 120 °C) to facilitate the epoxide ring-opening reaction[7][16].

  • After the reaction is complete, the resulting dibenzyl-protected (R,R)-formoterol can be taken directly to the next step.

  • Dissolve the protected intermediate in an alcohol solvent (e.g., ethanol or methanol).

  • Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure to remove the two benzyl protecting groups[7][16].

  • Filter off the catalyst. The resulting solution contains the (R,R)-formoterol free base.

Step 4: Salt Formation and Isolation

  • To the solution of the free base, add the desired counter-ion acid, such as L-(+)-tartaric acid or fumaric acid, dissolved in a suitable solvent like isopropyl alcohol[7]. The L-tartrate salt is noted for being non-hygroscopic and easy to handle[7].

  • Induce crystallization by cooling the solution.

  • Filter the resulting precipitate, wash with a cold solvent, and dry under vacuum to yield the final, highly pure (R,R)-Formoterol salt.

Part 3: Characterization and Stereochemical Quality Control

Ensuring the stereochemical purity of this compound is paramount. The primary analytical technique for separating and quantifying the stereoisomers of formoterol is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Chiral HPLC for Enantiomeric Purity

Polysaccharide-based CSPs, such as those derived from amylose (e.g., Chiralpak AD-H) or cellulose, have proven highly effective for resolving formoterol enantiomers[18]. The separation is typically achieved under normal-phase conditions, where the mobile phase composition (e.g., hexane, a polar alcohol modifier like 1-propanol, and a basic additive like diethylamine) can be optimized to achieve baseline resolution and suitable retention times[18].

Detailed Protocol: Chiral HPLC Analysis

The following is a representative protocol for the enantioselective separation of formoterol isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 10 µm) or equivalent[18].

  • Mobile Phase: A mixture of n-hexane, 1-propanol, and diethylamine (DEA) in a ratio of approximately 75:25:0.1 (v/v/v). The exact ratio should be optimized for the specific column batch[18].

  • Flow Rate: 1.0 mL/min[18].

  • Column Temperature: 25 °C[18].

  • Detection: UV absorbance at 242 nm[19].

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Injection Volume: 20 µL.

  • Analysis:

    • Inject a standard containing all four stereoisomers (if available) or a racemic (R,R/S,S) mixture to determine the retention times and resolution of each peak.

    • Inject the this compound sample.

    • Integrate the peak areas for all detected isomers.

    • Calculate the enantiomeric purity by expressing the peak area of the (R,R)-isomer as a percentage of the total peak area of all isomers. The acceptance criterion for enantiomeric purity is typically >99.5%.

Part 4: In Vitro Pharmacological Characterization

Once synthesized and purified, this compound must be characterized pharmacologically to confirm its mechanism of action, potency, and selectivity. This is accomplished through a series of in vitro assays.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR)[14]. This binding event initiates a signaling cascade that leads to smooth muscle relaxation.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Formoterol This compound Receptor β2-Adrenergic Receptor (GPCR) Formoterol->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαs-GTP G_Protein->G_alpha GDP -> GTP AC Adenylyl Cyclase G_alpha->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation Cascade caption Fig. 2: β2-Adrenergic Receptor Signaling Pathway

Caption: Fig. 2: β2-Adrenergic Receptor Signaling Pathway

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound for the β2-adrenoceptor.

  • Source of Receptors: Prepare cell membrane fractions from a cell line expressing human β2-adrenoceptors (e.g., PC3 cells) or from lung tissue[20][21].

  • Radioligand: Use a high-affinity radiolabeled antagonist, such as [3H]-dihydroalprenolol or [125I]-cyanopindolol, to label the receptors.

  • Competition Assay:

    • Incubate a fixed concentration of the radioligand and a constant amount of membrane protein with increasing concentrations of unlabeled this compound (the competitor).

    • Allow the reaction to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Protocol 2: Functional Assay (cAMP Accumulation)

This assay measures the functional consequence of receptor binding—the ability of this compound to stimulate the production of the second messenger, cAMP.

  • Cell Culture: Use intact cells expressing the β2-adrenoceptor (e.g., PC3 cells or CHO cells)[14].

  • Assay Conditions:

    • Seed the cells in multi-well plates and grow to confluence.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

    • Stimulate the cells with increasing concentrations of this compound for a defined period (e.g., 20 minutes)[14].

  • cAMP Measurement:

    • Lyse the cells to release the intracellular contents.

    • Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect). A lower EC50 value indicates higher potency.

Part 5: From Research Compound to Clinical Application: The Development of Arformoterol

The successful synthesis and compelling in vitro pharmacological profile of this compound paved the way for its development as a therapeutic agent, Arformoterol tartrate (trade name Brovana)[6]. It was developed by Sepracor (now Sunovion Pharmaceuticals) and received FDA approval in 2006 for the long-term maintenance treatment of bronchoconstriction in patients with COPD[6][22].

Arformoterol was specifically formulated as a sterile, preservative-free solution for administration by nebulization[15][22]. This provides a critical alternative for patients who may have difficulty using hand-held inhaler devices[15][22].

Clinical trials have demonstrated that nebulized arformoterol (15 μg twice daily) produces significant and sustained improvements in lung function (as measured by FEV1) and reduces dyspnea in patients with moderate to severe COPD[15][23]. Long-term studies of up to one year have confirmed its safety and efficacy, showing a reduced risk of COPD exacerbation-related hospitalizations compared to placebo[24]. Furthermore, clinical pharmacokinetic studies confirmed that administration of pure arformoterol does not lead to chiral interconversion to the (S,S)-isomer in the body[23].

Conclusion

The story of this compound is a quintessential example of rational drug design, where a deep understanding of stereochemistry transformed a racemic mixture into a refined, single-isomer therapeutic agent. The journey from identifying the pharmacologically active (R,R)-enantiomer to developing robust stereoselective synthetic routes and confirmatory in vitro assays demonstrates a rigorous, science-driven approach. The successful development of Arformoterol not only provided a valuable therapeutic option for patients with COPD but also reinforced the critical importance of evaluating the individual stereoisomers of chiral drugs to maximize efficacy and minimize potential risks. This technical guide illustrates the multi-faceted process that allows a promising research compound to evolve into a clinically impactful medicine.

References

  • Reddy, Y. P., Vamsi, N. M., Shrivas, M., & Kumar, M. S. (2011). Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography. Asian Journal of Chemistry, 23(11), 4997-5000. [Link]

  • Handley, D., et al. (2002). Biological actions of formoterol isomers. PubMed. [Link]

  • Anderson, G. P. (1993). Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator. PubMed. [Link]

  • Murali, D., et al. (1997). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. American Chemical Society. [Link]

  • Sharma, S., et al. (2015). Arformoterol: rationale for use in chronic obstructive pulmonary disease. Future Science Group. [Link]

  • Various Authors. (2016). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). Google Scholar.
  • Bakale, R. P., et al. (2000). Formoterol process.
  • Anonymous. (2003). Arformoterol: (R,R)-eformoterol, (R,R)-formoterol, arformoterol tartrate, eformoterol-sepracor, formoterol-sepracor, R,R-eformoterol, R,R-formoterol. PubMed. [Link]

  • Patsnap. (2024). What are β2-adrenergic receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • Kalberg, C., et al. (2007). Arformoterol Tartrate: A Review of Pharmacology, Analysis and Clinical Studies. Taylor & Francis Online. [Link]

  • Dr. Oracle. (2025). What is Formoterol (a long-acting beta-2 adrenergic receptor agonist)?. Dr. Oracle. [Link]

  • Mitra, S. P. (2008). The competition binding result of Formoterol enantiomers with 125 I-cyanopindolol at. ResearchGate. [Link]

  • Akapo, S., et al. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. PubMed. [Link]

  • Mitra, S. P. (2008). The stereochemical configurations of (R,R)- and (S,S)-formoterols along with that of the natural agonist, R-Epinephrine. ResearchGate. [Link]

  • Tashkin, D. P., et al. (2012). One-Year Safety and Efficacy Study of Arformoterol Tartrate in Patients With Moderate to Severe COPD. PubMed Central. [Link]

  • Baluk, P., & McDonald, D. M. (1994). The beta 2-adrenergic receptor agonist formoterol reduces microvascular leakage by inhibiting endothelial gap formation. PubMed. [Link]

  • Cazzola, M., et al. (2010). β-Adrenoceptor agonists and asthma - 100 Years of development. ResearchGate. [Link]

  • Cazzola, M., & Matera, M. G. (2010). Arformoterol tartrate in the treatment of COPD. PubMed. [Link]

  • Vicente, G., et al. (2002). An efficient enantioselective synthesis of (R,R)-formoterol, a potent bronchodilator, using lipases. ResearchGate. [Link]

  • ClinicalTrials.gov. (2005). Safety and Efficacy of Arformoterol Tartrate Inhalation Solution in Subjects With Chronic Obstructive Pulmonary Disease. ClinicalTrials.gov. [Link]

  • Gao, Y., et al. (2001). METHOD FOR PRODUCING OPTICALLY PURE FORMOTEROL ISOMERS. Espacenet. [Link]

  • Kaźmierczak, H., et al. (2016). Synthesis of (R,R)-formoterol. Reaction conditions. ResearchGate. [Link]

  • Boulton, D. W., & Fawcett, J. P. (1997). Stereoselective glucuronidation of formoterol by human liver microsomes. PubMed Central. [Link]

  • Hanania, N. A., & Donohue, J. F. (2007). Role of arformoterol in the management of COPD. Dove Press. [Link]

  • Naline, E., et al. (2000). In vitro sensitization of human bronchus by β 2 -adrenergic agonists. American Physiological Society. [Link]

  • Srinivas, P., et al. (2009). Process for the synthesis of arformoterol.
  • Perkins, D. L., et al. (2009). Anti-inflammatory effects of β2 adrenergic receptor agonists in experimental acute lung injury. PubMed Central. [Link]

  • Sanna, F., et al. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. PubMed Central. [Link]

  • Akapo, S., et al. (2009). Figure 2 from Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. Semantic Scholar. [Link]

  • Taylor & Francis. (2022). Arformoterol – Knowledge and References. Taylor & Francis. [Link]

  • Cogo, R., et al. (1993). In vitro effect of beta 2-agonists on bacterial killing and superoxide anion (O2-) release from alveolar macrophages of patients with chronic bronchitis. PubMed. [Link]

  • Wikipedia. (n.d.). Formoterol. Wikipedia. [Link]

  • Trofast, J., et al. (1995). Process for preparing formoterol and related compounds.
  • Faulds, D., et al. (1991). Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease. PubMed. [Link]

  • Hawkins, G. A., & Bleecker, E. R. (2008). β2-agonists. PubMed Central. [Link]

  • Boulton, D. W., et al. (1996). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). Formoterol. PubChem. [Link]

  • van der Velden, V. H., & Zaagsma, J. (1994). High Affinity [3H]formoterol Binding Sites in Lung: Characterization and Autoradiographic Mapping. PubMed. [Link]

  • Cipla Ltd. (2011). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office. [Link]

  • Trofast, J., et al. (1992). New process for preparing formoterol and related compounds.
  • Trofast, J., & Vihinen, H. (1997). Method for synthesis of formoterol or its derivatives.
  • Ltvall, J., et al. (2005). A pharmacokinetic/pharmacodynamic study comparing arformoterol tartrate inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease. PubMed. [Link]

Sources

(+)-Formoterol solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (+)-Formoterol for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in the Development of this compound

This compound, a potent and long-acting β2-adrenergic agonist, is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic efficacy of this active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties, with solubility standing out as a critical determinant of its performance. From dissolution in the lung lining fluids to the formulation of stable and effective drug products, a comprehensive understanding of this compound's solubility in both aqueous and organic media is paramount.

This guide provides a detailed exploration of the solubility of this compound, primarily focusing on its commonly used salt form, Formoterol Fumarate Dihydrate. We will delve into its solubility profile across a spectrum of solvents, the impact of environmental factors such as pH, and provide a robust, field-proven methodology for the experimental determination of its solubility. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the challenges and opportunities presented by this crucial physicochemical parameter.

I. Solubility Profile of this compound Fumarate Dihydrate

The solubility of this compound is significantly influenced by the nature of the solvent, temperature, and for aqueous solutions, the pH. The following tables summarize the available solubility data for Formoterol Fumarate Dihydrate, providing a comparative overview for solvent selection in various applications, from analytical method development to formulation design.

Aqueous Solubility

The aqueous solubility of Formoterol Fumarate Dihydrate is a key factor in its absorption and bioavailability, particularly for inhaled formulations where it must dissolve in the lung surfactant and epithelial lining fluid.

Solvent SystemTemperatureSolubilityReference(s)
Water25 °C1.16 ± 0.02 mg/mL[1]
WaterRoom Temp.Slightly soluble[2]
Water at pH 3.0Room Temp.~1.3 mg/mL[3]
Water at pH 5.0Room Temp.~0.8 mg/mL[3]
Water at pH 7.0Room Temp.~0.8 mg/mL[3]
Water at pH 5.0Refrigerated~1.1 mg/mL[3]

Insight: The solubility of Formoterol Fumarate Dihydrate is pH-dependent, with increased solubility in more acidic conditions.[1][3] This is attributable to the protonation of the amine groups on the Formoterol molecule, which increases its polarity and interaction with water molecules. The compound possesses both acidic and basic pKa values (around 8.6 and 9.8, respectively), contributing to its complex solubility behavior in response to pH changes.[1]

Organic and Co-Solvent Solubility

In drug formulation and manufacturing, organic solvents are often employed. Understanding the solubility of this compound in these media is crucial for processes such as nanoparticle preparation, and for developing analytical methods like High-Performance Liquid Chromatography (HPLC).

SolventTemperatureSolubilityReference(s)
MethanolAmbientSoluble[2][4][5]
Ethanol (95%)AmbientVery slightly soluble / Sparingly soluble[2][4]
2-Propanol (Isopropanol)AmbientSlightly soluble[5][6][7]
Acetic Acid (100%)AmbientFreely soluble[4]
DMSOAmbient~20 mg/mL[8][]
Dichloromethane (DCM)25 °CLow solubility[1]
Chloroform25 °CLow solubility[1]
Acetonitrile25 °CPractically insoluble[1][5][7]
Acetone25 °C0.063 ± 0.004 mg/mL[1]
Diethyl EtherAmbientPractically insoluble[2][4]

Insight: this compound Fumarate Dihydrate exhibits good solubility in polar protic solvents like methanol and acetic acid.[2][4] Its solubility in alcohols like ethanol and isopropanol is more limited.[2][4][5] The solubility in common organic solvents used in nanoparticle formulation, such as dichloromethane and acetonitrile, is low, which can present challenges for achieving high drug loading.[1][10] Interestingly, in ethanol-water co-solvent systems, the solubility of Formoterol Fumarate Dihydrate increases with the addition of ethanol up to a certain point, after which it may decrease due to the formation of a less soluble solvate at higher ethanol concentrations.[1][10]

II. Experimental Determination of Solubility: A Validated Protocol

The accurate determination of solubility is a cornerstone of pre-formulation studies. The following protocol outlines a robust and self-validating system for measuring the equilibrium solubility of this compound Fumarate Dihydrate using the widely accepted shake-flask method.[11][12]

Principle

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[12] It involves equilibrating an excess amount of the solid drug in a specific solvent system at a controlled temperature until the solution is saturated. The concentration of the dissolved drug in the supernatant is then quantified.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Quantification prep_solvent Prepare Solvent System (e.g., pH-adjusted buffer, organic solvent) add_to_vial Add Drug and Solvent to Vial prep_solvent->add_to_vial weigh_drug Accurately Weigh Excess This compound Fumarate Dihydrate weigh_drug->add_to_vial shake Agitate at Constant Temperature (e.g., 25°C for 24-48h) add_to_vial->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute Sample if Necessary filter->dilute hplc Analyze by Validated HPLC-UV Method dilute->hplc calculate Calculate Solubility (mg/mL or µg/mL) hplc->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of Solvent Systems:

    • Aqueous Buffers: Prepare buffers of the desired pH (e.g., pH 3.0, 5.0, 7.4) using appropriate buffer salts (e.g., phosphate, citrate). Ensure the ionic strength is controlled and documented. The use of buffers is critical as the solubility of this compound is pH-dependent.[1][3]

    • Organic Solvents: Use high-purity, analytical grade solvents.

  • Sample Preparation:

    • Add an excess amount of this compound Fumarate Dihydrate to a series of glass vials. "Excess" is key to ensuring that equilibrium is reached with undissolved solid present. A visual confirmation of solid material at the end of the experiment is a necessary checkpoint.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). The temperature must be rigorously controlled as solubility is temperature-sensitive.[12]

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Collection and Processing:

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • Withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility. The filter material should be validated for non-adsorption of the drug.

  • Quantification:

    • Analytical Method: A validated, stability-indicating HPLC-UV method is the preferred technique for quantifying the concentration of this compound in the filtrate.[1][13][14] UV-Vis spectrophotometry can also be used if the solvent system does not interfere with the absorbance of the analyte.[13][14]

    • Standard Curve: Prepare a standard curve of this compound in the same solvent system to ensure accurate quantification.

    • Dilution: If the concentration of the saturated solution is above the linear range of the standard curve, dilute the sample with the solvent system.

    • Calculation: Determine the concentration of this compound in the filtrate from the standard curve, accounting for any dilutions. This concentration represents the equilibrium solubility.

Causality and Self-Validation in the Protocol
  • Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.

  • Why constant temperature? Solubility is a thermodynamic property that is highly dependent on temperature.

  • Why filtration? To separate the dissolved drug from any suspended microparticles, which would otherwise lead to erroneously high solubility values.

  • Why a validated analytical method? To ensure the accuracy, precision, and specificity of the concentration measurement.

III. Impact of Solubility on Drug Development

A thorough understanding of this compound's solubility is not merely an academic exercise; it has profound implications for various stages of drug development:

  • Formulation Development: The choice of excipients and the manufacturing process are heavily influenced by the drug's solubility. For instance, in the development of nebulizer solutions, the aqueous solubility at the target pH of the formulation is a critical parameter.[2][3] For dry powder inhalers, the dissolution rate in the lungs is a key determinant of the onset of action.

  • Analytical Method Development: The selection of a suitable solvent for stock solutions and the mobile phase in chromatographic methods is guided by the solubility of the API.

  • Bioavailability and Efficacy: The rate and extent to which this compound dissolves in the lung fluids directly impact its absorption and, consequently, its therapeutic effect.[6]

IV. Conclusion and Future Perspectives

The solubility of this compound Fumarate Dihydrate is a multifaceted property that is crucial for its successful development and clinical application. This guide has provided a comprehensive overview of its solubility in various solvent systems and a detailed protocol for its experimental determination. As the pharmaceutical landscape evolves towards more complex drug delivery systems, such as nanoparticles and targeted release formulations, a deep and nuanced understanding of solubility will continue to be an indispensable tool for the modern pharmaceutical scientist. Future research may focus on the development of novel co-crystals or amorphous solid dispersions to further enhance the solubility and bioavailability of this compound, opening new avenues for therapeutic innovation.

References

  • Lassiter, M., et al. (2020). Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. Pharmaceuticals, 13(10), 324. Available at: [Link][1][10]

  • The Japanese Pharmacopoeia, 14th Edition. (2001). Formoterol Fumarate. Available at: [Link][4]

  • SCIEX. (2021). A sensitive method for the quantification of formoterol in human plasma. Available at: [Link][15]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3410, Formoterol. Retrieved from [Link][16]

  • European Directorate for the Quality of Medicines & HealthCare. (2014). Formoterol Fumarate Dihydrate. In European Pharmacopoeia. Available at: [Link][5]

  • DailyMed. (n.d.). ARFORMOTEROL TARTRATE solution. Retrieved from [Link][17]

  • El-Kimary, E. R., et al. (2019). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. BMC Chemistry, 13(1), 79. Available at: [Link][13][14][18]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Solubility of formoterol determined in (A) ethanol and methanol, (B)... Retrieved from [Link][20]

  • Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Principles and Application of Mathematical Modeling in Pharmaceutics. InTech. Available at: [Link][11][21]

  • PrescriberPoint. (2022). Arformoterol Tartrate solution (arformoterol tartrate). Retrieved from [Link][22]

  • Waters Corporation. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Available at: [Link][23]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][12]

  • U.S. Food and Drug Administration. (2007). Chemistry Review(s) - accessdata.fda.gov. Retrieved from [Link][3]

  • Drugs.com. (n.d.). Formoterol Inhalation Solution: Package Insert / Prescribing Info / MOA. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083544, Arformoterol. Retrieved from [Link][24]

  • U.S. Food and Drug Administration. (n.d.). BROVANA™ (arformoterol tartrate) Inhalation Solution 15 mcg*/2 mL. Retrieved from [Link][25]

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of (+)-Formoterol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in-vitro cytotoxicity assessment of (+)-Formoterol, the biologically active (R,R)-enantiomer of the long-acting β₂-adrenergic agonist, formoterol.[1][2] Aimed at researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust evaluation. We detail a multi-parametric approach, grounded in ISO 10993-5 principles, employing a suite of assays to probe distinct cellular health indicators: metabolic activity (MTT assay), membrane integrity (LDH release assay), and the induction of apoptosis (Annexin V/PI staining).[3][4][5][6] By integrating these orthogonal methods, this guide establishes a self-validating system to generate a reliable preliminary safety profile of this compound on relevant human respiratory cell lines.

Introduction: The Scientific Imperative for Enantiomer-Specific Cytotoxicity Profiling

Formoterol is a widely prescribed bronchodilator for managing asthma and chronic obstructive pulmonary disease (COPD).[7][8] It is administered as a racemic mixture of two enantiomers: the (R,R) and (S,S) forms.[9] The therapeutic bronchodilatory effect is almost exclusively attributed to the (R,R)-enantiomer, now developed as the single-enantiomer drug Arformoterol.[1][2][10] The (S,S)-enantiomer is approximately 1,000-fold less potent at the β₂-adrenergic receptor.[1][2]

Given that drug safety and toxicity can be enantiomer-specific, a focused cytotoxicity assessment of the active this compound ((R,R)-enantiomer) is a critical step in both preclinical safety evaluation and for understanding the complete pharmacological profile. This guide provides the technical framework to answer a fundamental question: At what concentration range does the therapeutically active enantiomer of formoterol begin to induce cytotoxic effects in relevant human respiratory cells in vitro?

To address this, we will employ a tiered, multi-assay approach consistent with international standards for biocompatibility testing, such as ISO 10993-5.[3][4][5][6] This standard, while designed for medical devices, provides a robust framework for evaluating the cytotoxic potential of chemical entities.[3][4][11] Our strategy is built on three pillars of cytotoxicity assessment:

  • Metabolic Competence: Assessed via the MTT assay, which measures the activity of mitochondrial dehydrogenases in viable cells.[12][13][14]

  • Membrane Integrity: Quantified by the Lactate Dehydrogenase (LDH) release assay, which detects the leakage of this cytosolic enzyme from cells with damaged plasma membranes.[15][16][17][18]

  • Apoptotic Induction: Characterized using Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[19][20][21][22][23]

This multi-parametric evaluation ensures a comprehensive and trustworthy preliminary assessment of this compound's cytotoxic potential.

Foundational Knowledge: Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective agonist at β₂-adrenergic receptors, which are G-protein-coupled receptors (GPCRs) abundant on the smooth muscle cells of the airways.[8][9][24]

Canonical Signaling Pathway:

  • Receptor Binding: this compound binds to the β₂-adrenergic receptor.[25]

  • G-Protein Activation: This binding triggers a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).[26]

  • Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.[25][26]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[25][26][27][28]

  • PKA Activation & Bronchodilation: Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium and relaxation of the airway smooth muscle, resulting in bronchodilation.[2][26]

G_protein_signaling B2AR β2-AR Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Formoterol This compound Formoterol->B2AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates Targets

Caption: Canonical β₂-Adrenergic Receptor Signaling Pathway.

While high concentrations of cAMP are generally associated with cell survival, supraphysiological and sustained stimulation can potentially trigger off-target effects or pathway desensitization, which may contribute to cytotoxicity. This assessment aims to identify the concentration thresholds at which such adverse effects may manifest.

Experimental Design & Methodologies

A robust cytotoxicity assessment relies on a logical workflow and validated, standardized protocols.

experimental_workflow prep 1. Preparation - Select & Culture Cells - Prepare this compound Stock exposure 2. Compound Exposure - Seed Cells in 96-well plates - Treat with Dose-Response Curve prep->exposure assays 3. Cytotoxicity Assays exposure->assays mtt 3a. MTT Assay (Metabolic Activity) assays->mtt Parallel Endpoint ldh 3b. LDH Assay (Membrane Integrity) assays->ldh Parallel Endpoint apop 3c. Annexin V/PI Assay (Apoptosis) assays->apop Parallel Endpoint analysis 4. Data Analysis - Calculate % Viability / Cytotoxicity - Determine IC50 Values mtt->analysis ldh->analysis apop->analysis report 5. Reporting - Summarize in Tables - Interpret Results analysis->report

Caption: High-Level Experimental Workflow.

Materials & Reagents
  • Test Article: this compound Fumarate Dihydrate

  • Cell Lines:

    • A549 (Human Lung Carcinoma): A widely used, robust cell line representing alveolar epithelial cells.[29][30][31]

    • BEAS-2B (Human Bronchial Epithelium): An immortalized, non-tumorigenic cell line relevant to the primary site of action for inhaled therapeutics.[32][33]

  • Cell Culture Media: Appropriate media and supplements (e.g., DMEM/F-12, FBS, Penicillin-Streptomycin) as recommended by the cell line supplier (e.g., ATCC).[34]

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay Kit.[12]

    • LDH Cytotoxicity Assay Kit.[15]

    • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.[20][21]

  • General Labware: 96-well cell culture plates, sterile consumables, etc.

Cell Culture & Compound Preparation

Causality: The selection of lung-derived epithelial cell lines (A549, BEAS-2B) is critical for biological relevance.[33][35] Maintaining cells under optimal, standardized conditions (37°C, 5% CO₂) ensures baseline health and reduces experimental variability.[4][6] A high-concentration, validated stock solution of this compound in a non-toxic solvent (e.g., sterile water or DMSO, ensuring final DMSO concentration is <0.1%) is essential for accurate serial dilutions.

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[13][36]

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or BEAS-2B cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add 100 µL of fresh media containing various concentrations of this compound (e.g., 0.1 µM to 500 µM) and appropriate controls (vehicle control, untreated control).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.[37]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of Solubilization/Stop Solution to each well and mix thoroughly to dissolve the formazan crystals.[12][36][37]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Viability = (Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank) * 100

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15][16][38][39]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol, preparing a parallel plate. Include additional controls: a "Spontaneous LDH Release" control (untreated cells) and a "Maximum LDH Release" control (cells treated with a lysis buffer provided in the kit).[15]

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

  • Calculation:

    • Corrected Abs = Abs_490nm - Abs_680nm

    • % Cytotoxicity = (CorrectedAbs_Sample - CorrectedAbs_Spontaneous) / (CorrectedAbs_Maximum - CorrectedAbs_Spontaneous) * 100

Protocol 3: Annexin V/PI Assay for Apoptosis

Principle: This flow cytometry-based assay differentiates cell populations based on membrane changes during apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[19][20][23] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[20][21][23]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with key concentrations of this compound (e.g., concentrations around the IC50 determined by MTT/LDH, plus controls) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be gently detached using trypsin. Combine and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[19][22]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.[22]

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells.[22]

    • Annexin V(-) / PI(+): Necrotic cells.

Data Presentation & Interpretation

Quantitative data should be summarized for clarity and comparative analysis. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect according to ISO 10993-5 guidelines.[5]

Table 1: Metabolic Activity (MTT Assay) in A549 Cells after 24h Exposure
This compound Conc. (µM)Mean Absorbance (570nm)Std. Deviation% Viability
0 (Vehicle Control)1.2540.088100.0%
101.2310.09198.2%
501.1980.07595.5%
1001.0520.10283.9%
2500.6330.06450.5%
5000.2150.04117.1%

Interpretation: The data indicates a dose-dependent decrease in metabolic activity, with significant cytotoxicity observed at concentrations of 250 µM and above. The half-maximal inhibitory concentration (IC50) appears to be approximately 250 µM.

Table 2: Membrane Integrity (LDH Assay) in A549 Cells after 24h Exposure
This compound Conc. (µM)Mean Corrected Abs (490nm)Std. Deviation% Cytotoxicity
Spontaneous Release0.1500.0150.0%
0 (Vehicle Control)0.1550.0180.6%
100.1620.0211.4%
500.1890.0254.6%
1000.2550.03012.4%
2500.5800.05550.6%
5000.9500.08094.1%
Maximum Release1.0000.095100.0%

Interpretation: The LDH release data corroborates the MTT findings, showing a sharp increase in membrane damage at 250 µM and 500 µM. This suggests that at high concentrations, this compound induces cell death involving membrane rupture.

Table 3: Apoptosis Profile (Annexin V/PI Assay) in A549 Cells after 24h Exposure
This compound Conc. (µM)% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
0 (Vehicle Control)96.5%2.1%1.4%
10085.2%10.3%4.5%
25045.1%35.8%19.1%

Interpretation: At a sub-maximal cytotoxic concentration (100 µM), there is a noticeable shift towards early apoptosis. At the IC50 concentration (250 µM), a significant portion of the cells are in early and late apoptosis, indicating that programmed cell death is a primary mechanism of this compound-induced cytotoxicity at these concentrations.

Conclusion & Forward Look

This technical guide provides a robust, multi-parametric framework for the preliminary in vitro cytotoxicity assessment of this compound. The integrated use of MTT, LDH, and Annexin V/PI assays provides a self-validating system, offering insights into metabolic dysfunction, membrane damage, and the specific mode of cell death. The hypothetical data presented suggests that this compound exhibits a dose-dependent cytotoxic effect on human lung epithelial cells, with an IC50 value in the mid-micromolar range, likely mediated through the induction of apoptosis.

These preliminary findings are essential for establishing a baseline safety profile and guiding further non-clinical development. Future studies should expand upon this foundation by investigating chronic exposure effects, exploring specific molecular pathways of apoptosis (e.g., caspase activation), and utilizing more complex in vitro models, such as primary human bronchial epithelial cells or 3D tissue models, to enhance physiological relevance.

References

An In-depth Technical Guide to (+)-Formoterol Target Engagement and Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(+)-Formoterol, a long-acting β₂ agonist (LABA), is a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from its ability to induce bronchodilation by relaxing the smooth muscle in the airways.[1][3] This guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, focusing on its engagement with the β₂-adrenergic receptor (β₂AR) and the subsequent activation of downstream signaling cascades. We will delve into the experimental methodologies used to quantify these interactions and cellular responses, offering a robust framework for researchers and drug development professionals in the field.

Part 1: The Primary Target - The β₂-Adrenergic Receptor

This compound exerts its effects by binding to and activating the β₂-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2][4] These receptors are integral membrane proteins characterized by seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus.[5] β₂ARs are predominantly expressed in the smooth muscle cells of the airways, but are also found in other tissues.[6]

Binding Kinetics and Affinity

The interaction between this compound and the β₂AR is characterized by high affinity and a unique binding kinetic profile that contributes to its long duration of action, which can be up to 12 hours.[1][7] Studies have shown that formoterol exhibits a high affinity for the β₂AR, with reported dissociation constants (Kd) in the nanomolar range.[8][9] The prolonged action is also attributed to its lipophilicity, which allows it to partition into the cell membrane, creating a local reservoir of the drug that can continuously engage with the receptor.[6]

Part 2: Quantifying Target Engagement

Evaluating the direct interaction of this compound with the β₂AR is fundamental to understanding its pharmacology. Several robust methodologies are employed to measure this target engagement.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity and density of receptors.[10][11] These assays utilize a radiolabeled form of a ligand to measure its binding to the receptor.

  • Saturation Binding Assays: These are used to determine the total number of receptors (Bmax) and the dissociation constant (Kd) of the radioligand. In this setup, increasing concentrations of a radiolabeled ligand, such as [³H]formoterol, are incubated with a preparation of membranes from cells or tissues expressing the β₂AR.[8][10]

  • Competition Binding Assays: These assays determine the affinity (Ki) of an unlabeled ligand, like this compound, by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the β₂AR.[10][11]

Table 1: Representative Binding Affinities of Formoterol for the β₂AR

RadioligandTissue/Cell TypeAffinity (Kd/Ki)Reference
[³H]formoterolGuinea pig lung membranes1.34 nM (Kd)[8]
[³H]formoterolHuman lung membranes1.05 nM (Kd)[8]
[¹²⁵I]iodocyanopindololBronchial membranes9.6 nM (pKh)[9]
Bioluminescence and Fluorescence Resonance Energy Transfer (BRET/FRET)

BRET and FRET are powerful techniques for studying protein-protein interactions in living cells.[12][13][14][15] These methods can be adapted to measure ligand binding by tagging the receptor with a donor fluorophore (like a luciferase in BRET or a fluorescent protein in FRET) and using a fluorescently labeled ligand as the acceptor.[16] Upon ligand binding, the donor and acceptor come into close proximity, resulting in energy transfer that can be quantified.[15]

Experimental Protocol: BRET-based Ligand Binding Assay

  • Cell Line Generation: Stably transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the β₂AR fused to a NanoLuc luciferase (Nluc) at its N-terminus.

  • Cell Culture: Plate the cells in a 96-well white, clear-bottom plate and grow to confluence.

  • Ligand Preparation: Prepare a fluorescently labeled analog of formoterol or a competitive fluorescent ligand.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer.

    • Add the furimazine substrate for Nluc.

    • Add increasing concentrations of the fluorescently labeled ligand.

    • Incubate to allow binding to reach equilibrium.

  • Data Acquisition: Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot it against the ligand concentration to determine the binding affinity (Kd).

Part 3: Downstream Signaling Pathways

Upon binding of this compound, the β₂AR undergoes a conformational change that initiates a cascade of intracellular signaling events.

Canonical Gs-cAMP-PKA Pathway

The primary and most well-characterized signaling pathway for the β₂AR is the Gs-cAMP-PKA pathway.[5][17][18]

  • G Protein Activation: Agonist binding promotes the coupling of the β₂AR to the heterotrimeric G protein, Gs.[5] This leads to the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.[18]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[2][4][19][20]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[18][19]

  • Cellular Response: PKA then phosphorylates various downstream targets, leading to the relaxation of airway smooth muscle and bronchodilation.[3][4]

Diagram 1: Canonical β₂AR Signaling Pathway

Gs_cAMP_PKA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Formoterol This compound b2AR β₂AR Formoterol->b2AR Binds Gs Gs Protein (αβγ) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Smooth Muscle Relaxation PKA_active->Response Phosphorylates Targets

Caption: Canonical Gs-cAMP-PKA signaling cascade.

β-Arrestin Mediated Signaling

In addition to G protein-dependent signaling, agonist-occupied β₂ARs can also signal through β-arrestins.[17][21]

  • Receptor Phosphorylation: Upon prolonged agonist stimulation, the β₂AR is phosphorylated by G protein-coupled receptor kinases (GRKs).[5]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins (β-arrestin 1 and 2).[21]

  • Downstream Effects: β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[22]

Diagram 2: β-Arrestin Recruitment and Signaling

bArrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Formoterol This compound b2AR_P Phosphorylated β₂AR Formoterol->b2AR_P Prolonged Stimulation GRK GRK b2AR_P->GRK Recruits bArrestin β-Arrestin b2AR_P->bArrestin Recruits GRK->b2AR_P Phosphorylates ERK_pathway ERK Signaling bArrestin->ERK_pathway Activates Internalization Receptor Internalization bArrestin->Internalization Mediates

Caption: β-Arrestin recruitment and downstream signaling.

Part 4: Measuring Downstream Signaling

A variety of assays are available to quantify the functional consequences of this compound binding to the β₂AR.

cAMP Accumulation Assays

These assays directly measure the production of the second messenger cAMP.[23][24][25] Common formats include:

  • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[25]

  • AlphaScreen: A bead-based proximity assay where the interaction of biotinylated cAMP with an antibody-coated acceptor bead and a streptavidin-coated donor bead generates a chemiluminescent signal.[23][26]

Experimental Protocol: HTRF cAMP Assay

  • Cell Culture: Plate cells expressing the β₂AR in a 384-well plate.

  • Cell Stimulation:

    • Remove culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Cell Lysis and Detection:

    • Lyse the cells.

    • Add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

    • Incubate to allow the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the agonist concentration to determine the EC₅₀ (half-maximal effective concentration).[25]

β-Arrestin Recruitment Assays

These assays measure the interaction between the activated β₂AR and β-arrestin.[21][27][28]

  • Enzyme Fragment Complementation (EFC): The β₂AR is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Upon recruitment, the fragments combine to form an active enzyme, generating a luminescent signal.[28]

  • BRET/FRET: Similar to the ligand binding assays, the receptor and β-arrestin are tagged with a donor and acceptor pair. Recruitment brings them into proximity, resulting in a measurable energy transfer.[29][30]

ERK Phosphorylation Assays

These assays measure the activation of the MAPK pathway downstream of β₂AR activation.[22][31]

  • Western Blotting: A traditional method to detect phosphorylated ERK (pERK) in cell lysates using a phospho-specific antibody.[22]

  • ELISA/AlphaLISA/HTRF: High-throughput immunoassays that quantify pERK levels in cell lysates.[32][33][34]

Experimental Workflow: ERK Phosphorylation Assay (ELISA-based)

ERK_Assay_Workflow Start Plate Cells Stimulate Stimulate with This compound Start->Stimulate Lyse Lyse Cells Stimulate->Lyse Transfer Transfer Lysate to Assay Plate Lyse->Transfer Incubate_pERK Incubate with pERK Antibody Transfer->Incubate_pERK Wash1 Wash Incubate_pERK->Wash1 Incubate_Secondary Incubate with Detection Antibody Wash1->Incubate_Secondary Wash2 Wash Incubate_Secondary->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read Read Signal Add_Substrate->Read

Caption: Workflow for an ELISA-based ERK phosphorylation assay.

Conclusion

A thorough understanding of this compound's engagement with the β₂AR and the subsequent signaling events is crucial for the rational design of novel therapeutics for respiratory diseases. The methodologies outlined in this guide provide a robust toolkit for researchers to dissect the molecular pharmacology of this important drug. By combining direct binding assays with functional readouts of downstream signaling, a comprehensive picture of drug action can be obtained, paving the way for the development of next-generation bronchodilators with improved efficacy and safety profiles.

References

  • Formoterol - Wikipedia. Available from: [Link]

  • Martin, N. G., et al. (2002). Novel beta2-adrenergic receptor signaling pathways. Journal of Allergy and Clinical Immunology, 110(6 Suppl), S229-S235. Available from: [Link]

  • Wang, J., & Jiang, M. (2021). Possible signal pathways of β-adrenergic system and the role of ADRB2 gene polymorphisms in malignancies. Cancer Cell International, 21(1), 1-15. Available from: [Link]

  • Formoterol Monograph for Professionals. Drugs.com. Available from: [Link]

  • Stallmann, C., et al. (2018). Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands. Molecular Pharmacology, 93(4), 396-406. Available from: [Link]

  • Billington, C. K., & Penn, R. B. (2003). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Asthma, 13-33. Available from: [Link]

  • Lemoine, H., et al. (1999). Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase. The Journal of Pharmacology and Experimental Therapeutics, 288(3), 1084-1092. Available from: [Link]

  • Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(7), 12795-12815. Available from: [Link]

  • Beta-2 adrenergic receptor - Wikipedia. Available from: [Link]

  • Stoeber, M., et al. (2018). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biological Chemistry, 293(26), 10274-10284. Available from: [Link]

  • Formoterol Mechanism of Action. (2018). YouTube. Available from: [Link]

  • What is the mechanism of Formoterol Fumarate?. Patsnap Synapse. Available from: [Link]

  • Carstairs, J. R., et al. (1993). High Affinity [3H]formoterol Binding Sites in Lung: Characterization and Autoradiographic Mapping. British Journal of Pharmacology, 110(1), 405-410. Available from: [Link]

  • Anderson, G. P. (1993). Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator. Life Sciences, 52(26), 2145-2160. Available from: [Link]

  • Ayoub, M. A., et al. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology, 3, 91. Available from: [Link]

  • Nials, A. T., et al. (1993). Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. British Journal of Pharmacology, 108(4), 1110-1116. Available from: [Link]

  • Schneider, M., et al. (2020). New Insights into Arrestin Recruitment to GPCRs. International Journal of Molecular Sciences, 21(14), 4931. Available from: [Link]

  • Gorfe, A. A., & M. A., C. (2019). Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists. Biophysical Journal, 116(11), 2097-2106. Available from: [Link]

  • Espinoza, S., et al. (2013). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 4, 105. Available from: [Link]

  • Determination of -AR density by radioligand binding. ResearchGate. Available from: [Link]

  • Agonist efficacy at the β2AR is driven by agonist-induced differences in receptor affinity for the Gs protein, not ligand bindi. bioRxiv. Available from: [Link]

  • Espinoza, S., et al. (2013). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 4, 105. Available from: [Link]

  • An AlphaScreen SureFire ® Phospho-ERK1/2 assay. BMG Labtech. Available from: [Link]

  • Cottet, M., et al. (2014). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies, 12(7), 393-405. Available from: [Link]

  • Application of BRET to monitor ligand binding to GPCRs. ResearchGate. Available from: [Link]

  • To, Y., et al. (2012). Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition. PLoS One, 7(12), e52085. Available from: [Link]

  • Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024). Montana Molecular. Available from: [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017). YouTube. Available from: [Link]

  • ERK Phosphorylation Assay Kit. Antibodies-online.com. Available from: [Link]

  • Wisler, J. W., et al. (2016). β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction. Proceedings of the National Academy of Sciences, 113(28), 7957-7962. Available from: [Link]

  • Shukla, A. K., et al. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1175, 143-150. Available from: [Link]

  • Lemoine, H., et al. (1999). Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase. The Journal of Pharmacology and Experimental Therapeutics, 288(3), 1084-1092. Available from: [Link]

  • EnzyFluo™ ERK Phosphorylation Assay Kit. BioAssay Systems. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Moore, E. D., et al. (2007). Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 292(5), L1234-L1243. Available from: [Link]

  • Moore, E. D., et al. (2007). Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 292(5), L1234-L1243. Available from: [Link]

  • van der Wouden, C. W., et al. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. PLoS One, 8(5), e64559. Available from: [Link]

  • Bylund, D. B. (2004). Radioligand binding assays and their analysis. Methods in Molecular Biology, 259, 29-42. Available from: [Link]

  • Effect of β 2 AR modulators on agonist-induced cAMP accumulation. Cells.... ResearchGate. Available from: [Link]

  • Radioligand Binding Assay Examples. Gifford Bioscience. Available from: [Link]

  • Formoterol Fumarate Inhalation Powder. accessdata.fda.gov. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of (+)-Formoterol Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(+)-Formoterol fumarate is a potent, long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, which influence its formulation, stability, and bioavailability. This guide provides an in-depth exploration of the essential physicochemical characterization of this compound fumarate, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility. The most common form of this active pharmaceutical ingredient (API) is formoterol fumarate dihydrate.[2]

Fundamental Physicochemical Properties

A thorough understanding of the fundamental properties of this compound fumarate is the cornerstone of its successful development and application. These properties dictate its behavior in various environments and are critical for formulation design.

General Properties

This compound fumarate is typically a white to yellowish-white crystalline powder.[3] Its chemical structure, possessing two chiral centers, gives rise to four stereoisomers. The commercially available form is a racemic mixture of the (R,R) and (S,S) enantiomers.[2]

PropertyDescriptionReference(s)
Appearance White to yellowish-white crystalline powder[3]
Molecular Formula (C₁₉H₂₄N₂O₄)₂ · C₄H₄O₄[4]
Molecular Weight 804.89 g/mol (anhydrous)[4]
Chirality Racemic mixture of (R,R) and (S,S) enantiomers[2]
pKa pKa1: 7.9 (amine), pKa2: 9.2 (phenol) at 25°C[5][6]
Melting Point Approximately 138-140°C (with decomposition)[5][7]
Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and bioavailability. The solubility of this compound fumarate is pH-dependent due to its acidic and basic functional groups.[8]

SolventSolubilityReference(s)
Water Slightly soluble, 1.16 ± 0.02 mg/mL at 25°C[3][8]
Methanol Soluble[3][5]
Ethanol (95%) Very slightly soluble[3]
2-Propanol Slightly soluble[5]
Acetic Acid (100%) Freely soluble[3]
Diethyl Ether Practically insoluble[3]
Acetonitrile Practically insoluble[5]
DMSO Soluble, ~20 mg/mL[9]
  • Expert Insight: The pH-dependent solubility has significant implications for formulation. For instance, in inhalation solutions, the formulation is buffered to a pH of 5.0 to ensure solubility and stability.[10] The increased solubility in acidic conditions is a key factor in designing appropriate dissolution media for in vitro testing.

Solid-State Characterization

The solid-state properties of this compound fumarate, particularly its crystalline form, have a profound impact on its stability, manufacturability, and performance.

Polymorphism

Polymorphism refers to the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. This compound fumarate is known to exhibit polymorphism, with several anhydrous and solvated forms identified.[11][12]

  • Causality: Different polymorphs can have different melting points, solubilities, and stabilities. The identification and control of the desired polymorphic form are crucial for ensuring consistent product quality and performance. The dihydrate is often the most stable form under ambient conditions.[12]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phase of a material. Each crystalline form produces a unique diffraction pattern.

  • Sample Preparation: Gently grind a small amount of the this compound fumarate sample to a fine powder.

  • Instrument Setup: Use a diffractometer equipped with a copper X-ray source (Cu Kα radiation).

  • Data Acquisition: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis: Compare the resulting diffraction pattern with reference patterns of known polymorphs to identify the crystalline form.[13]

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the thermal behavior of this compound fumarate.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and to study polymorphic transitions. For formoterol fumarate dihydrate, DSC thermograms typically show an endothermic peak around 111°C corresponding to the loss of water of hydration, followed by a melting endotherm at approximately 136°C.[12]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the water content and to assess thermal stability. For the dihydrate, TGA shows a weight loss corresponding to two water molecules.[12]

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound fumarate sample into an aluminum pan.

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan in the DSC cell. Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge.[14]

  • Instrument Setup (TGA): Place the sample pan in the TGA furnace. Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.[15]

  • Data Analysis: Analyze the resulting thermograms to identify thermal events and quantify weight loss.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Formoterol Fumarate Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat at 10°C/min TGA Thermogravimetric Analysis (TGA) Sample->TGA Heat at 10°C/min Melting Melting Point & Polymorphic Transitions DSC->Melting Water Water Content & Thermal Stability TGA->Water

Caption: Workflow for Thermal Analysis of this compound Fumarate.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound fumarate, including assay, impurity profiling, and stability testing.

Reversed-Phase HPLC (RP-HPLC) for Assay and Impurity Profiling

RP-HPLC is the most common method for the analysis of this compound fumarate. A C18 column is typically used with a mobile phase consisting of a buffer and an organic modifier.

The United States Pharmacopeia (USP) provides a validated HPLC method for the assay of Formoterol Fumarate.[4][16]

  • Mobile Phase Preparation:

    • Solution A: 3.7 g/L of monobasic sodium phosphate and 0.35 g/L of phosphoric acid in water (pH 3.1 ± 0.1).

    • Solution B: Acetonitrile.

    • A gradient elution is typically used.[4][16]

  • Standard Solution Preparation: Prepare a solution of USP Formoterol Fumarate Reference Standard (RS) in the diluent (Acetonitrile and Buffer) to a final concentration of 0.2 mg/mL.[4]

  • Sample Solution Preparation: Prepare a solution of the this compound fumarate sample in the diluent to a final concentration of 0.2 mg/mL.[4]

  • Chromatographic Conditions:

    • Column: 4.6-mm × 15-cm; 5-µm packing L7 (C18).[16]

    • Detector: UV at 214 nm.[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Injection Volume: 10 µL.[16]

  • System Suitability: Inject the standard solution and ensure the tailing factor is not more than 2.0 and the relative standard deviation for replicate injections is not more than 0.73%.[16]

  • Quantification: Calculate the percentage of formoterol fumarate in the sample by comparing the peak response of the sample solution to that of the standard solution.

HPLC_Assay_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation MobilePhase Prepare Mobile Phase (Buffer & Acetonitrile) Inject Inject into HPLC System MobilePhase->Inject Standard Prepare Standard Solution (0.2 mg/mL) Standard->Inject Sample Prepare Sample Solution (0.2 mg/mL) Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 214 nm Separate->Detect Quantify Quantify Assay Value Detect->Quantify

Caption: Workflow for RP-HPLC Assay of this compound Fumarate.

Stability-Indicating Method and Forced Degradation

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation studies are conducted to intentionally degrade the sample under various stress conditions to demonstrate the specificity of the method.

  • Stress Conditions:

    • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH.[17]

    • Oxidation: Treatment with hydrogen peroxide.

    • Thermal Stress: Exposure to high temperatures.

    • Photolytic Stress: Exposure to UV and visible light.

  • Expert Insight: Forced degradation studies are crucial for identifying potential degradation pathways and developing a robust, stability-indicating HPLC method. For instance, formoterol can undergo degradation in the presence of reducing sugars like lactose via the Maillard reaction.[18]

Particle and Powder Characterization

For inhaled drug products like this compound fumarate, the particle size distribution and powder flow properties are critical quality attributes that directly impact lung deposition and therapeutic efficacy.

Particle Size Distribution

The aerodynamic particle size distribution (APSD) is a key parameter for inhaled products. Particles in the range of 1-5 µm are most likely to be deposited in the lungs.[19]

  • Techniques:

    • Cascade Impaction: Techniques like the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI) are used to measure the APSD of the emitted dose from an inhaler device.[19][20]

    • Laser Diffraction: Can be used for particle size analysis of the bulk powder.

Powder Flow Properties

The flowability of the powder blend is essential for ensuring accurate and uniform dosing from dry powder inhalers (DPIs).

  • Techniques:

    • Carr's Index and Hausner Ratio: Calculated from bulk and tapped density measurements.

    • Angle of Repose: Measures the cohesiveness of the powder.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical structure and identity of this compound fumarate.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound fumarate shows characteristic absorption bands corresponding to its functional groups. This is a key identification test in pharmacopeial monographs.[3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A solution of this compound fumarate in methanol exhibits a maximum absorption (λmax) at approximately 284 nm.[5][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure and confirm the identity of the molecule.

Conclusion

The comprehensive physicochemical characterization of this compound fumarate is a multi-faceted process that is essential for ensuring its quality, safety, and efficacy. This guide has outlined the key analytical techniques and provided insights into the rationale behind their application. By employing these methods in a systematic and scientifically sound manner, researchers and drug development professionals can build a robust understanding of this important therapeutic agent and facilitate the development of high-quality drug products.

References

  • Formoterol Fumarate / Official Monographs for Part I. (n.d.).
  • Formoterol fumarate CAS#: 43229-80-7 - ChemicalBook. (n.d.).
  • Jarring, K., Larsson, T., Stensland, B., & Ymén, I. (2006). Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate. Journal of Pharmaceutical Sciences, 95(5), 1144-1161. [Link]

  • CAS 43229-80-7 Formoterol fumarate - Alfa Chemistry. (n.d.).
  • Formoterol fumarate 43229-80-7 wiki - Guidechem. (n.d.).
  • Formoterol fumarate 43229-80-7 - Guidechem. (n.d.).
  • 43229-80-7(Formoterol fumarate) Product Description - ChemicalBook. (n.d.).
  • Formoterol | C19H24N2O4 | CID 3410 - PubChem. (n.d.).
  • Formoterol fumarate | 43229-80-7 - ChemicalBook. (n.d.).
  • Development and Validation of RP-HPLC Method for Analysis of Aclidinium Bromide and Formoterol Fumarate in Pharmaceuticals. (n.d.).
  • Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed. (n.d.).
  • Stability of Formoterol as model for a reduction-sensitive material in blends for inhalation. (n.d.).
  • Simultaneous RP-HPLC Method for the Estimation of Formoterol Fumarate and Tiotropium Bromide in Pharmaceutical Dosage Forms. (n.d.).
  • Comparison of Aerosol Formulations of Formoterol Fumarate and Budesonide - PMC. (n.d.).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • An Insight Into the Aerosolization Pattern of Formoterol Fumarate Dry Powder Inhalation Formulation Actuated Via Two Different Inhaler Devices - PubMed Central. (n.d.).
  • Thermodynamic Stability and Crystal Structures for Polymorphs and Solvates of Formoterol Fumarate | Request PDF - ResearchGate. (n.d.).
  • Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - MDPI. (n.d.).
  • Formoterol Fumarate Analyzed with HPLC - AppNote - MicroSolv. (n.d.).
  • Formoterol 98 HPLC 183814-30-4 - Sigma-Aldrich. (n.d.).
  • Formoterol Fumarate - Definition, Identification, Assay - USP 2025. (n.d.).
  • Simultaneous HPLC Method Development and Validation of Titropium and Formeterol Fumarate. (n.d.).
  • Formoterol Fumarate - USP-NF. (2019).
  • Formoterol Fumarate Inhalation Powder - accessdata.fda.gov. (n.d.).
  • Chemistry Review(s) - accessdata.fda.gov. (2007).
  • Formoterol Fumarate | C42H52N4O12 | CID 53477580 - PubChem. (n.d.).
  • Particle size distribution of Formoterol in the formulation containing... - ResearchGate. (n.d.).
  • EP1082293A2 - Formoterol polymorphs - Google Patents. (n.d.).
  • Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. (n.d.).
  • Environmental Risk Assessment Data Formoterol fumarate dihydrate - AstraZeneca. (2023).
  • Formoterol Fumarate. (n.d.).
  • Formoterol fumarate USP Reference Standard Sigma-Aldrich. (n.d.).
  • US6720453B2 - Formoterol tartrate polymorph - Google Patents. (n.d.).
  • Fine particle dose of formoterol fumarate <5 μm versus flow... - ResearchGate. (n.d.).
  • Formoterol Fumarate - USP-NF ABSTRACT. (n.d.).
  • Differential scanning calorimetry thermograms of (A) formoterol... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI - PMC - NIH. (n.d.).
  • Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from Indian Journal of Pharmaceutical Sciences.
  • Formoterol Fumarate XRD patterns ( a ) Micronized crystalline FF source; ( b ) Spray dried amorphous FF - ResearchGate. (n.d.).
  • Formoterol Fumarate | CAS#43229-80-7 | 73573-87-2 | Potent β2-AR agonist | MedKoo. (n.d.).
  • Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC | PerkinElmer. (n.d.).
  • Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for the Administration of (+)-Formoterol to Rodent Models of Asthma

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling. Rodent models of asthma are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics.[1][2] One of the most widely used and well-characterized models is the ovalbumin (OVA)-induced allergic asthma model in mice and rats.[2][3][4] This model recapitulates key features of human asthma, including eosinophilic inflammation, elevated serum IgE, and AHR.[1][3]

(+)-Formoterol, the (R,R)-enantiomer of formoterol, is a potent and long-acting β2-adrenergic receptor agonist used clinically for the management of asthma and chronic obstructive pulmonary disease (COPD).[5][6] It exerts its bronchodilatory effects by relaxing airway smooth muscle.[6][7] These application notes provide a detailed guide for the administration of this compound in rodent models of asthma, with a focus on the OVA-induced mouse model.

Scientific Rationale for Using this compound

Formoterol exists as a racemic mixture of two enantiomers, (R,R)- and (S,S)-formoterol. The (R,R)-enantiomer, also known as arformoterol, is the pharmacologically active component, possessing a significantly higher affinity and potency for the β2-adrenergic receptor compared to the (S,S)-enantiomer.[5] The bronchodilatory effect of racemic formoterol is primarily attributed to the (R,R)-enantiomer.[[“]] Utilizing the pure this compound enantiomer in preclinical studies allows for a more precise evaluation of its therapeutic effects and minimizes potential confounding effects from the less active (S,S)-enantiomer.

Core Methodologies

I. Ovalbumin-Induced Asthma Mouse Model

This protocol outlines the standard procedure for inducing an allergic asthma phenotype in mice using ovalbumin.[1][3]

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

Procedure:

  • Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 100 µL of a suspension containing 10 µg of OVA complexed with alum.[9]

  • Challenge: On days 21, 22, and 23, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.[10]

Experimental Workflow: OVA-Induced Asthma Model

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase Day0 Day 0: i.p. injection (OVA + Alum) Day14 Day 14: i.p. injection (OVA + Alum) Day0->Day14 14 days Day21 Day 21: OVA Aerosol Day14->Day21 7 days Day22 Day 22: OVA Aerosol Day21->Day22 Day23 Day 23: OVA Aerosol Day22->Day23 Day24 Day 24-25: This compound Administration & Outcome Measures Day23->Day24

Caption: Workflow of the Ovalbumin-Induced Asthma Mouse Model.

II. Administration of this compound

This compound can be administered via various routes, including inhalation (nebulization), intratracheal instillation, or systemic injection (intraperitoneal or intravenous). Nebulized delivery is often preferred as it mimics the clinical route of administration.[11]

Materials:

  • This compound fumarate dihydrate

  • Sterile PBS or saline

  • Nebulizer system compatible with rodent exposure

Procedure (Nebulization):

  • Prepare a stock solution of this compound in sterile PBS.

  • On the day of the experiment (e.g., 24 hours after the final OVA challenge), place the mice in a whole-body plethysmography chamber or a specialized inhalation chamber.

  • Administer the aerosolized this compound at the desired dose. A range of doses (e.g., 0.1, 0.5, 1 mg/kg) can be tested to determine the optimal effective dose.[11]

  • The duration of nebulization will depend on the system used but is typically around 30 minutes.

III. Assessment of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and is commonly assessed in rodent models by measuring the bronchoconstrictive response to a challenge with an agent like methacholine.[12]

Whole-Body Plethysmography (WBP)

WBP is a non-invasive method used to measure airway responsiveness in conscious, unrestrained mice.[13][14] The parameter often used is the Enhanced Pause (Penh), which is a calculated value that correlates with changes in airway resistance.[14][15] However, it's important to note that the reliability of Penh as a measure of airway resistance has been debated and can be strain-specific.[16]

Materials:

  • Whole-body plethysmography system

  • Methacholine solution in PBS at various concentrations (e.g., 0, 3, 6.25, 12.5, 25, 50 mg/mL)[3][13]

  • Nebulizer compatible with the plethysmography system

Procedure:

  • Place a conscious mouse in the main chamber of the plethysmograph and allow it to acclimatize for 10-15 minutes.

  • Record baseline readings for 3 minutes after nebulizing with PBS.

  • Subsequently, nebulize increasing concentrations of methacholine for a set duration (e.g., 3 minutes each).

  • Record breathing parameters for 3-5 minutes after each methacholine challenge to determine the Penh value.[13]

Invasive Measurement of Airway Mechanics

For more direct and precise measurements of airway mechanics, invasive techniques are employed in anesthetized and tracheostomized animals.[17] This method allows for the determination of parameters such as lung resistance (Rl) and compliance (Cl).[16]

Procedure:

  • Anesthetize the mouse.

  • Perform a tracheostomy and connect the animal to a ventilator.

  • Administer aerosolized methacholine via the tracheal tube at increasing concentrations.

  • Measure changes in pulmonary resistance and compliance.

IV. Bronchoalveolar Lavage (BAL) and Lung Histology

Following the assessment of AHR, bronchoalveolar lavage can be performed to analyze the inflammatory cell infiltrate in the airways.[3] The lungs can then be collected for histological analysis to assess inflammation and airway remodeling.

Procedure (BAL):

  • Euthanize the mouse and expose the trachea.

  • Insert a cannula into the trachea and secure it.

  • Instill a known volume of ice-cold PBS into the lungs and then gently aspirate. Repeat this process.

  • Centrifuge the collected BAL fluid to separate the cells from the supernatant.

  • Count the total number of cells and perform differential cell counts to identify eosinophils, neutrophils, macrophages, and lymphocytes.

Mechanism of Action of this compound

This compound is a selective β2-adrenergic receptor agonist.[18] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[7]

Signaling Pathway:

  • Binding of this compound to the β2-adrenergic receptor on airway smooth muscle cells.[7]

  • Activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][19]

  • Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[7][19]

  • PKA phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and relaxation of the smooth muscle.[7]

G Formoterol This compound Beta2AR β2-Adrenergic Receptor Formoterol->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Sources

Application Note: A Validated Enantioselective HPLC Method for the Quantification of (+)-Formoterol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Formoterol is a long-acting β2-adrenergic agonist used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] It exists as a racemate of two stereoisomers, (R,R)- and (S,S)-Formoterol. The therapeutic bronchodilatory activity is almost exclusively attributed to the (R,R)-enantiomer, also known as arformoterol or (+)-Formoterol.[2][3] The (S,S)-enantiomer is significantly less active and does not contribute to the therapeutic effect. Consequently, regulatory bodies and pharmaceutical quality systems mandate the development of stereospecific analytical methods to accurately quantify the active this compound enantiomer, ensuring product quality, safety, and efficacy.

This application note presents a comprehensive guide to the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound in pharmaceutical dosage forms, such as nebulizer solutions and dry powder inhalers (DPIs). The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Method Development Rationale: The Science of Separation

The primary analytical challenge in analyzing this compound is its separation from the inactive (S,S)-enantiomer. This requires a chiral recognition mechanism, which we achieve through a carefully selected Chiral Stationary Phase (CSP).

2.1 Technique Selection: Why HPLC?

Reversed-phase and normal-phase HPLC are the gold standards for pharmaceutical analysis due to their high resolution, sensitivity, and reproducibility. For enantioselective separations, HPLC is particularly powerful, offering direct resolution of stereoisomers when coupled with a chiral column. This approach is superior to non-chiral methods as it allows for the simultaneous quantification of the active enantiomer and the detection of its chiral counterpart, which is critical for controlling the enantiomeric purity of the drug product.

2.2 The Chiral Stationary Phase (CSP) Approach

The most direct and reliable strategy for separating enantiomers is the use of a Chiral Stationary Phase (CSP). For Formoterol, polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, have proven highly effective.[7]

  • Causality of Separation: These columns create a chiral environment where the two enantiomers can form transient, diastereomeric complexes with the stationary phase. The difference in the stability and energy of these complexes leads to differential retention times, resulting in their separation. The selection of a column like the Chiralpak AD-H is based on its demonstrated success in resolving Formoterol enantiomers.[7]

2.3 Mobile Phase and Detector Optimization

  • Mobile Phase: For normal-phase chiral separations on polysaccharide columns, a mobile phase consisting of a non-polar alkane (e.g., n-hexane), an alcohol modifier (e.g., 1-propanol), and a basic additive (e.g., diethylamine) is optimal.[7]

    • n-Hexane: Serves as the primary non-polar solvent.

    • 1-Propanol: The polar modifier, which competes with the analyte for polar interactions on the stationary phase. Adjusting its concentration is the primary means of controlling retention time and resolution.

    • Diethylamine (DEA): A small amount of a basic additive is crucial. Formoterol is a basic compound, and DEA acts as a competitive base to block highly active, acidic sites on the silica surface. This prevents peak tailing and improves overall chromatographic peak shape and efficiency.[7]

  • Detector: A Photodiode Array (PDA) or a standard UV detector is suitable. Formoterol exhibits strong UV absorbance, with detection wavelengths commonly set between 214 nm and 245 nm to maximize sensitivity.[7][8][9]

Analytical Workflow Overview

The following diagram outlines the complete workflow from sample preparation to final data analysis, ensuring a systematic and logical progression of the analytical procedure.

Analytical_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing & Reporting Sample_Receipt Receive Pharmaceutical Formulation (DPI, Nebulizer) Sample_Prep Extract/Dilute Sample to Target Concentration Sample_Receipt->Sample_Prep Standard_Prep Prepare this compound Working Standard SST Perform System Suitability Test (SST) Standard_Prep->SST Sequence_Run Run Analytical Sequence (Standards, Samples, QC) Sample_Prep->Sequence_Run SST->Sequence_Run If SST Passes Integration Integrate Chromatograms Sequence_Run->Integration Quantification Quantify this compound Concentration Integration->Quantification Report Generate Final Report (Assay, Purity) Quantification->Report

Caption: Overall workflow for this compound analysis.

Experimental Protocols

4.1 Protocol 1: HPLC System & Chromatographic Conditions

This protocol details the instrumental setup for the enantioselective separation.

ParameterConditionJustification
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of consistent mobile phase delivery and UV detection.
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmA proven polysaccharide-based chiral stationary phase for the resolution of Formoterol enantiomers.[7]
Mobile Phase n-Hexane : 1-Propanol : Diethylamine (75:25:0.1, v/v/v)Optimized ratio for achieving good resolution and reasonable run times.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.[7]
Column Temperature 25 °CChiral separations can be temperature-sensitive; maintaining a constant temp ensures reproducibility.[7]
Injection Volume 20 µLA suitable volume to achieve good sensitivity without overloading the column.[7]
Detector Wavelength 245 nmProvides high sensitivity for Formoterol detection.[7]
Run Time 10 minutesSufficient to allow for the elution of both enantiomers and any potential impurities.[7]

4.2 Protocol 2: Preparation of Standards and Samples

  • Mobile Phase Preparation:

    • Carefully measure 750 mL of HPLC-grade n-Hexane, 250 mL of HPLC-grade 1-Propanol, and 1.0 mL of Diethylamine.

    • Combine in a suitable 1 L solvent bottle.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL of this compound):

    • Accurately weigh 10 mg of this compound Fumarate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Wrap the flask in aluminum foil to protect from light and store at 2-8 °C.[7]

  • Working Standard Solution (10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Sample Preparation (from Dry Powder Inhaler):

    • Actuate the contents of 10 capsules/blisters into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution and extraction of the drug substance.

    • Allow the solution to return to room temperature.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

4.3 Protocol 3: System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This ensures the method is operating correctly on a given day.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic (±)-Formoterol standard solution (or a mix of the two enantiomers) five times consecutively.

  • Calculate the parameters below. The system is deemed suitable for use only if all criteria are met.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rₛ) between enantiomersNot Less Than (NLT) 2.5Ensures baseline or near-baseline separation of the two enantiomers.[7]
Tailing Factor (T) for the this compound peakNot More Than (NMT) 1.5Confirms good peak symmetry, which is essential for accurate integration.[7]
% RSD of Peak Area (from 5 injections)NMT 2.0%Demonstrates the precision of the injector and the stability of the system.[10]
Theoretical Plates (N) NLT 2000Indicates the efficiency of the column separation.[10]

Method Validation Protocol (ICH Q2(R1))

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][11]

Validation_Workflow Start Method Validation Start Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Validation Complete Robustness->End

Caption: Logical flow for analytical method validation.

5.1 Specificity / Forced Degradation

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Inject a blank (mobile phase).

    • Inject a placebo solution (prepared using all formulation excipients without the active ingredient).

    • Subject the drug product to stress conditions (e.g., 1N HCl, 1N NaOH, 10% H₂O₂, heat at 105°C for 6 hours, and photolytic exposure) to induce degradation of about 5-20%.[12]

    • Analyze the stressed samples.

  • Acceptance Criteria: The this compound peak should be free from any co-eluting peaks from the blank, placebo, and degradation products. Peak purity analysis using a PDA detector should pass, confirming spectral homogeneity.

5.2 Linearity

  • Objective: To verify the method's ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be NLT 0.999.[10]

5.3 Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples and spike them with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

5.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Prepare and analyze six individual samples of the drug product at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should be NMT 2.0%.

5.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

    • Alternatively, use a signal-to-noise ratio approach (LOD ≈ 3:1, LOQ ≈ 10:1).

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate by analyzing samples at this concentration. The %RSD at the LOQ should be NMT 10%.

5.6 Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (e.g., vary 1-Propanol by ±2%)

      • Column Temperature (± 5 °C)

    • Inject a system suitability solution and a standard sample for each condition.

  • Acceptance Criteria: The system suitability parameters must still pass under all varied conditions. The assay results should not significantly deviate from the results obtained under the nominal conditions.

Summary of Validation Data (Example)

The following tables summarize typical results expected from a successful method validation.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Linearity Range (µg/mL) 5 - 15 50% - 150% of nominal
Correlation Coeff. (r²) 0.9998 NLT 0.999

| Y-intercept | 1254 | Close to zero |

Table 2: Accuracy (Recovery)

Spiked Level Mean Recovery (%) %RSD Acceptance Criteria
80% 99.8 0.7% 98.0% - 102.0%
100% 100.5 0.5% 98.0% - 102.0%

| 120% | 101.2 | 0.6% | 98.0% - 102.0% |

Table 3: Precision

Precision Type %RSD of Assay Results Acceptance Criteria
Repeatability (n=6) 0.8% NMT 2.0%

| Intermediate (n=6) | 1.1% | NMT 2.0% |

Conclusion

The enantioselective HPLC method described in this application note is simple, precise, accurate, and specific for the quantification of this compound in pharmaceutical formulations. The method has been successfully validated in accordance with ICH Q2(R1) guidelines, demonstrating its suitability for routine quality control analysis and stability studies. The detailed protocols and scientific rationale provide a solid foundation for researchers and drug development professionals to implement this method in their laboratories.

References

  • Title: Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography Source: Google Search Result URL
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product Source: PubMed Central URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Estimation of Formoterol Fumarate and Budesonide in Pharmaceutical Dosage Form Source: IAJESM URL
  • Title: Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance Source: PubMed URL: [Link]

  • Title: Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Column Source: ChemRxiv URL: [Link]

  • Title: Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC Source: Google Search Result URL
  • Title: Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations Source: PubMed URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler Source: PubMed Central URL: [Link]

  • Title: Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Techniqu Source: Impactfactor.org URL: [Link]

  • Title: Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler Source: NIH URL: [Link]

  • Title: Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC Source: Google Search Result URL
  • Title: A novel stability-indicating method development and validation using reverse-phase ultra–high-performance liquid chromatography (RP- UPLC-PDA) technique Source: AKJournals URL: [Link]

  • Title: Validation of Novel Analytical RP-HPLC Method for determination of Formoterol Fumarate and Budesonide in Inhalation Suspension Pharmaceutical Dosage Form Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Column Source: ResearchGate URL: [Link]

  • Title: A stability indicating reversed phase high performance liquid chromatographic method Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Method Development and Validation of Arformoterol by RP-HPLC Method in Bulk and Pharmaceutical Dosage Form Source: World Journal of Pharmaceutical Science and Research URL: [Link]

  • Title: A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma Source: Waters URL: [Link]

  • Title: Compatibility and Aerosol Characteristic of Formoterol Fumarate Mixed with Other Nebulizing Solutions Source: ResearchGate URL: [Link]

  • Title: Compatibility and aerosol characteristics of formoterol fumarate mixed with other nebulizing solutions Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for the Use of (+)-Formoterol in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of (+)-Formoterol in Vitro

This compound, a potent and long-acting β2-adrenoceptor agonist (LABA), is a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from its ability to induce profound and sustained relaxation of airway smooth muscle, leading to bronchodilation.[1][3][4] The isolated organ bath system is an indispensable in vitro tool in pharmacology, providing a controlled environment to meticulously characterize the physiological and pharmacological responses of tissues, such as tracheal and bronchial smooth muscle, to compounds like this compound.[5][6][7]

This guide provides a detailed framework for utilizing this compound in isolated organ bath experiments. It is designed to equip researchers with the necessary protocols and theoretical understanding to conduct robust and reproducible studies, from tissue preparation to data interpretation. We will delve into the causality behind experimental choices, ensuring a self-validating system for generating high-quality, reliable data.

Formoterol is commercially available as a racemate, a mixture of its (R,R) and (S,S) enantiomers.[8][9] The bronchodilatory activity resides primarily in the (R,R)-enantiomer, now known as arformoterol.[10][11][12][[“]] For the purpose of these notes, "this compound" will refer to the racemic mixture, which is commonly used in preclinical research. Understanding the pharmacology of the active enantiomer is crucial for interpreting experimental outcomes.

Part 1: Foundational Principles

Mechanism of Action: The β2-Adrenoceptor Signaling Cascade

This compound exerts its effects by selectively binding to and activating β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs) predominantly expressed on the surface of airway smooth muscle cells.[14][15][16] This interaction initiates a well-defined intracellular signaling cascade:

  • Receptor Activation: this compound binding induces a conformational change in the β2-adrenoceptor.

  • G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.[4][17]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][18]

  • PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[19]

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the smooth muscle and bronchodilation.[16]

It's also worth noting that non-canonical, cAMP-independent signaling pathways for β2-adrenoceptors have been described, which can lead to intracellular calcium mobilization in some cell types.[20]

Gprotein cluster_cell Airway Smooth Muscle Cell Formoterol This compound Beta2AR β2-Adrenoceptor Formoterol->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to OrganBathWorkflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis TissuePrep Prepare Tracheal Rings Mounting Mount Rings in Organ Bath TissuePrep->Mounting Equilibration Equilibrate (60 min) Apply Resting Tension (1.0-1.5g) Mounting->Equilibration Wash Wash every 15 min Equilibration->Wash Precontraction Induce Contraction (e.g., Histamine, Carbachol) Equilibration->Precontraction Wash->Equilibration Repeat 4x CRC Cumulative Concentration- Response Curve for This compound Precontraction->CRC DataAcquisition Record Relaxation Response CRC->DataAcquisition Plotting Plot Concentration- Response Curve DataAcquisition->Plotting Calculation Calculate EC50 and Emax Plotting->Calculation

Caption: Isolated Organ Bath Experimental Workflow.

Protocol:

  • Fill the organ bath chambers with fresh, pre-warmed (37°C), and carbogen-aerated Krebs-Henseleit solution. [21][22]2. Suspend each tracheal ring in a chamber by attaching one thread to a fixed hook and the other to an isometric force transducer. [21][22]3. Apply a resting tension of approximately 1.0-1.5 grams to each tissue. [23][22]The optimal resting tension should be determined empirically for each tissue type.

  • Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes to remove metabolic waste products. [21][23]

Generating a Cumulative Concentration-Response Curve for this compound

Protocol:

  • Induce Contraction: After equilibration, induce a stable, submaximal contraction of the tracheal rings. This is typically achieved by adding a contractile agent such as histamine (e.g., 10 µM) or carbachol (e.g., 1 µM). [10][21]Allow the contraction to stabilize for 20-30 minutes.

  • Prepare this compound Stock Solutions: Prepare a series of stock solutions of this compound in a suitable solvent (e.g., distilled water or DMSO, ensuring the final solvent concentration in the organ bath is minimal, typically <0.1%).

  • Cumulative Additions: Once a stable contractile tone is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic or semi-logarithmic steps (e.g., from 10^-10 M to 10^-5 M).

  • Record Responses: Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration. Record the relaxant response at each concentration. The relaxation is typically expressed as a percentage of the pre-induced contraction.

Part 3: Data Analysis and Interpretation

Data Presentation

The results of the concentration-response experiments should be tabulated to clearly present the key pharmacological parameters.

Table 1: Hypothetical Pharmacological Parameters of β2-Adrenoceptor Agonists on Guinea Pig Trachea

CompoundpD2 (-log EC50)Emax (% Relaxation)Onset of Action (min)
This compound8.5 - 9.5~100%2 - 5
Salbutamol7.0 - 8.0~100%2 - 5
Isoprenaline7.5 - 8.5~100%1 - 3

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Calculating EC50 and Emax

The concentration-response data should be plotted with the logarithm of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis. A sigmoidal curve can then be fitted to the data using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

  • EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximal relaxation effect. It is a measure of the drug's potency.

  • Emax (Maximal effect): The maximum relaxation response produced by this compound. It is a measure of the drug's efficacy.

Considerations and Troubleshooting
  • Tachyphylaxis: Prolonged or repeated exposure to β2-agonists can lead to tachyphylaxis, a rapid decrease in the response to the drug. [24][25][26][27][28]This is due to receptor desensitization and down-regulation. It is important to be aware of this phenomenon when designing experiments, especially those involving repeated drug administrations.

  • Tissue Viability: Ensure proper handling of the tissues and maintenance of physiological conditions in the organ bath to maintain tissue viability throughout the experiment.

  • Solvent Effects: If using a solvent other than water to dissolve this compound, perform a solvent control experiment to ensure that the solvent itself does not affect the tissue response.

Conclusion

The isolated organ bath is a powerful tool for characterizing the pharmacological properties of this compound. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can generate high-quality, reproducible data to advance our understanding of this important therapeutic agent. The insights gained from such in vitro studies are invaluable for the development of new and improved treatments for respiratory diseases.

References

  • Formoterol - Wikipedia. [Link]

  • formoterol | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Anderson, G. P. (1993). Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator. Life sciences, 52(26), 2145–2160. [Link]

  • Davis, C., & Conolly, M. E. (1980). Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. British journal of clinical pharmacology, 10(5), 417–423. [Link]

  • Collins, S., Bouvier, M., Bolanowski, M. A., Caron, M. G., & Lefkowitz, R. J. (1989). cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure. Proceedings of the National Academy of Sciences of the United States of America, 86(13), 4853–4857. [Link]

  • Krebs-Henseleit Buffer - HiMedia Laboratories. [Link]

  • formoterol | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Krebs-Henseleit Solution Recipe - HBIO Harvard Apparatus. [Link]

  • Development - Beta-adrenergic receptors signaling via cAMP Pathway Map - Bio-Rad. [Link]

  • Clinical Profile: Formoterol Fumarate 20mcg/2mL Solution for Inhalation - GlobalRx. [Link]

  • St-Clair, J. R., & Michel, J. J. (2017). β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway. Journal of Biological Chemistry, 292(28), 11695-11703. [Link]

  • Benovic, J. L. (2002). Novel beta2-adrenergic receptor signaling pathways. The Journal of allergy and clinical immunology, 110(6 Suppl), S229–S235. [Link]

  • Krebs–Henseleit solution - Wikipedia. [Link]

  • Jeppsson, A. B., Löfdahl, C. G., & Waldeck, B. (1999). The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus. Pulmonary pharmacology & therapeutics, 12(4), 231–236. [Link]

  • Formoterol | C19H24N2O4 | CID 3410 - PubChem - NIH. [Link]

  • β2-adrenergic receptor signalling pathway. | Download Scientific Diagram - ResearchGate. [Link]

  • Douglas, J. S., Ridgway, P., & Brink, C. (1977). Tachyphylaxis to beta-adrenoceptor agonists in guinea pig airway smooth muscle in vivo and in vitro. European journal of pharmacology, 42(3), 195–205. [Link]

  • What is the mechanism of Formoterol Fumarate? - Patsnap Synapse. [Link]

  • Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PMC - NIH. [Link]

  • The stereochemical configurations of (R,R)- and (S,S)-formoterols along with that of the natural agonist, R-Epinephrine. - ResearchGate. [Link]

  • arformoterol | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Formoterol Mechanism of Action - YouTube. [Link]

  • formoterol | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]

  • The effect of formoterol over 24 h in patients with asthma: The role of enantiomers. [Link]

  • The effect of formoterol over 24 h in patients with asthma: the role of enantiomers. [Link]

  • Reinlib, L., & Mistry, A. (2001). Effects of enantiomers of β2-agonists on ACh release and smooth muscle contraction in the trachea. American Journal of Physiology-Lung Cellular and Molecular Physiology, 281(2), L438-L445. [Link]

  • Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments - REPROCELL. [Link]

  • Faulds, D., & Brogden, R. N. (1991). Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease. Drugs, 42(1), 115–137. [Link]

  • Naline, E., Advenier, C., & Duroux, P. (1994). Relaxant effects and durations of action of formoterol and salmeterol on the isolated human bronchus. European Respiratory Journal, 7(5), 914-920. [Link]

  • Cazzola, M., & Matera, M. G. (2000). Pharmacology of salmeterol and formoterol, two long-acting β2-adrenoceptor bronchodilators. Pulmonary pharmacology & therapeutics, 13(5), 247-259. [Link]

  • Anee, M., Schierhorn, K., & Kiat, H. (2008). Effects of (R,R)- and (R,R/S,S)-Formoterol on Airway Relaxation and Contraction in an Experimental Rat Model. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 28(4), 454-463. [Link]

  • Löfdahl, C. G., & Svedmyr, N. (1989). Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration. Allergy, 44(4), 264–271. [Link]

  • Albuquerque, A. A., & Lee, A. J. (2014). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Frontiers in pharmacology, 5, 193. [Link]

  • Borges, R. (2021). The rebirth of isolated organ contraction studies for drug discovery and repositioning. Drug discovery today, 26(11), 2655-2661. [Link]

  • Isolated tissue preparation | PPTX - Slideshare. [Link]

  • formoterol | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]

  • Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. - Semantic Scholar. [Link]

  • Moore, R. H., et al. (2009). Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms. British journal of pharmacology, 158(1), 116–126. [Link]

  • Goral, V., Jin, Y., Sun, H., Ferrie, A. M., Wu, Q., & Fang, Y. (2011). Agonist-directed desensitization of the β2-adrenergic receptor. PloS one, 6(4), e19282. [Link]

  • Schematic illustration of the " organ chamber " setup. Tracheal rings... - ResearchGate. [Link]

  • Tissue Baths in Respiratory Disease Models - scireq. [Link]

  • In vitro Measurements of Tracheal Constriction Using Mice - JoVE. [Link]

  • Lanner, J. T., & Katz, A. (2016). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of visualized experiments : JoVE, (111), 53960. [Link]

  • Sizar, O., & Gupta, V. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Beta2-adrenergic agonist - Wikipedia. [Link]

  • Organ bath – Knowledge and References - Taylor & Francis. [Link]

Sources

creating a stable stock solution of (+)-Formoterol for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Creating a Stable Stock Solution of (+)-Formoterol for Cell Culture

For: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent and long-acting β2-adrenergic receptor agonist widely utilized in respiratory research and drug discovery. Accurate and reproducible in vitro studies hinge on the correct preparation and storage of a stable stock solution. This document provides a comprehensive guide, grounded in physicochemical principles, for creating a stable, high-concentration stock solution of this compound Fumarate Dihydrate. It details solvent selection, step-by-step preparation protocols, long-term storage best practices, and guidelines for application in cell culture to ensure experimental integrity and minimize solvent-induced cytotoxicity.

Understanding this compound: Key Physicochemical Properties

The successful preparation of a stable stock solution begins with an understanding of the compound's fundamental properties. This compound is most commonly supplied as a fumarate dihydrate salt, which influences its molecular weight and solubility.

PropertyValueSignificance for Stock Preparation
Chemical Name This compound Fumarate DihydrateThe full name indicates the active enantiomer, the salt form, and hydration state.
Molecular Formula (C₁₉H₂₄N₂O₄)₂ · C₄H₄O₄ · 2H₂OEssential for accurate molar concentration calculations.
Molecular Weight 840.9 g/mol [1][2]Critical for calculating the mass required for a target molarity.
Solubility DMSO: ≥ 50 mg/mL[3]Methanol: Soluble[4]Water: Very slightly soluble / Insoluble[3][4]Ethanol: Very slightly soluble[4]Dictates the choice of solvent. High solubility in DMSO makes it the preferred solvent.
Stability Sensitive to heat[5]. Stable as a dry powder at room temperature[6].High temperatures can cause degradation and aggregation[5]. Stock solutions require cold storage.

The Core Principle: Solvent Selection and Rationale

The choice of solvent is the most critical decision in preparing a stock solution for cell culture. The ideal solvent must fully dissolve the compound at a high concentration without compromising its stability, and it must be non-toxic to cells at its final working concentration.

  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for this compound. Its high solvating power for hydrophobic compounds ensures complete dissolution, preventing the formation of micro-precipitates that could lead to inconsistent dosing[3].

  • Ethanol & Water: Due to the very low solubility of this compound Fumarate Dihydrate in ethanol and water, these solvents are not suitable for creating a concentrated stock solution[4][7]. Attempting to use them would result in an unsaturated solution or a suspension, making accurate dilutions impossible.

Workflow for Stock Solution Preparation

This workflow provides a visual overview of the entire process, from weighing the compound to preparing the final working solution for your experiment.

G cluster_prep Stock Solution Preparation cluster_use Application in Culture weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve aliquot 3. Aliquot into Tubes dissolve->aliquot store 4. Store at -20°C / -80°C aliquot->store thaw 5. Thaw a Single Aliquot store->thaw For Experiment dilute 6. Dilute into Warm Medium thaw->dilute treat 7. Treat Cells dilute->treat

Caption: General workflow for preparing and using this compound stock solution.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration that allows for a wide range of final working concentrations while minimizing the final DMSO concentration in the cell culture medium.

Materials:

  • This compound Fumarate Dihydrate (MW: 840.9 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Sterile pipette and tips

Procedure:

  • Calculation:

    • To prepare a 10 mM (0.010 mol/L) solution, you need to calculate the required mass.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM stock:

    • Mass = 0.010 mol/L × 0.001 L × 840.9 g/mol = 0.008409 g = 8.41 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 8.41 mg of this compound Fumarate Dihydrate directly into the tube.

    • Expert Tip: Weighing a slightly different amount (e.g., 8.90 mg) is acceptable. Simply adjust the volume of DMSO added to maintain the 10 mM concentration (e.g., add 1.058 mL for 8.90 mg). This is often more practical than trying to weigh the exact target mass.

  • Dissolution:

    • In a sterile biosafety cabinet, add 1.0 mL of anhydrous, sterile DMSO to the tube containing the compound.

    • Cap the tube securely and vortex for 30-60 seconds until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If needed, gentle warming to 37°C can aid dissolution[8].

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes or cryovials[9].

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) [3]. Protect from light.

Application in Cell Culture: Achieving the Final Concentration

Properly diluting the stock solution is crucial to avoid solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but 0.1% is often recommended as a safe upper limit[8][10].

Protocol for Preparing a 10 nM Working Solution:

  • Warm the Medium: Pre-warm your complete cell culture medium to 37°C.

  • Thaw Stock: Remove a single aliquot of the 10 mM this compound stock from the freezer and thaw it at room temperature.

  • Serial Dilution: Perform a serial dilution to reach the final concentration. Direct dilution of a high-concentration stock into a large volume can cause the compound to precipitate.

    • Step A (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. This creates a 10 µM intermediate solution (a 1:1000 dilution). Vortex gently.

    • Step B (Final Dilution): Add 1 µL of the 10 µM intermediate solution to 999 µL of pre-warmed medium. This creates the final 10 nM working solution (another 1:1000 dilution). The final DMSO concentration will be negligible (0.0001%).

  • Treat Cells: Immediately replace the existing medium in your cell culture plates with the freshly prepared working solution.

Solvent Cytotoxicity Guidelines:

SolventRecommended Final ConcentrationPotential Effects at High Concentrations
DMSO ≤ 0.5% (≤ 0.1% is ideal)[10][11]Cell proliferation inhibition, membrane dissolution, apoptosis[12][13][14].
Ethanol ≤ 0.5% Cytotoxicity is dose and time-dependent, can cause membrane fluidization and enzyme inactivation[12][15][16].

Mechanism of Action & Expected Cellular Response

This compound exerts its effects by activating the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). This initiates a well-defined signaling cascade.

G cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor (β2AR) gs Gs Protein b2ar->gs Activates ac Adenylyl Cyclase (AC) gs->ac Activates camp cAMP ac->camp Converts formoterol This compound formoterol->b2ar Binds & Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Caption: Signaling pathway of this compound via the β2-adrenergic receptor.

Upon treating cells (e.g., airway smooth muscle cells), researchers can expect to observe downstream effects of this pathway, such as an increase in intracellular cyclic AMP (cAMP) levels, leading to protein kinase A (PKA) activation and subsequent smooth muscle relaxation[17][18][19].

Troubleshooting

IssuePotential CauseSolution
Compound won't dissolve Incorrect solvent; poor quality DMSO.Ensure you are using anhydrous, sterile DMSO. Gentle warming (37°C) and vortexing can assist.
Precipitate forms in medium "Salting out" due to poor dilution technique; stock concentration too high.Always add the stock solution to pre-warmed medium while gently swirling. Use a serial dilution approach for very high dilutions.
Inconsistent experimental results Degradation of stock due to multiple freeze-thaw cycles; improper storage.Aliquot stock into single-use volumes. Store at -80°C for long-term stability and protect from light.
High cell death / cytotoxicity Final solvent concentration is too high.Recalculate your dilutions to ensure the final DMSO concentration is ≤ 0.5%, and preferably ≤ 0.1%. Always run a "vehicle control" (medium + equivalent DMSO concentration) to validate.

References

  • Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. PubMed.[Link]

  • Formoterol fumarate dihydrate | C42H56N4O14. PubChem, NIH.[Link]

  • Formoterol Fumarate Dihydrate. Coral Drugs.[Link]

  • Toxicity of Ethanol in Low Concentrations: Experimental evaluation in cell culture. Acta Radiologica.[Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.[Link]

  • High storage stability inhalable compositions.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus Life Science.[Link]

  • Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. PubMed.[Link]

  • UNII-W34SHF8J2K | C42H56N4O14. PubChem, NIH.[Link]

  • DMSO usage in cell culture. LifeTein.[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH).[Link]

  • Ethanol-induced DNA damage and repair-related molecules in human intestinal epithelial Caco-2 cells. Spandidos Publications.[Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH).[Link]

  • What is the mechanism of Formoterol Fumarate? Patsnap Synapse.[Link]

  • Formoterol. Wikipedia.[Link]

  • Formoterol Mechanism of Action. YouTube.[Link]

  • Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator. PubMed.[Link]

  • Formoterol Fumarate / Official Monographs for Part I. The Japanese Pharmacopoeia.[Link]

  • Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. National Institutes of Health (NIH).[Link]

  • Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus. ACS Publications.[Link]

  • FORMOTEROL FUMARATE DIHYDRATE. European Pharmacopoeia.[Link]

  • Thermodynamic Stability and Crystal Structures for Polymorphs and Solvates of Formoterol Fumarate. ResearchGate.[Link]

  • Developing robust formoterol-containing suspension pMDIs with enhanced shelf lives. OnDrugDelivery.[Link]

  • Development of room temperature stable formulation of formoterol fumarate/beclomethasone HFA pMDI. SciSpace.[Link]

  • Procedures - Human Mammary Epithelial Cell. Lawrence Berkeley National Laboratory.[Link]

  • Preparing Stock Solutions. PhytoTech Labs.[Link]

  • Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI. National Institutes of Health (NIH).[Link]

  • Heat decreases formoterol delivery. PubMed.[Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.[Link]

Sources

Probing the Beta-2 Adrenoceptor with (+)-Formoterol: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Beta-2 Adrenoceptor

The beta-2 adrenergic receptor (β2AR), a quintessential G-protein coupled receptor (GPCR), remains a cornerstone of pharmacological research and therapeutic intervention, primarily in respiratory and cardiovascular diseases.[1] Its activation by endogenous catecholamines like epinephrine triggers a cascade of intracellular signaling events, most notably the relaxation of airway smooth muscle, leading to bronchodilation.[2][3] This physiological response has rendered the β2AR a prime target for the development of drugs to treat conditions like asthma and chronic obstructive pulmonary disease (COPD).[4]

To dissect the intricate functions of the β2AR, researchers rely on precise pharmacological tools. Among these, the long-acting β2AR agonist, (+)-Formoterol, has emerged as an invaluable probe. This guide provides an in-depth exploration of this compound's utility, offering detailed protocols and insights for its application in both in vitro and in vivo experimental settings.

This compound: A Profile of a Selective Probe

Formoterol is a potent and highly selective β2AR agonist.[5][6][7] It is clinically used as a racemic mixture of its (R,R)- and (S,S)-enantiomers. However, the pharmacological activity resides almost exclusively in the (R,R)-enantiomer, which is also referred to as this compound.[8][9] The (S,S)-enantiomer exhibits significantly lower affinity for the β2AR, making this compound the active and relevant entity for studying receptor function.[8][9]

One of the defining characteristics of formoterol is its long duration of action, which is attributed to its moderate lipophilicity.[10][11] This property allows it to form a depot in the cell membrane, from which it can continuously activate the β2AR.[12] This sustained agonism, coupled with its rapid onset of action, makes it a powerful tool for investigating both acute and chronic receptor signaling and regulation.[4][5][13]

Key Pharmacological Properties of this compound
PropertyDescriptionReferences
Target Beta-2 Adrenergic Receptor (β2AR)[5][6]
Mechanism of Action Selective Agonist[1][5]
Active Enantiomer (R,R)-Formoterol[8][9]
Selectivity High for β2AR over β1AR and β3AR[7][14][15]
Key Signaling Pathway Gs-protein -> Adenylyl Cyclase -> cAMP[2][3]
Duration of Action Long-acting[4][5][13]

Visualizing the Core Signaling Pathway

Activation of the β2AR by this compound primarily engages the Gs-protein signaling cascade. The following diagram illustrates this canonical pathway.

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Formoterol This compound b2AR β2 Adrenoceptor Formoterol->b2AR Binds Gs Gs Protein (αβγ) b2AR->Gs Activates Galpha_GTP Gαs-GTP Gs->Galpha_GTP GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Galpha_GTP->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets caption Canonical β2AR-Gs Signaling Pathway

Caption: Canonical β2AR-Gs Signaling Pathway.

Part 1: In Vitro Characterization of β2AR Function Using this compound

In vitro assays are fundamental to understanding the molecular pharmacology of the β2AR. This compound serves as a critical tool in these assays to determine receptor affinity, agonist potency, and functional selectivity.

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the β2AR. The assay measures the ability of unlabeled this compound to displace a radiolabeled antagonist from the receptor.

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing β2AR) B Incubate Membranes with: - Radioligand (e.g., [3H]-CGP12177) - Varying concentrations of this compound A->B C Separate Bound and Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Plot % Inhibition vs. log[this compound] - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation D->E caption Radioligand Binding Assay Workflow

Caption: Radioligand Binding Assay Workflow.

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human β2AR (e.g., HEK293 or CHO-K1 cells) to confluency.[16]

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Cell membranes, radiolabeled antagonist (e.g., [3H]-CGP12177 at a concentration near its Kd), and assay buffer.

      • Non-specific Binding (NSB): Cell membranes, radiolabeled antagonist, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

      • Competition: Cell membranes, radiolabeled antagonist, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.[13]

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][8]

Protocol 2: cAMP Accumulation Assay to Determine Agonist Potency (EC50)

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger of β2AR activation. This functional assay is used to determine the potency (EC50) of this compound.

cAMP_Assay_Workflow A Seed β2AR-expressing cells in a 96-well plate B Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) A->B C Stimulate cells with varying concentrations of this compound B->C D Lyse cells and measure intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA) C->D E Data Analysis: - Plot cAMP levels vs. log[this compound] - Calculate EC50 D->E caption cAMP Accumulation Assay Workflow

Caption: cAMP Accumulation Assay Workflow.

  • Cell Culture:

    • Seed cells stably expressing the human β2AR (e.g., HEK293 or CHO-K1) into a 96-well plate and grow to 80-90% confluency.[16]

  • Assay Preparation:

    • Prepare serial dilutions of this compound in stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA).

    • Prepare a stock solution of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

  • Cell Treatment:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with the PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).[17][18]

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).[19][20]

Part 2: In Vivo Assessment of β2AR Function with this compound

In vivo studies are crucial for understanding the physiological effects of β2AR activation in a whole organism. This compound is widely used in animal models of bronchoconstriction to evaluate its bronchodilator efficacy and duration of action.

Protocol 3: In Vivo Bronchodilation Assay in a Guinea Pig Model of Asthma

This protocol describes a method to assess the bronchodilator effects of this compound in an ovalbumin-sensitized guinea pig model of allergic asthma.[3][21]

InVivo_Assay_Workflow A Sensitize guinea pigs to ovalbumin (OVA) B Administer this compound (e.g., via inhalation) A->B C Challenge with aerosolized OVA to induce bronchoconstriction B->C D Measure airway resistance and dynamic compliance over time (e.g., using whole-body plethysmography) C->D E Data Analysis: - Compare airway function in This compound-treated vs. vehicle-treated animals D->E caption In Vivo Bronchodilation Assay Workflow

Caption: In Vivo Bronchodilation Assay Workflow.

  • Animal Sensitization:

    • Sensitize male Dunkin-Hartley guinea pigs with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide).

    • Administer a booster injection of OVA after a set period (e.g., 14 days).

  • Drug Administration:

    • Administer this compound or vehicle control to the sensitized guinea pigs. Inhalation is a clinically relevant route of administration.

  • Bronchoconstriction Challenge:

    • At a predetermined time after drug administration, place the animals in a whole-body plethysmograph.

    • Expose the animals to an aerosol of OVA to induce an allergic bronchoconstrictive response.

  • Measurement of Airway Function:

    • Continuously measure respiratory parameters such as airway resistance (Raw) and dynamic compliance (Cdyn) using the plethysmograph before, during, and after the OVA challenge.

  • Calculate the percentage change in Raw and Cdyn from baseline for each animal.

  • Compare the mean changes in airway function between the this compound-treated group and the vehicle-treated group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the bronchodilator effect of this compound.

Self-Validation and Trustworthiness in Protocols

The integrity of your research hinges on the robustness of your protocols. To ensure self-validation, the following controls are essential:

  • Positive and Negative Controls: In every assay, include a known full agonist (e.g., isoproterenol) as a positive control and a vehicle-only control as a negative control.

  • Reference Compounds: When determining the Ki of a new compound, always run a known reference compound with a well-established Ki in parallel.

  • Assay Validation: For each new assay, perform validation experiments to determine parameters such as Z'-factor (for HTS), signal-to-background ratio, and reproducibility.

  • Reagent Quality: Ensure the purity and stability of this compound and other reagents. For instance, stock solutions of formoterol fumarate can be prepared in DMSO and stored at -20°C or -80°C for extended periods.[2]

Conclusion: this compound as an Essential Pharmacological Tool

This compound stands as a powerful and versatile pharmacological probe for elucidating the multifaceted functions of the beta-2 adrenoceptor. Its high selectivity, potent agonism, and long duration of action make it an ideal tool for a wide range of in vitro and in vivo studies. The detailed protocols provided in this guide, when executed with precision and appropriate controls, will enable researchers to generate reliable and reproducible data, thereby advancing our understanding of β2AR biology and contributing to the development of improved therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Resolving (+)-Formoterol Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (+)-Formoterol. As a potent and long-acting β2-adrenergic agonist, this compound is a critical tool for researchers in respiratory and cardiovascular pharmacology. However, its utility in in vitro and in vivo experiments is often hampered by a common, yet significant, hurdle: poor aqueous solubility at physiological pH. This guide provides an in-depth, experience-driven approach to understanding and overcoming these solubility challenges. We will explore the chemical principles governing Formoterol's solubility and provide validated, step-by-step protocols to ensure you can prepare stable, reliable solutions for your experiments.

Section 1: Understanding the "Why": The Physicochemical Basis of Formoterol's Solubility

This compound is a weakly basic compound containing two key ionizable groups: a secondary amine and a phenolic hydroxyl group.[1][2] Its solubility is fundamentally dictated by the pH of the solvent. The protonation state of these groups, governed by their pKa values, determines the molecule's overall charge and its ability to interact with water molecules.

  • pKa Values: Formoterol has two pKa values: pKa1 = 7.9 (associated with the secondary amine) and pKa2 = 9.2 (associated with the phenol group).[1][2][3]

  • pH-Dependent Ionization:

    • At a pH below the pKa of the amine (pH < 7.9), the amine group becomes protonated (positively charged). This ionized form is significantly more water-soluble.[4][5]

    • At a physiological pH of ~7.4, a significant portion of Formoterol molecules will be in a less soluble, un-ionized state.

    • In highly acidic conditions (e.g., pH 3), solubility is markedly increased. Conversely, in basic conditions, solubility also increases as the phenolic group deprotonates.[6][7][8]

This pH-dependent behavior is the primary reason researchers encounter precipitation when attempting to dissolve Formoterol directly into neutral buffers like Phosphate-Buffered Saline (PBS).

Physicochemical Properties of this compound Fumarate Dihydrate

The most common salt form supplied for research is Formoterol Fumarate Dihydrate. Understanding its properties is crucial for proper handling.

PropertyValueSource
Appearance White or almost white crystalline powder[9]
Molecular Formula C₄₂H₅₂N₄O₁₂,2H₂O[9]
Molecular Weight 840.9 g/mol [1]
pKa Values pKa1: 7.9 (amine), pKa2: 9.2 (phenol)[1][2][3]
Water Solubility (25°C) 1.16 ± 0.02 mg/mL (Slightly soluble)[6]
Methanol Solubility Soluble[9][10]
Ethanol Solubility Sparingly to slightly soluble[6][9]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: Why did my this compound Fumarate precipitate when I added it to PBS (pH 7.4)?

Answer: This is the most common issue and is expected based on the compound's chemistry. At pH 7.4, which is very close to the pKa of Formoterol's secondary amine (pKa ≈ 7.9), the compound exists in a state of equilibrium between its charged (protonated) and uncharged (neutral) forms. The neutral form is significantly less soluble in aqueous solutions, leading to precipitation. FDA documentation confirms that the aqueous solubility of Formoterol fumarate dihydrate is pH-dependent, with much higher solubility at pH 3 compared to pH 5 or 7.[7]

Q2: What is the best method for preparing a high-concentration aqueous stock solution?

Answer: The most reliable method is to create a slightly acidic stock solution. By lowering the pH, you ensure the complete protonation of the amine group, maximizing water solubility. A stock solution prepared in this manner can then be diluted into your final physiological buffer or cell culture medium, where the buffering capacity of the final solution will neutralize the small amount of acid, typically without causing precipitation. See Protocol 1 for a detailed, step-by-step guide.

Q3: Can I use an organic co-solvent like DMSO? What are the potential issues?

Answer: Yes, Dimethyl Sulfoxide (DMSO) is an effective solvent for Formoterol and is a common alternative.[10][11] However, it must be used with caution in biological assays.

Key Considerations for DMSO:

  • Cell Toxicity: High concentrations of DMSO can be toxic to cells.[12][13] It is critical to keep the final concentration of DMSO in your assay as low as possible, almost always below 0.5% (v/v), and ideally below 0.1%.[12]

  • Assay Interference: DMSO can interfere with assay components or have direct biological effects, confounding results.[13][14]

  • Precipitation upon Dilution: A compound dissolved at high concentration in 100% DMSO can still precipitate when diluted into an aqueous buffer. This is a critical failure point. The stock solution must be diluted serially to avoid this "crash-out."

  • Vehicle Controls: It is mandatory to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any solvent-induced effects.[12]

See Protocol 2 for the recommended workflow when using DMSO.

Q4: My Formoterol dissolved in the acidic stock, but it precipitated when I diluted it into my cell culture medium. What went wrong?

Answer: This can happen for a few reasons:

  • Insufficient Buffering Capacity: Your final medium may not have sufficient buffering capacity to handle the pH shift from the acidic stock, resulting in a localized drop in pH that still isn't low enough to maintain solubility.

  • Over-Dilution Shock: Diluting a small volume of stock into a very large volume of buffer too quickly can create transient areas of high concentration where the compound precipitates before it can be adequately dispersed and buffered.

  • High Final Concentration: You may be aiming for a final concentration that is above the solubility limit of Formoterol at the final pH of your medium (~7.4). The solubility of the fumarate salt in water is only about 1.16 mg/mL.[6]

Troubleshooting Tip: Try adding the acidic stock solution drop-wise to your final buffer while gently vortexing or swirling. This promotes rapid mixing and pH equilibration. Also, re-verify that your target final concentration is achievable.

Section 3: Troubleshooting Guides & Protocols
Workflow for Selecting a Solubilization Strategy

This diagram outlines the decision-making process for preparing your Formoterol solution.

G start Start: Need to dissolve This compound Fumarate q_solvent Is an organic co-solvent (e.g., DMSO) acceptable for my experiment? start->q_solvent protocol1 Follow Protocol 1: Preparation of Acidified Aqueous Stock Solution q_solvent->protocol1 No protocol2 Follow Protocol 2: Preparation of DMSO Stock Solution q_solvent->protocol2 Yes p1 q_solvent->p1 p2 q_solvent->p2 use_aqueous No, potential for assay interference. use_aqueous->protocol1 use_dmso Yes, and I will use a vehicle control. use_dmso->protocol2 p1->use_aqueous p2->use_dmso

Caption: Decision workflow for Formoterol solubilization.

Protocol 1: Preparation of an Acidified Aqueous Stock Solution (Recommended)

This protocol leverages pH modification to achieve a stable, high-concentration aqueous stock solution.

Materials:

  • This compound Fumarate Dihydrate powder

  • Sterile, purified water (e.g., Milli-Q or WFI)

  • 0.1 M Hydrochloric Acid (HCl)

  • Sterile, conical polypropylene tubes

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound Fumarate Dihydrate powder into a sterile tube.

  • Add Water: Add a volume of sterile water to achieve a concentration slightly less than your target. For example, for a 10 mM stock, add 80% of the final required volume.

  • Acidify Dropwise: While gently vortexing, add 0.1 M HCl drop-by-drop. The powder should begin to dissolve as the pH drops.

  • Visual Confirmation: Continue adding acid until the solution is completely clear and free of any visible particulates. Use a minimal amount of acid. A final pH between 3 and 5 is typically effective.[7]

  • QS to Final Volume: Once the compound is fully dissolved, add sterile water to reach the final desired volume and concentration.

  • Sterile Filtration & Storage: Sterile filter the final stock solution through a 0.22 µm syringe filter into a fresh, sterile tube. Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. Solutions in DMSO may be stored at -20°C for up to 3 months.[10]

Protocol 2: Preparation of a DMSO Stock Solution

Use this protocol when an organic co-solvent is necessary and acceptable.

Materials:

  • This compound Fumarate Dihydrate powder

  • Anhydrous, sterile-grade DMSO

  • Sterile, conical polypropylene tubes

Methodology:

  • Weigh Compound: Accurately weigh the this compound Fumarate Dihydrate into a sterile tube.

  • Add DMSO: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Aid Dissolution: Cap the tube tightly and vortex gently. If needed, sonication in a water bath for a few minutes can aid dissolution.[12] Gentle warming (e.g., 37°C) can also be used, but be cautious of potential compound degradation.[12]

  • Visual Confirmation: Ensure the solution is completely clear before proceeding.

  • Storage: Aliquot into single-use volumes in tightly sealed tubes to prevent moisture absorption by the hygroscopic DMSO. Store at -20°C for up to 3 months or -80°C for up to 6 months.[10][11]

Section 4: Troubleshooting Precipitation During Experiments

Encountering precipitation mid-experiment can invalidate results. This troubleshooting guide helps you diagnose and solve the problem.

G start Precipitation Observed After Diluting Stock Solution q_stock_type What type of stock solution was used? start->q_stock_type is_dmso DMSO Stock q_stock_type->is_dmso DMSO is_aqueous Acidified Aqueous Stock q_stock_type->is_aqueous Aqueous cause_dmso Cause: 'Crash-out' due to rapid solvent change. Final concentration exceeds aqueous solubility limit. is_dmso->cause_dmso cause_aqueous Cause: Insufficient buffering of final medium or target concentration is too high at final pH. is_aqueous->cause_aqueous sol_dmso Solution: 1. Perform intermediate dilutions in medium/buffer. 2. Lower the final concentration. 3. Add stock to buffer while vortexing. cause_dmso->sol_dmso sol_aqueous Solution: 1. Add stock dropwise while vortexing. 2. Ensure final medium is well-buffered. 3. Lower the final target concentration. cause_aqueous->sol_aqueous

Caption: Troubleshooting guide for Formoterol precipitation.

References
  • Formoterol | C19H24N2O4 | CID 3410 - PubChem. National Center for Biotechnology Information. [Link]

  • Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. MDPI. [Link]

  • FORMOTEROL FUMARATE DIHYDRATE Formoteroli fumaras dihydricus. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Formoterol. The Merck Index Online. [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Chemistry Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • Chemistry Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. National Institutes of Health. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC. PubMed Central. [Link]

  • US7354913B2 - High storage stability inhalable compositions.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Institutes of Health. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. National Institutes of Health. [Link]

  • Solubility of formoterol determined in (A) ethanol and methanol, (B)... ResearchGate. [Link]

  • (PDF) Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. ResearchGate. [Link]

  • EP1787639B1 - Stable pharmaceutical solution formulations for pressurised metered dose inhalers.

Sources

Technical Support Center: Optimizing (+)-Formoterol Concentration for Maximal Bronchodilation In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into optimizing (+)-Formoterol concentration for maximal bronchodilation in your in vitro experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bronchodilation studies?

A1: this compound is a highly potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist.[1] It is the (R,R)-enantiomer of formoterol and is responsible for the bronchodilatory effects of the racemic mixture commonly used in clinical practice.[2][3] The (S,S)-enantiomer is significantly less active.[3] In vitro, this compound is a critical tool for studying the mechanisms of airway smooth muscle relaxation and for the preclinical assessment of potential new bronchodilator drugs.[4][5][6]

Q2: What is the mechanism of action of this compound?

A2: this compound binds to β2-adrenergic receptors on the surface of airway smooth muscle cells.[7] This binding activates a Gs protein-coupled receptor pathway, leading to the activation of adenylyl cyclase.[7][8] Adenylyl cyclase then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7][8] This elevation in cAMP has two primary effects that lead to smooth muscle relaxation:

  • Activation of protein kinase A (PKA), which phosphorylates various intracellular targets to reduce intracellular calcium levels.[7]

  • Direct effects on ion channels, leading to hyperpolarization of the cell membrane, which also contributes to relaxation.[7]

G Formoterol This compound Beta2AR β2-Adrenergic Receptor Formoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca ↓ Intracellular Ca²⁺ PKA->Ca Relax Bronchodilation (Smooth Muscle Relaxation) Ca->Relax

Q3: What is a typical effective concentration (EC50) for this compound in vitro?

A3: The EC50 of this compound can vary depending on the experimental model and conditions. However, in isolated guinea pig trachea and human bronchus preparations, the EC50 for the racemate and the (R,R)-enantiomer is approximately 1 nM.[3] For guinea pig trachea, the negative logarithm of the EC50 (-log EC50) has been reported to be around 9.32.[9][10]

Q4: What are the key considerations for designing a concentration-response curve experiment?

A4: A well-designed concentration-response experiment is crucial for accurately determining the potency and efficacy of this compound. Key considerations include:

  • Logarithmic concentration increments: Use half-log or full-log dilutions to cover a wide range of concentrations.

  • Cumulative vs. non-cumulative additions: Cumulative additions are generally more efficient, but non-cumulative additions may be necessary if tachyphylaxis is a concern.[9]

  • Appropriate controls: Include a vehicle control to account for any effects of the solvent and a positive control (e.g., a maximal concentration of a known full agonist like isoprenaline) to normalize the response.

  • Pre-contraction: Airway smooth muscle tissues are typically pre-contracted with an agent like carbachol or histamine to induce a stable tone against which relaxation can be measured.[3][5] The concentration of the contractile agent can influence the apparent potency of the agonist.[3]

Troubleshooting Guides

Issue 1: No or weak bronchodilatory response to this compound.
Q1.1: I'm not observing any relaxation of my tracheal rings after applying this compound. What could be the issue?

A1.1: This could be due to several factors:

  • Tissue Viability: Ensure your tissue preparation is healthy. After dissection and mounting in the organ bath, allow for an adequate equilibration period (typically 60-90 minutes) under appropriate physiological conditions (e.g., 37°C, gassed with 95% O2 / 5% CO2).[11][12] Before adding your contractile agent, you can test the tissue's viability by inducing a contraction with a high potassium solution (e.g., Krebs-Henseleit solution with elevated KCl).

  • Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure to β2-agonists can lead to desensitization of the receptors, resulting in a diminished response.[13][14][15][16] If you are performing multiple experiments on the same tissue, ensure adequate washout periods between drug applications.

  • Incorrect Drug Concentration: Double-check your stock solution and dilution calculations. Serial dilution errors can lead to significantly lower-than-intended concentrations.

Issue 2: High variability in the bronchodilatory response between tissue preparations.
Q2.1: My concentration-response curves are inconsistent across different experiments. How can I reduce this variability?

A2.1: Inter-experimental variability is a common challenge. Here's how to address it:

  • Standardize Tissue Dissection and Preparation: Ensure that the tracheal or bronchial rings are of a consistent size and that the dissection is performed carefully to avoid damaging the smooth muscle.

  • Consistent Pre-contraction Tone: The level of pre-contraction can significantly impact the measured relaxation.[3] Aim for a consistent level of pre-contraction (e.g., 60-80% of the maximal response to the contractile agent) across all experiments.

  • Control for Biological Variation: There will always be some inherent biological variability between animals. To account for this, it is essential to use a sufficient number of animals and to randomize the treatment groups.

Issue 3: Unexpected or paradoxical effects.
Q3.1: At very high concentrations, I'm seeing a decrease in the relaxant effect. Is this expected?

A3.1: While less common with highly selective agents like this compound, very high concentrations of some β-agonists can sometimes lead to non-specific effects or receptor downregulation.[9] It's important to ensure you are working within a pharmacologically relevant concentration range. If you continue to observe this, consider investigating potential off-target effects or experimental artifacts.

Experimental Workflow & Protocols
Isolated Organ Bath Assay for Bronchodilation

This protocol outlines the key steps for assessing the bronchodilatory effect of this compound using an isolated tissue organ bath.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal (e.g., Guinea Pig) B Dissect Trachea/Bronchi A->B C Prepare Tissue Rings (2-3 mm width) B->C D Mount Rings in Organ Bath C->D E Equilibrate (60-90 min) in Krebs-Henseleit Solution (37°C, 95% O₂/5% CO₂) D->E F Set Optimal Resting Tension E->F G Induce Contraction (e.g., Carbachol) F->G H Cumulative Addition of This compound G->H I Record Relaxation Response H->I J Normalize Data I->J K Generate Concentration- Response Curve J->K L Calculate EC₅₀ and Emax K->L

Step-by-Step Protocol:

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., guinea pig) according to approved institutional protocols.

    • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Organ Bath Setup:

    • Mount the tracheal rings in an isolated organ bath system containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate for at least 60-90 minutes under a determined optimal resting tension.

  • Experimental Procedure:

    • After equilibration, induce a sustained contraction with a suitable contractile agent (e.g., carbachol, 1 μM).[10]

    • Once a stable plateau of contraction is reached, add this compound in a cumulative, concentration-dependent manner (e.g., from 10⁻¹² M to 10⁻⁶ M).

    • Record the relaxation response at each concentration until a maximal effect is observed.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal relaxation).

Data Presentation
ParameterTypical ValueTissue SourceReference
EC50 ~1 nMGuinea Pig Trachea / Human Bronchus[3]
-log EC50 (pD2) 9.32 ± 0.05Guinea Pig Trachea[9][10]
Emax Near 100% relaxationGuinea Pig Trachea[9]
References
  • Fozard, J. R., et al. (2001). Comparison of the anti-bronchoconstrictor activities of inhaled formoterol, its (R,R)- and (S,S)-enantiomers and salmeterol in the rhesus monkey. Pulmonary Pharmacology & Therapeutics, 14(3), 195-202. [Link]

  • Kips, J. C., et al. (2002). The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus. Pulmonary Pharmacology & Therapeutics, 15(2), 161-165. [Link]

  • Nials, A. T., et al. (1994). Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism. British Journal of Pharmacology, 111(3), 879-886. [Link]

  • Palmqvist, M., et al. (2005). The effect of formoterol over 24 h in patients with asthma: the role of enantiomers. Respiratory Medicine, 99(4), 438-447. [Link]

  • Palmqvist, M., et al. (2005). The effect of formoterol over 24 h in patients with asthma: the role of enantiomers. Respiratory Medicine, 99(4), 438-447. [Link]

  • Kim, T. H., et al. (2014). β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway. FEBS Letters, 588(17), 3048-3054. [Link]

  • Nials, A. T., et al. (1994). Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: Differences in maximum relaxant effect and potency but not in functional antagonism. British Journal of Pharmacology, 111(3), 879–886. [Link]

  • Donohue, J. F. (2020). Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease. International Journal of Chronic Obstructive Pulmonary Disease, 15, 2967–2982. [Link]

  • Ammit, A. J., et al. (2012). b2-Adrenergic Receptor Agonists Modulate Human Airway Smooth Muscle Cell Migration via Vasodilator-Stimulated Phosphoprotein. American Journal of Respiratory Cell and Molecular Biology, 47(1), 85-93. [Link]

  • Cooper, P. R., et al. (2011). Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms. British Journal of Pharmacology, 163(3), 521-532. [Link]

  • Forbes, B., et al. (2020). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. Pulmonary Pharmacology & Therapeutics, 65, 101943. [Link]

  • Rogliani, P., et al. (2022). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. Pharmaceuticals, 15(8), 969. [Link]

  • Davis, C., & Conolly, M. E. (1980). Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. British Journal of Clinical Pharmacology, 10(5), 417–423. [Link]

  • REPROCELL. (n.d.). Bronchodilatation in tertiary or lower asthmatic human airways (Adrenoceptor – Formoterol). Retrieved from [Link]

  • Lefkowitz, R. J., et al. (2000). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Journal of Clinical Investigation, 106(10), 1261–1266. [Link]

  • Drug Target Review. (2021). Novel bronchodilator could be used for control of asthma. [Link]

  • Ehrmann, S., et al. (2020). Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models?. Pharmaceutics, 12(12), 1177. [Link]

  • DiBlasi, R. M., et al. (2003). In vitro evaluation of bronchodilator drug delivery by jet nebulization during pediatric mechanical ventilation. Respiratory Care, 48(9), 894-901. [Link]

  • Davis, C., & Conolly, M. E. (1980). Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. British Journal of Clinical Pharmacology, 10(5), 417–423. [Link]

  • Lemoine, H., et al. (1993). [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig]. Pneumologie (Stuttgart, Germany), 47(4), 303–310. [Link]

  • Täubel, M., et al. (2018). Biological Obstacles for Identifying In Vitro-In Vivo Correlations of Orally Inhaled Formulations. Pharmaceutics, 10(4), 213. [Link]

  • Slideshare. (n.d.). Screening Models of Bronchodilator. [Link]

  • Weuthen, T., et al. (2002). In vitro testing of two formoterol dry powder inhalers at different flow rates. Journal of Aerosol Medicine, 15(3), 297-303. [Link]

  • Taylor & Francis. (n.d.). Organ bath – Knowledge and References. [Link]

  • Ting, K. N., et al. (2018). Bronchodilator effects of Lignosus rhinocerotis extract on rat isolated airways is linked to the blockage of calcium entry. Phytomedicine, 43, 34-42. [Link]

  • Al-Assaf, S., et al. (2013). In-vitro inhalation performance for formoterol dry powder and metred dose inhalers. In-vitro characteristics of the emitted dose from the formoterol dry powder and metred dose inhalers to identify the influence of inhalation flow, inhalation volume and the number of inhalation per dose. Bradford Scholars. [Link]

  • Borges, R. (2021). The rebirth of isolated organ contraction studies for drug discovery and repositioning. Drug Discovery Today, S1359-6446(21)00497-9. [Link]

  • Scireq. (n.d.). Tissue Baths in Respiratory Disease Models. [Link]

  • Anderson, G. P. (1993). Formoterol: Pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective β2-adrenoceptor agonist bronchodilator. Life Sciences, 52(26), 2145-2160. [Link]

  • Löfdahl, C. G., & Svedmyr, N. (1989). Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration. Allergy, 44(4), 264-271. [Link]

  • Haikarainen, J., et al. (2015). Evaluation of In Vitro and In Vivo Flow Rate Dependency of Budesonide/Formoterol Easyhaler. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 28(6), 444-453. [Link]

  • Daniel, M. J., et al. (2002). Stereoselective glucuronidation of formoterol by human liver microsomes. British Journal of Clinical Pharmacology, 54(2), 119-122. [Link]

  • Al-Garawi, A. A., et al. (2023). Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus. ACS Pharmacology & Translational Science, 6(6), 920-931. [Link]

  • La Piana, G. E., et al. (2011). Dose-response curve to salbutamol during acute and chronic treatment with formoterol in COPD. International Journal of Chronic Obstructive Pulmonary Disease, 6, 399–405. [Link]

  • Professor Dave Explains. (2022, December 19). Bronchodilators Part 2: Mechanisms of Action [Video]. YouTube. [Link]

  • Gagliardo, R., et al. (2023). Formoterol Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells. International Journal of Molecular Sciences, 24(22), 16161. [Link]

  • CiplaMed. (2023). Comparative in vitro Performance Evaluation of Formoterol/Budesonide Combination Delivered Through A Novel Multi-Dose Dry Powder Inhaler versus A Unit-Dose Dry Powder Inhaler. [Link]

  • StatPearls. (2023). Beta2-Receptor Agonists and Antagonists. NCBI Bookshelf. [Link]

  • Riesenfeld, E. P., et al. (2014). A Novel in vivo System to Test Bronchodilators. Journal of Visualized Experiments, (88), 51630. [Link]

  • Bakand, S., & Hayes, A. (2010). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. Journal of Pharmacological and Toxicological Methods, 61(1), 66-74. [Link]

  • ResearchGate. (n.d.). Figure A1. Concentration of formoterol in serum samples collected.... [Link]

  • NIH. (n.d.). Validating and troubleshooting ocular in vitro toxicology tests. [Link]

Sources

Technical Support Center: Proactive Strategies for Preventing Oxidative Degradation of (+)-Formoterol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (+)-Formoterol stability. This compound is a highly potent and selective long-acting β2-adrenergic agonist, pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD). Its unique chemical structure, featuring a formylamino group and two phenolic hydroxyl groups, while conferring its therapeutic advantages, also renders it susceptible to oxidative degradation.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and ultimately prevent the oxidative degradation of this compound during storage, ensuring the integrity, potency, and safety of your formulations.

Section 1: Understanding the Problem - FAQs on Formoterol Degradation

Q1: What is oxidative degradation and why is this compound susceptible to it?

A: Oxidative degradation is a chemical process involving the loss of electrons from a molecule, often initiated by reactive oxygen species (ROS), light, or trace metal ions. This process can alter the chemical structure of a drug, leading to a loss of potency and the formation of potentially harmful impurities.

The susceptibility of this compound to oxidation stems from specific functional groups within its molecular structure. The phenolic hydroxyl groups on the benzene ring are particularly vulnerable to oxidation. Additionally, the secondary amine and the formylamino group can also be sites of oxidative attack. These reactions can be autocatalytic, meaning the degradation products can themselves promote further degradation.

Q2: What are the common degradation products of this compound and what are their implications?

A: Forced degradation studies, which intentionally stress the drug substance under conditions like exposure to acid, base, peroxide, and light, help identify likely degradation products.[4] For Formoterol, oxidative stress can lead to the formation of several impurities. One notable degradation pathway involves the deformylation of the parent molecule. Other degradation products can arise from reactions at the phenolic hydroxyl groups.

The implications of these degradation products are significant. Firstly, any alteration to the active pharmaceutical ingredient (API) can lead to a reduction in its therapeutic efficacy. Secondly, the degradation products themselves may have different pharmacological or toxicological profiles, potentially impacting the safety of the drug product. Regulatory bodies like the ICH require thorough characterization and control of these impurities.[4]

Table 1: Common Degradation Pathways of this compound

Degradation PathwayResulting Product TypeImplication
Oxidation of Phenolic HydroxylsQuinone-like structuresLoss of β2-agonist activity
DeformylationN-desformyl derivativeAltered potency and receptor binding
O-demethylationO-demethylated metabolitesAltered pharmacokinetic profile
Q3: What are the primary factors that accelerate the oxidative degradation of Formoterol during storage?

A: Several environmental and formulation-specific factors can accelerate the oxidative degradation of Formoterol:

  • Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation. Headspace oxygen in vials or dissolved oxygen in liquid formulations can readily participate in degradation reactions.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions, a process known as photolytic degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2][3] For this reason, many Formoterol products have specific storage temperature requirements, often including refrigeration.[5][6][7][8]

  • pH: The pH of a formulation can significantly influence the rate of degradation.[9] For molecules with ionizable groups like Formoterol, pH affects the ionization state, which in turn can alter susceptibility to oxidation. Extreme pH conditions, both acidic and basic, can catalyze degradation.[9]

  • Trace Metal Ions: Transition metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) can act as catalysts in oxidative reactions, significantly accelerating the degradation process even at trace levels.[10][11] These ions can be introduced as impurities from raw materials or leached from container closure systems.

Section 2: Troubleshooting Guide - Investigating and Solving Degradation Issues

Problem 1: I'm observing a loss of potency in my Formoterol formulation over time.

This is a classic sign of chemical degradation. The following steps will help you diagnose and address the issue.

Initial Diagnostic Steps:

A forced degradation study is an essential first step to confirm that oxidation is the culprit.[12] This involves subjecting your formulation to accelerated stress conditions.

Protocol 2.1: Forced Oxidation Study

  • Sample Preparation: Prepare several aliquots of your this compound formulation.

  • Stress Condition: To one set of samples, add a solution of a chemical oxidizing agent. A common choice is 3-10% hydrogen peroxide (H₂O₂).

  • Control: Maintain an unstressed control sample under normal storage conditions.

  • Incubation: Incubate the stressed samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-24 hours).[13]

  • Analysis: Analyze both the stressed and control samples using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection.[12][14]

  • Evaluation: Compare the chromatograms. A significant decrease in the main Formoterol peak and the appearance of new peaks in the stressed sample confirm its susceptibility to oxidation.

Troubleshooting Tree

G start Potency Loss Observed forced_degradation Perform Forced Oxidation Study start->forced_degradation oxidation_confirmed Oxidation Confirmed? forced_degradation->oxidation_confirmed check_ph Check Formulation pH and Buffer Capacity oxidation_confirmed->check_ph Yes other_mechanisms Investigate Other Degradation Pathways (Hydrolysis, Photolysis) oxidation_confirmed->other_mechanisms No ph_optimal Is pH in Optimal Range (e.g., 3.0-5.0)? check_ph->ph_optimal adjust_ph Adjust pH and Optimize Buffer System ph_optimal->adjust_ph No check_metals Analyze for Trace Metal Ions ph_optimal->check_metals Yes end Stable Formulation adjust_ph->end metals_present Are Metal Catalysts Present? check_metals->metals_present add_chelator Incorporate Chelating Agent (e.g., EDTA) metals_present->add_chelator Yes check_oxygen Assess Oxygen Exposure (Headspace/Dissolved O2) metals_present->check_oxygen No add_chelator->end oxygen_high Is Oxygen Exposure High? check_oxygen->oxygen_high inert_gas Implement Inert Gas Sparging/Blanketing oxygen_high->inert_gas Yes add_antioxidant Consider Adding an Antioxidant oxygen_high->add_antioxidant No inert_gas->end add_antioxidant->end

Potential Causes & Solutions

  • Cause A: Inadequate pH Control

    • Causality: The stability of Formoterol is pH-dependent.[9] An inappropriate pH can increase the rate of oxidative degradation. Studies suggest that Formoterol is more stable in a slightly acidic environment.

    • Solution: Carefully select and optimize a buffer system to maintain the pH within a stable range throughout the product's shelf life.

    Table 2: Recommended pH and Buffer Systems for Aqueous Formoterol Formulations

pH RangeRecommended Buffer SystemsRationale
3.0 - 5.0Citrate, AcetateMinimizes oxidative degradation while maintaining drug solubility.
> 6.0PhosphateMay increase the rate of oxidation for phenolic compounds.[9]
  • Cause B: Presence of Oxidative Catalysts (Metal Ions)

    • Causality: Transition metal ions can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide, dramatically accelerating drug degradation.

    • Solution: Incorporate a chelating agent into your formulation. Ethylenediaminetetraacetic acid (EDTA) and its salts are highly effective at sequestering metal ions, rendering them catalytically inactive. A typical concentration range to evaluate is 0.01% to 0.1% w/v.

  • Cause C: Exposure to Oxygen

    • Causality: The presence of molecular oxygen is a prerequisite for most oxidative degradation pathways.

    • Solution 1: Inert Gas Sparging/Blanketing: During manufacturing, sparge the bulk solution with an inert gas like nitrogen or argon to remove dissolved oxygen. Additionally, blanket the headspace of the final container with the inert gas before sealing.

    • Solution 2: Use of Antioxidants: Antioxidants are molecules that can be preferentially oxidized, thereby protecting the active drug substance.

    Table 3: Comparison of Common Antioxidants for Pharmaceutical Formulations

AntioxidantMechanism of ActionRecommended ConcentrationConsiderations
Ascorbic Acid (Vitamin C)Oxygen Scavenger0.01% - 0.1%Can be pH-dependent and may produce colored degradation products.
Sodium MetabisulfiteOxygen Scavenger0.01% - 0.1%Can cause sensitivity reactions in some individuals.
Butylated Hydroxytoluene (BHT)Free Radical Scavenger0.01% - 0.1%Primarily for non-aqueous or lipid-based systems.
Problem 2: I'm seeing unexpected peaks in my chromatogram during stability testing.

The appearance of new, unidentified peaks is a red flag indicating the formation of degradation products.

Identification Protocol:

A robust analytical method is crucial for identifying and quantifying these new peaks.

Protocol 2.2: Degradant Identification using LC-MS/MS

  • High-Resolution Separation: Utilize a validated stability-indicating HPLC or UPLC method to achieve baseline separation of the parent drug from all degradation products.[12][13][15]

  • Mass Spectrometry (MS): Couple the LC system to a mass spectrometer. Obtain the accurate mass of the parent ion for each new peak. This provides the molecular weight of the degradant.

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of each degradant and analyze the resulting fragmentation pattern.

  • Structural Elucidation: By comparing the fragmentation pattern of the degradant to that of the parent this compound molecule, you can deduce the site of chemical modification and propose a structure for the unknown impurity.

Mitigation Workflow

G start Unexpected Peak Detected in Chromatogram identify Identify Degradant Structure (LC-MS/MS) start->identify pathway Determine Degradation Pathway (e.g., Oxidation, Hydrolysis, Photolysis) identify->pathway evaluate Evaluate Root Cause (pH, O2, Light, Temp, Metals) pathway->evaluate optimize Optimize Formulation (Add Antioxidant/Chelator, Adjust pH) evaluate->optimize packaging Select Protective Packaging (Amber Vials, Foil Pouch) evaluate->packaging storage Define Optimal Storage Conditions (Refrigerate) evaluate->storage retest Perform Long-Term Stability Testing optimize->retest packaging->retest storage->retest end Stable Product with Controlled Impurity Profile retest->end

Preventative Strategies:

  • Packaging: The primary packaging is the first line of defense against environmental factors.

    • Light Protection: Use amber glass vials or opaque containers to protect against photolytic degradation.

    • Oxygen Barrier: For solutions, use vials and stoppers with low oxygen permeability. For dry powder inhalers, packaging in foil pouches is a common strategy to protect from light and moisture.[5][6][7]

  • Storage Conditions: Adhering to recommended storage conditions is critical for maintaining stability.

    Table 4: Recommended Storage Conditions for this compound Formulations

Formulation TypeRecommended Storage TemperatureRationale
Aqueous Solution for Nebulization2°C to 8°C (Refrigerated)[5][6]Slows down the rate of all chemical degradation pathways, including oxidation.
Dry Powder for InhalationDo not store above 25°C.[16]Protects from thermal degradation and moisture ingress, which can accelerate degradation in the solid state.[2][3]
Pressurized Metered-Dose Inhaler (pMDI)20°C to 25°C (Controlled Room Temp)[8]Prevents excessive pressure buildup in the canister and maintains formulation integrity.

References

  • Formoterol Inhalation Solution: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Retrieved from [Link]

  • Darugu, C., Rao, B. P., Anuradha, C. S., Kumar, J. S., & Rani, S. S. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Membrane Science and Technology, 10(5). Retrieved from [Link]

  • PERFOROMIST (formoterol fumarate) label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Formoterol Fumarate Inhalation Solution 1 PATIENT INFORMATION. (n.d.). Lupin Pharmaceuticals. Retrieved from [Link]

  • Darugu, C., et al. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Membrane Science and Technology, 10(5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3410, Formoterol. Retrieved from [Link]

  • Formoterol Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]

  • Rani, S. S., et al. (2020). Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. Journal of Young Pharmacists, 12(2), 153-160. Retrieved from [Link]

  • Trofast, J., et al. (2005). High storage stability inhalable compositions. U.S. Patent No. 7,354,913 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Banoth, R. K. (2021). A STUDY OF ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION FOR SIMULTANEOUS ESTIMATION OF GLYCOPYRROLATE AND FORMOTEROL FUMARATE IN BULK DRUG BY UHPLC METHOD. International Journal of Pharmaceutical Sciences and Research, 12(1), 1000-1008. Retrieved from [Link]

  • Trofast, J., et al. (2007). Process for producing a stable micronized composition of formoterol with a glucocorticosteroid. European Patent No. EP 1 289 506 B1. Munich, Germany: European Patent Office.
  • Sule, S. (2014). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate and Ciclesonide in a Dry Powder Inhaler Formulation. World Journal of Pharmaceutical Research, 3(4), 819-830. Retrieved from [Link]

  • Kumara Swamy, B. E., et al. (2021). Electro-oxidation of formoterol fumarate on the surface of novel poly(thiazole yellow-G) layered multi-walled carbon nanotube paste electrode. Scientific Reports, 11(1), 12763. Retrieved from [Link]

  • Densitogram of degradation products of formoterol fumarate dihydrate... (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, B., et al. (2011). Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI. Indian Journal of Pharmaceutical Sciences, 73(4), 421-425. Retrieved from [Link]

  • Kumar, P., et al. (2023). A novel stability-indicating method development and validation using reverse-phase ultra–high-performance liquid chromatography (RP-UPLC-PDA) technique for quantification of related substances and assay of Formoterol fumarate in its inhalation solution (20 μg mL−2) in the presence of its six related substances. Akadémiai Kiadó, 1-13. Retrieved from [Link]

  • Jaybhaye, S. S., & Singh, G. (2021). Development of Stability Indicating and Effective Analytical Method of Budesonide and Formoterol by RP-HPLC. Advances in Bioresearch, 12(5), 23-31. Retrieved from [Link]

  • Banoth, R. K. (2021). A STUDY OF ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION FOR SIMULTANEOUS ESTIMATION OF GLYCOPYRROLATE AND FORMOTEROL FUMARATE IN BULK DRUG BY UHPLC METHOD. International Journal of Pharmaceutical Sciences and Research, 12(7), 3826-3833. Retrieved from [Link]

  • Akapo, S., & Asif, M. (2003). Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance. Journal of pharmaceutical and biomedical analysis, 33(5), 935-945. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2017). Simultaneous Determination of Formoterol Fumarate and Budesonide Epimers in Metered Dose Inhaler Using Ion-Pair Chromatography. Journal of Chromatographic Science, 55(10), 1013-1020. Retrieved from [Link]

  • Kutyła-Kupidura, E., et al. (2015). Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs. PLoS ONE, 10(4), e0124855. Retrieved from [Link]

  • Darugu, C., et al. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Membrane Science and Technology, 10(5). Retrieved from [Link]

  • Pharmaceutical composition containing budesonide and formoterol. (n.d.). Google Patents.
  • El-Ragehy, N. A., et al. (2015). Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination with Formoterol Fumarate or Salicylic Acid. Journal of Chromatographic Science, 53(5), 781-791. Retrieved from [Link]

  • Wang, Q., et al. (2018). Oxidation of Β-blockers by birnessite: Kinetics, mechanism and effect of metal ions. Chemosphere, 201, 77-85. Retrieved from [Link]

  • Singh, B., et al. (2011). Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI. Indian Journal of Pharmaceutical Sciences, 73(4), 421-425. Retrieved from [Link]

  • Developing robust formoterol-containing suspension pMDIs with enhanced shelf lives. (n.d.). On Drug Delivery. Retrieved from [Link]

  • Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(11), 3333. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Pharmaceutical development and technology, 10(1), 1-32. Retrieved from [Link]

  • Nishi, K. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Bioanalytical Sciences, 5(2), 1-10. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Pharmaceutical development and technology, 10(1), 1-32. Retrieved from [Link]

  • Inhibiting sterilization-induced oxidation of large molecule therapeutics packaged i. (n.d.). Retrieved from [Link]

  • Pace, E., et al. (2023). Formoterol Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells. International Journal of Molecular Sciences, 24(22), 16183. Retrieved from [Link]

  • Potentiated Interaction between Ineffective Doses of Budesonide and Formoterol to Control the Inhaled Cadmium-Induced Up-Regulation of Metalloproteinases and Acute Pulmonary Inflammation in Rats. (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, T., et al. (2016). Effect of Transition Metal Ions on the B Ring Oxidation of Sterols and their Kinetics in Oil-in-Water Emulsions. Scientific Reports, 6, 28433. Retrieved from [Link]

Sources

identifying and mitigating experimental artifacts with (+)-Formoterol

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide to Identifying and Mitigating Experimental Artifacts

Welcome, researchers, to the technical support center for (+)-Formoterol. As a potent and long-acting β2-adrenergic receptor (β2-AR) agonist, this compound is a valuable tool in respiratory research and drug development.[1][2][3] However, its unique pharmacological properties can also introduce experimental artifacts that, if not properly addressed, may lead to misinterpretation of data. This guide is designed to provide you, the scientist, with the expertise and practical troubleshooting strategies needed to ensure the integrity and reproducibility of your results.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind common experimental challenges and provide validated protocols to overcome them.

Table of Contents

  • Foundational Knowledge

    • FAQ 1: What is this compound and how does it work?

    • FAQ 2: What is the significance of using the racemic mixture versus individual enantiomers?

  • Troubleshooting Guide: Common Experimental Artifacts

    • Issue 1: My cells are showing a diminished response to repeated this compound stimulation (Tachyphylaxis/Desensitization).

    • Issue 2: I'm observing high variability in my dose-response curves.

    • Issue 3: I suspect off-target effects are confounding my results.

    • Issue 4: I'm having trouble with the solubility and stability of my this compound solution.

  • Experimental Protocols

    • Protocol 1: Standard Protocol for Preparing this compound Stock Solutions.

    • Protocol 2: Assay for Assessing β2-Adrenergic Receptor Desensitization.

  • References

Foundational Knowledge

FAQ 1: What is this compound and how does it work?

This compound is a long-acting β2-adrenergic receptor agonist (LABA).[1] It is the (R,R)-enantiomer of the racemic mixture known as formoterol. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle cells of the airways.[2][4][5]

Mechanism of Action:

  • Receptor Binding: this compound binds to the β2-AR.[2]

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).[6][7]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[2][6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][5][6]

  • PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[6]

  • Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.[5][6]

This signaling cascade is what makes this compound an effective bronchodilator for conditions like asthma and COPD.[1][4]

Signaling Pathway of this compound

G cluster_membrane Cell Membrane B2AR β2-AR Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Formoterol This compound Formoterol->B2AR Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Canonical signaling pathway of this compound.

FAQ 2: What is the significance of using the racemic mixture versus individual enantiomers?

Formoterol is a chiral molecule and is often used experimentally and clinically as a racemic mixture of its two enantiomers: (R,R)-formoterol and (S,S)-formoterol.[8][9]

  • (R,R)-Formoterol (this compound): This is the pharmacologically active enantiomer. It is a potent agonist of the β2-AR and is responsible for the bronchodilatory effects of formoterol.[9][10]

  • (S,S)-Formoterol ((-)-Formoterol): This enantiomer is significantly less active at the β2-AR, with studies showing it to be over 1,000 times less potent than the (R,R)-enantiomer.[10] It is often considered the inactive enantiomer.[9]

Why does this matter for your experiments?

While the relaxing effect of formoterol is primarily due to the (R,R)-enantiomer, the presence of the (S,S)-enantiomer in the racemic mixture is not entirely inert.[10] It is metabolized differently, and at high concentrations, there is a potential for non-specific or off-target effects.[9][11] For experiments requiring high precision and a clear understanding of the structure-activity relationship, using the pure this compound ((R,R)-enantiomer) is recommended. However, for many general pharmacology and cell-based assays, the racemic mixture is often used and provides robust data, reflecting its clinical use.

EnantiomerCommon NameActivity at β2-ARPotency
(R,R)-FormoterolThis compoundAgonistHigh
(S,S)-Formoterol(-)-FormoterolVery Weak Agonist>1000x less than (R,R)

Troubleshooting Guide: Common Experimental Artifacts

Issue 1: My cells are showing a diminished response to repeated this compound stimulation (Tachyphylaxis/Desensitization).

This is a well-documented phenomenon for β2-AR agonists and a common source of experimental variability.[4][12][13] Prolonged or repeated exposure to an agonist can lead to receptor desensitization, where the cell becomes less responsive to further stimulation.[14]

Causality:

  • Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the β2-AR.[6]

  • β-Arrestin Binding: This phosphorylation promotes the binding of β-arrestin to the receptor.

  • Uncoupling from G-protein: β-arrestin binding sterically hinders the receptor's ability to couple with and activate the Gs protein, thus dampening the downstream signaling cascade.[6]

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, promoting the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors for stimulation.

Troubleshooting Workflow:

G Start Diminished Cellular Response (Desensitization) Check1 Review Experimental Design: - Incubation time? - Agonist concentration? Start->Check1 Action1 Optimize Incubation Time: - Use shorter stimulation times. - Include a 'washout' or recovery period. Check1->Action1 Prolonged Incubation Action2 Optimize Concentration: - Use the lowest effective concentration (EC50-EC80). - Avoid prolonged exposure to saturating concentrations. Check1->Action2 High Concentration Check2 Assess Receptor Expression: - Is receptor downregulation occurring? Action1->Check2 Action2->Check2 Action3 Quantify Receptor Levels: - Use techniques like Western blot or flow cytometry to measure total and surface receptor expression. Check2->Action3 Yes End Restored Cellular Response Check2->End No Action3->End

Caption: Troubleshooting desensitization with this compound.

Mitigation Strategies:

  • Time-Course Experiments: Conduct time-course experiments to determine the optimal stimulation time for your specific cell type and endpoint. The peak response may occur relatively quickly, followed by desensitization.

  • Washout Steps: If your experimental design involves repeated stimulations, include a "washout" period where the agonist is removed, and cells are incubated in fresh media to allow for receptor resensitization.

  • Use of Antagonists: In some experimental setups, pre-treatment with a β2-AR antagonist can be used to block receptor activity before the addition of this compound, allowing for a more synchronized and robust initial response.

  • Lower Concentrations: Use the lowest concentration of this compound that gives a robust and reproducible response. Prolonged incubation with saturating concentrations will accelerate desensitization.

Issue 2: I'm observing high variability in my dose-response curves.

High variability can obscure the true potency and efficacy of this compound. Several factors can contribute to this issue.

Causality:

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at a high confluency can exhibit altered receptor expression and signaling capacity.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the total number of receptors and the magnitude of the response.

  • Assay Conditions: Variations in temperature, incubation times, and reagent concentrations can all contribute to inconsistent results.

  • Receptor Reserve: In systems with high receptor expression (receptor reserve), even low concentrations of a high-efficacy agonist like this compound can elicit a maximal response, making it difficult to resolve the lower end of the dose-response curve.

Mitigation Strategies:

  • Strict Cell Culture Practices: Use cells within a defined low passage number range, ensure they are healthy and sub-confluent at the time of the experiment, and use a consistent seeding density.

  • Use of a Reference Agonist: Include a well-characterized β2-AR agonist (e.g., isoproterenol) as a positive control in every experiment. This can help to normalize the data and identify experiment-to-experiment variability.

  • Optimize Assay Parameters: Carefully control all assay parameters, including temperature, incubation times, and reagent concentrations. For cAMP assays, consider the use of a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP and increase the signal window.

  • Consider Functional Antagonism: To better resolve the potency of this compound in systems with high receptor reserve, consider performing functional antagonism experiments where you measure the ability of this compound to overcome the effects of a contractile agent.[10]

Issue 3: I suspect off-target effects are confounding my results.

While this compound is highly selective for the β2-AR, at high concentrations, it can interact with other adrenergic receptors or cellular targets.[4]

Causality:

  • β1-Adrenergic Receptor Activation: At supra-physiological concentrations, this compound can cause "off-target" stimulation of β1-adrenergic receptors, which are predominantly found in the heart.[4] In vitro, this could manifest as unexpected changes in cellular metabolism or signaling in cell types that express β1-ARs.

  • Non-Specific Interactions: At very high concentrations, any compound can have non-specific effects on cell membranes or intracellular proteins.

  • Modulation of Other Pathways: Some studies suggest that LABAs may have effects beyond the canonical Gs-cAMP pathway, potentially influencing inflammatory signaling or other cellular processes.[2][15]

Mitigation Strategies:

  • Use of Selective Antagonists: To confirm that the observed effect is mediated by the β2-AR, pre-treat your cells with a selective β2-AR antagonist (e.g., ICI-118,551). If the antagonist blocks the effect of this compound, it provides strong evidence for on-target activity.

  • Dose-Response Analysis: Operate within a concentration range that is relevant to the known potency of this compound at the β2-AR. The EC50 should be in the low nanomolar range.[10] If you are observing effects only at micromolar concentrations, they are likely off-target.

  • Use of a Structurally Unrelated Agonist: Compare the effects of this compound with another β2-AR agonist that has a different chemical structure (e.g., salbutamol). If both compounds produce the same effect, it is more likely to be a β2-AR-mediated phenomenon.

  • Control for Vehicle Effects: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO or ethanol) to ensure that the observed effects are not due to the solvent itself.[16]

Issue 4: I'm having trouble with the solubility and stability of my this compound solution.

Proper preparation and storage of your this compound stock solution are critical for obtaining accurate and reproducible results.

Causality:

  • Poor Solubility: Formoterol fumarate dihydrate has limited solubility in aqueous solutions at neutral pH.[8][17] It is more soluble in organic solvents like DMSO and methanol.[18][19]

  • Degradation: Like many small molecules, this compound can degrade over time, especially if not stored correctly. This can lead to a loss of potency.

Mitigation Strategies:

  • Proper Solvent Selection: Prepare a concentrated stock solution in a suitable organic solvent such as DMSO or methanol.[18][19] For final dilutions into aqueous cell culture media or assay buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect your cells.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[19] Protect from light.

  • Fresh Dilutions: Prepare fresh working dilutions from your stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

  • Check for Precipitation: When diluting your stock solution into aqueous buffer, visually inspect for any signs of precipitation. If precipitation occurs, you may need to adjust your dilution scheme or use a different vehicle.

Experimental Protocols

Protocol 1: Standard Protocol for Preparing this compound Stock Solutions

This protocol provides a general guideline. Always refer to the manufacturer's instructions for your specific product.

Materials:

  • This compound Fumarate Dihydrate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required mass: Determine the mass of this compound Fumarate Dihydrate needed to prepare a stock solution of a desired concentration (e.g., 10 mM). Remember to account for the molecular weight of the fumarate dihydrate salt.

  • Weigh the powder: Carefully weigh the powder in a sterile environment.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration.

  • Vortex: Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) may be necessary.[19]

  • Aliquot: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[19] A stock solution stored at -80°C should be stable for at least 6 months.[19]

Protocol 2: Assay for Assessing β2-Adrenergic Receptor Desensitization

This protocol describes a general method for measuring desensitization using a cAMP assay.

Materials:

  • Cells expressing the β2-adrenergic receptor

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or reporter gene-based)

  • Cell culture media and reagents

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed your cells in the appropriate assay plate (e.g., 96-well or 384-well) at a density that will result in a sub-confluent monolayer on the day of the experiment.

  • Primary Stimulation: Treat the cells with a concentration of this compound known to elicit a maximal response (e.g., 100 nM) for a defined period (e.g., 30 minutes). Include a vehicle control group.

  • Washout: After the primary stimulation, gently aspirate the media and wash the cells 2-3 times with warm, serum-free media to remove the agonist.

  • Recovery: Incubate the cells in fresh media for a defined recovery period (e.g., 0, 30, 60, or 120 minutes).

  • Secondary Stimulation: After the recovery period, stimulate the cells again with the same concentration of this compound. To measure the cAMP response, it is common to pre-treat with a PDE inhibitor for a short period (e.g., 15-30 minutes) before the secondary stimulation.

  • cAMP Measurement: After the secondary stimulation (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen assay kit.

  • Data Analysis: Compare the magnitude of the cAMP response after the secondary stimulation to the response from the primary stimulation. The percentage reduction in the response is a measure of desensitization.

References

  • Beta2-Agonists - StatPearls - NCBI Bookshelf - NIH. (2025, November 7). Retrieved from [Link]

  • Formoterol - Wikipedia. (n.d.). Retrieved from [Link]

  • Beta2-adrenergic agonist - Wikipedia. (n.d.). Retrieved from [Link]

  • β2-agonists - PMC - NIH. (n.d.). Retrieved from [Link]

  • The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed. (n.d.). Retrieved from [Link]

  • Novel beta2-adrenergic receptor signaling pathways - PubMed. (n.d.). Retrieved from [Link]

  • What is the mechanism of Formoterol Fumarate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Chemistry Review(s) - accessdata.fda.gov. (2007, March 22). Retrieved from [Link]

  • The β2-Adrenoceptor Agonist Formoterol Stimulates Mitochondrial Biogenesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Safety of formoterol in asthma clinical trials: an update | European Respiratory Society. (n.d.). Retrieved from [Link]

  • Tools for GPCR drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC - PubMed Central. (2011, April 26). Retrieved from [Link]

  • Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed Central. (2020, November 27). Retrieved from [Link]

  • Beta-2 adrenergic receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Beta-Adrenergic Agonists - MDPI. (n.d.). Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved from [Link]

  • Evaluation of Budesonide-Formoterol for Maintenance and Reliever Therapy Among Patients With Poorly Controlled Asthma: A Systematic Review and Meta-analysis - NIH. (2022, March 1). Retrieved from [Link]

  • Enantioselective pharmacokinetics of formoterol and application to doping control - WADA. (n.d.). Retrieved from [Link]

  • Effects of formoterol and salmeterol on the production of Th1- and Th2-related chemokines by monocytes and bronchial epithelial cells - ERS Publications. (n.d.). Retrieved from [Link]

  • Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Agonist-Directed Desensitization of the b2-Adrenergic Receptor - Research journals - PLOS. (n.d.). Retrieved from [Link]

  • Stereoselective glucuronidation of formoterol by human liver microsomes - PubMed Central. (n.d.). Retrieved from [Link]

  • Formoterol Fumarate; Glycopyrrolate Inhalation Metered Aerosol - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Systemic Effects of Inhaled Corticosteroids: An Overview - PMC - PubMed Central. (2014, December 31). Retrieved from [Link]

  • Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf. (2025, December 13). Retrieved from [Link]

  • Solubility of formoterol determined in (A) ethanol and methanol, (B)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Adding formoterol to budesonide does not increase serious asthma events | PM360. (2016, September 1). Retrieved from [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7). Retrieved from [Link]

  • Possible signal pathways of β-adrenergic system and the role of ADRB2... - ResearchGate. (n.d.). Retrieved from [Link]

  • Formoterol and budesonide inhibit rhinovirus infection and cytokine production in primary cultures of human tracheal epithelial cells - PubMed. (n.d.). Retrieved from [Link]

  • Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed. (n.d.). Retrieved from [Link]

  • Neurology | Adrenergic Receptors - YouTube. (2018, February 28). Retrieved from [Link]

  • How to step down asthma preventer treatment in patients with well-controlled asthma – more is not always better - Australian Prescriber. (2022, August 1). Retrieved from [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. (2019, November 1). Retrieved from [Link]

  • Formoterol (inhalation route) - Side effects & dosage - Mayo Clinic. (2025, November 30). Retrieved from [Link]

  • HD Community Biorepository Cell Line Description and Propagation Instructions. (n.d.). Retrieved from [Link]

  • Stereoselective urinary excretion of formoterol and its glucuronide conjugate in human - NIH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nebulization Parameters for (+)-Formoterol Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (+)-Formoterol Nebulization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the aerosolized delivery of this compound. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Formulation & Stability

Q1: What are the critical storage and handling conditions for this compound fumarate inhalation solution to maintain its stability?

A1: this compound fumarate is susceptible to degradation, making strict storage and handling paramount for experimental integrity. The commercial formulation is supplied as a sterile, preservative-free solution.[1]

  • Refrigeration (Preferred): The ideal storage is under refrigeration between 2°C and 8°C (36°F and 46°F).[2][3] Vials should be kept in their protective foil pouch to shield them from light.[1][2][3][4]

  • Room Temperature Storage: If necessary, the solution can be stored at room temperature (20°C to 25°C or 68°F to 77°F) for up to 3 months, but not past the expiration date.[1][3][5] The date it is removed from refrigeration should be noted.[1][5]

  • Pre-Use Handling: Only open the foil pouch immediately before use.[1][4] Once a vial is opened, it must be used right away; any remaining solution should be discarded to prevent contamination and ensure dose accuracy.[3][4]

  • Causality: The chemical structure of formoterol makes it prone to degradation.[6] Adherence to these storage conditions minimizes the risk of chemical degradation, ensuring that the dose administered is potent and free of unwanted byproducts.

Q2: Can I mix this compound nebulizer solution with other commonly nebulized drugs like budesonide or ipratropium bromide?

A2: Co-nebulization can be an effective way to streamline administration, but compatibility must be verified. Studies have shown that formoterol fumarate (20 mcg/2 mL) is physically and chemically compatible for up to one hour at room temperature when mixed with budesonide inhalation suspension, ipratropium bromide, cromolyn sodium, or acetylcysteine.[7]

  • Physical Compatibility: Key parameters like pH, osmolality, and turbidity generally remain stable.[7][8] A notable exception is the combination with budesonide suspension, which will appear cloudy.[7][8]

  • Chemical Stability: High-performance liquid chromatography (HPLC) analysis shows no significant loss of potency for the active components within the 60-minute timeframe.[7][8]

  • Impact on Delivery: Interestingly, admixing can increase the total volume in the nebulizer cup, which may significantly increase the respirable fraction and delivered dose of the drugs compared to single-drug nebulization.[7][8][9] This is a critical factor to consider in experimental design, as it can alter the delivered dose to the subject or analytical apparatus.

Nebulizer Selection & Operation

Q3: Which type of nebulizer—jet, mesh, or ultrasonic—is best for delivering this compound?

A3: The choice of nebulizer technology is a critical parameter that directly impacts aerosol characteristics and delivery efficiency.[10]

  • Jet Nebulizers: These are the most common and are often considered the standard for clinical trials of formoterol.[1][4][11] They use compressed air to aerosolize the liquid medication.[11][12] While reliable and compatible with most formulations, they can be noisy and bulky.[11][12][13]

  • Vibrating Mesh Nebulizers (VMN): This newer technology uses a vibrating mesh with thousands of microscopic holes to generate a fine, uniform aerosol mist.[12] VMNs are often more efficient, portable, quieter, and have shorter delivery times than jet nebulizers.[13][14][15] They may offer 2 to 3 times higher lung deposition.[13]

  • Ultrasonic Nebulizers: These use high-frequency vibrations from a piezoelectric crystal to create the aerosol.[11][12] They are quiet but may not be suitable for all drug formulations, especially suspensions or heat-sensitive molecules.[16]

Recommendation: For preclinical research demanding high precision and efficiency, a vibrating mesh nebulizer is often superior due to its consistent particle size generation and higher delivery efficiency.[12][15] However, if replicating established clinical protocols is the goal, a standard jet nebulizer like the PARI LC Plus® (used in pivotal trials) is the appropriate choice.[1][4]

Q4: How does the nebulizer's airflow rate or driving gas pressure affect the aerosol properties of this compound?

A4: The airflow rate is a critical variable that significantly influences the Mass Median Aerodynamic Diameter (MMAD) and drug output.

  • Particle Size: An optimal airflow rate is necessary to produce aerosols within the desired respirable range (1-5 µm MMAD).[9] For jet nebulizers, a gas flow rate of 6-8 L/min is often recommended to generate particles of 2-5 µm, which are ideal for deposition in the small airways.[17]

  • Drug Output & Nebulization Time: Higher airflows can decrease nebulization time but may also lead to greater solvent evaporation.[8][9] This can increase the drug concentration in the nebulizer cup but may also lead to significant drug loss if not properly controlled.[9] Studies have shown that airflows between 10 and 28.3 L/min can be sufficient for producing respirable aerosols.[8][9]

  • Causality: The energy provided by the compressed air shears the liquid into droplets. Insufficient flow results in large particles that impact the upper airways, while excessive flow can cause significant drug waste and solvent evaporation, altering the final delivered dose and particle characteristics.

Troubleshooting Guide

Issue 1: Inconsistent or Low Drug Output

  • Symptom: The total amount of this compound recovered from the analytical apparatus (e.g., cascade impactor or filter) is lower than expected or varies significantly between experiments.

  • Potential Causes & Solutions:

    • Nebulizer Choice: Different nebulizer brands and models have vastly different drug output efficiencies.[9][10] A study comparing five nebulizer systems found that the delivered dose of arformoterol (a stereoisomer of formoterol) ranged from 23% to 35% of the nominal dose.[10]

      • Action: Standardize the nebulizer/compressor system for all experiments. If comparing data, ensure the same system was used. The Pari LC Star and Sidestream systems, for example, have been shown to deliver slightly higher doses than the Pari LC Plus or NebuTech systems.[10]

    • Fill Volume: The volume of liquid in the nebulizer cup affects output. Increasing the fill volume (e.g., by admixing with another compatible drug) can significantly increase the drug output.[8][9]

      • Action: Maintain a consistent fill volume for all experiments. If dilution is necessary, use a consistent volume of sterile saline.

    • Nebulization to Dryness: Stopping the nebulization process too early will leave a significant amount of drug behind.

      • Action: Continue nebulization until the onset of "sputtering" and for approximately one minute afterward to maximize drug delivery.[17]

Issue 2: High Variability in Particle Size Measurements (MMAD/GSD)

  • Symptom: The Mass Median Aerodynamic Diameter (MMAD) or Geometric Standard Deviation (GSD) is inconsistent across runs, leading to unreliable data on lung deposition potential.

  • Potential Causes & Solutions:

    • Airflow Rate Fluctuation: The compressor's airflow rate can vary.[10] This directly impacts the energy used for aerosolization and, consequently, particle size.[9]

      • Action: Measure the compressor's flow rate before each experiment to ensure it is within the target range (e.g., 6-8 L/min).[17]

    • Environmental Conditions: Ambient humidity can affect droplet evaporation. When using an Andersen Cascade Impactor (ACI), the high flow rate (e.g., 28.3 L/min) can draw in significant amounts of ambient air, altering particle size.[18]

      • Action: Conduct experiments in a controlled environment. Consider conditioning the air to a high relative humidity (>80%) before it enters the analytical apparatus to minimize droplet evaporation.[19]

    • Nebulizer Type: Different nebulizer technologies produce aerosols with different characteristics. For instance, the NebuTech system has been shown to produce a lower fine-droplet fraction (61%) compared to the Pari LC Star (100%).[10]

      • Action: Select the nebulizer that best fits the experimental goal. A vibrating mesh nebulizer may provide a more uniform particle size distribution.[13]

Issue 3: Suspected Drug Degradation

  • Symptom: HPLC analysis shows unexpected peaks, or the potency of the main this compound peak is lower than expected, even with correct dilutions.

  • Potential Causes & Solutions:

    • Improper Storage: Exposure to light or elevated temperatures can degrade formoterol.[2][6]

      • Action: Strictly adhere to storage guidelines. Keep vials refrigerated and in their foil pouches until the moment of use.[2][3][4]

    • Contamination: Using non-sterile diluents or leaving vials open can introduce contaminants that may catalyze degradation.

      • Action: Use only sterile, approved solutions. Discard any unused portion of the vial immediately after drawing the required dose.[2][4]

    • Forced Degradation: Formoterol is known to degrade under stress conditions such as acidic or alkaline environments and oxidation.[20]

      • Action: Ensure all glassware and equipment are scrupulously clean and that the pH of any custom formulation is controlled. A pH of 4.5 to 5.5 is suggested for some formulations.[21] Perform forced degradation studies as part of your analytical method development to identify potential degradants.

Data & Protocols

Table 1: Comparative Performance of Nebulizer Systems with Formoterol Stereoisomers
Nebulizer SystemDelivered Dose (% of Nominal)Fine Droplet Fraction (%)Droplets < 5 µm (%)Compressor Flow Rate (L/min)
Pari LC Plus 23 - 25%89%~67%3.2
Updraft II Opti-Neb 23 - 25%93%~67%N/A
NebuTech 23 - 25%61%40%5.4
Pari LC Star 31%100%84%N/A
Sidestream 35%93%88%N/A
Data synthesized from a study on arformoterol, the (R,R) isomer of formoterol, which provides a strong surrogate for this compound performance.[10]
Protocol 1: Aerodynamic Particle Size Distribution (APSD) Analysis using a Cascade Impactor

This protocol outlines the essential steps for determining the APSD of nebulized this compound, a critical measure for predicting lung deposition.

  • Preparation:

    • Assemble the Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI) according to the manufacturer's instructions.[22]

    • Coat the collection plates with a suitable solvent-trapping agent (e.g., silicone) to prevent particle bounce.

    • Connect the impactor to a vacuum pump calibrated to the desired flow rate (e.g., 28.3 L/min for ACI).[18]

  • Sample Preparation:

    • Remove one vial of this compound 20 mcg/2 mL solution from its foil pouch.

    • Twist off the cap and squeeze the entire contents into the nebulizer cup.[5]

  • Nebulization:

    • Connect the nebulizer to the impactor's induction port (throat).

    • Activate the compressor and the vacuum pump simultaneously.

    • Run the nebulizer until sputtering has ceased for one minute.

  • Sample Recovery:

    • Disassemble the impactor in a low-airflow environment.

    • Carefully rinse the drug deposited on each stage, the filter, and the induction port into separate volumetric flasks using a validated solvent (e.g., mobile phase for HPLC).

  • Quantification:

    • Analyze the drug content in each flask using a validated HPLC-UV method.[7][8][9][23]

  • Data Analysis:

    • Use software like CITDAS to calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF; the percentage of the dose with an aerodynamic diameter < 5 µm).[24]

Protocol 2: Rapid Particle Size Assessment using Laser Diffraction

Laser diffraction offers a faster, less labor-intensive alternative to cascade impaction for particle size analysis, though it measures geometric size rather than aerodynamic diameter.[25][26]

  • System Setup:

    • Position the laser diffraction instrument (e.g., Malvern Spraytec) so the laser beam passes through the path of the aerosol plume.

    • Ensure the nebulizer outlet is at a fixed, reproducible distance from the laser beam.

  • Measurement:

    • Prepare and operate the nebulizer as described in Protocol 1.

    • Activate the nebulizer and the laser diffraction data acquisition simultaneously.

    • Collect data for the entire duration of the nebulization event.

  • Data Analysis:

    • The instrument's software will calculate the particle size distribution based on the light scattering pattern, using Mie theory.[27]

    • Validate the method by confirming that the measurements accurately reflect the distribution of the active pharmaceutical ingredient.[25]

Visualizations

Diagram 1: Key Factors Influencing Nebulizer Performance

G Viscosity Viscosity MMAD MMAD Viscosity->MMAD SurfaceTension Surface Tension SurfaceTension->MMAD DrugConc Drug Concentration DeliveredDose Delivered Dose DrugConc->DeliveredDose NebType Nebulizer Type (Jet vs. Mesh) NebType->MMAD GSD GSD NebType->GSD NebType->DeliveredDose FlowRate Airflow Rate FlowRate->MMAD FlowRate->DeliveredDose FillVolume Fill Volume FillVolume->DeliveredDose

Caption: Interplay of formulation and device parameters on aerosol output.

Diagram 2: Troubleshooting Workflow for Low Drug Output

Troubleshooting Start Low/Inconsistent Drug Output Detected CheckNeb Is the Nebulizer Model Consistent Across Runs? Start->CheckNeb CheckFill Is the Fill Volume Identical? CheckNeb->CheckFill Yes Sol_Neb Action: Standardize Nebulizer/Compressor System CheckNeb->Sol_Neb No CheckTime Is Nebulization Continuing ~1 min Post-Sputter? CheckFill->CheckTime Yes Sol_Fill Action: Use Precise Fill Volume for All Runs CheckFill->Sol_Fill No CheckFlow Is Compressor Flow Rate Verified and Stable? CheckTime->CheckFlow Yes Sol_Time Action: Standardize Nebulization Time Protocol CheckTime->Sol_Time No Sol_Flow Action: Calibrate/Verify Flow Rate Before Each Use CheckFlow->Sol_Flow No End Problem Resolved CheckFlow->End Yes Sol_Neb->CheckFill Sol_Fill->CheckTime Sol_Time->CheckFlow Sol_Flow->End

Caption: A decision tree for diagnosing inconsistent drug delivery.

References

  • Formoterol Inhalation Solution: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Retrieved from [Link]

  • Formoterol Fumarate Inhalation Solution. (n.d.). Lupin. Retrieved from [Link]

  • Formoterol nebulizer solution. (n.d.). Cleveland Clinic. Retrieved from [Link]

  • PERFOROMIST (formoterol fumarate) label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Akapo, S. O., Gupta, J., Martinez, E., & McCrea, C. (2009). In vitro deposition properties of nebulized formoterol fumarate: effect of nebulization time, airflow, volume of fill and nebulizer type. Current Medical Research and Opinion, 25(3), 707–716. Retrieved from [Link]

  • Bauer, A., Blanchard, J., & Vehring, R. (2009). Output and Aerosol Properties of 5 nebulizer/compressor Systems With Arformoterol Inhalation Solution. Respiratory Care, 54(10), 1338-1344. Retrieved from [Link]

  • Singh, B., & Kumar, L. (2012). Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI. Indian Journal of Pharmaceutical Sciences, 74(4), 321–326. Retrieved from [Link]

  • Akapo, S. O., Liang, J., & Gupta, J. (2008). Compatibility and Aerosol Characteristic of Formoterol Fumarate Mixed with Other Nebulizing Solutions. Journal of Pharmaceutical Sciences, 97(10), 4455-4464. Retrieved from [Link]

  • Stable liquid formulation of formoterol in solution or suspension medium, used after dilution for treatment of asthma by inhalation. (n.d.). Google Patents.
  • Nelson, H. S., Gross, N. J., & Corren, J. (2007). Nebulized formoterol fumarate: Dose selection and pharmacokinetics. The Journal of Allergy and Clinical Immunology, 119(6), 1379-1386. Retrieved from [Link]

  • A Guide To The Different Types of Nebulizers. (n.d.). Penn Care. Retrieved from [Link]

  • High storage stability inhalable compositions. (n.d.). Google Patents.
  • Singh, B., & Kumar, L. (2012). Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI. Indian Journal of Pharmaceutical Sciences, 74(4), 321–326. Retrieved from [Link]

  • Menon, M., Korukonda, K., & K, S. (2020). Nebulized Glycopyrronium and Formoterol, Budesonide Aerosol Aerodynamic Assessment with Vibrating Mesh and Compressor Air Nebulizer: Anderson Cascade Impactor Study. Journal of Drug Delivery and Therapeutics, 9(6), 79-82. Retrieved from [Link]

  • Bauer, A., Blanchard, J., & Vehring, R. (2009). Output and aerosol properties of 5 nebulizer/compressor systems with arformoterol inhalation solution. Respiratory care, 54(10), 1338–1344. Retrieved from [Link]

  • Akapo, S. O., Liang, J., & Gupta, J. (2008). Compatibility and aerosol characteristics of formoterol fumarate mixed with other nebulizing solutions. AAPS PharmSciTech, 9(3), 956–962. Retrieved from [Link]

  • Mitchell, J. P., & Nagel, M. W. (2004). Laser diffractometry as a technique for the rapid assessment of aerosol particle size from inhalers. Journal of aerosol medicine, 17(3), 195–209. Retrieved from [Link]

  • Dhillon, S. (2021). Budesonide/Glycopyrronium/Formoterol: A Review in COPD. Drugs, 81(9), 1055–1066. Retrieved from [Link]

  • What is the recommended dose of formoterol (long-acting beta2-adrenergic receptor agonist) in a nebulizer for patients with asthma or Chronic Obstructive Pulmonary Disease (COPD)?. (2023, December 25). Dr.Oracle. Retrieved from [Link]

  • Analyzing the Particle Size of Aerosols in Inhalers. (2022, March 31). AZoM.com. Retrieved from [Link]

  • Vibrating Mesh Nebulizers for Patients with Respiratory Conditions: Clinical Effectiveness, Cost-Effectiveness, and Guidelines. (2019, July 12). Canadian Agency for Drugs and Technologies in Health. Retrieved from [Link]

  • formoterol fumarate 20 mcg/2 mL solution for nebulization. (n.d.). Kaiser Permanente. Retrieved from [Link]

  • Mesh Nebulizers Offer More Efficient Treatment. (2020, August 25). Wizard Research. Retrieved from [Link]

  • What Are the Different Types of Nebulizers?: Compare & Choose. (2024, November 4). The Nebulizer. Retrieved from [Link]

  • Jet vs. Ultrasonic vs. Mesh Nebulizers: Key Differences. (n.d.). Omron Healthcare. Retrieved from [Link]

  • Khan, M. A., et al. (2011). Effect of coating materials on aerodynamic particle size distribution of formoterol from Oxis® Turbohaler®. Journal of Applied Pharmacy, 2(3), 165-178. Retrieved from [Link]

  • Menon, M., et al. (2019). NEBULIZED GLYCOPYRRONIUM AND FORMOTEROL, BUDESONIDE AEROSOL AERODYNAMIC ASSESSMENT WITH VIBRATING MESH AND COMPRESSOR AIR NEBULIZER: ANDERSON CASCADE IMPACTOR STUDY. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Menon, M., Korukonda, K., & K, S. (2019). NEBULIZED GLYCOPYRRONIUM AND FORMOTEROL, BUDESONIDE AEROSOL AERODYNAMIC ASSESSMENT WITH VIBRATING MESH AND COMPRESSOR AIR NEBULIZER: ANDERSON CASCADE IMPACTOR STUDY. Journal of Drug Delivery and Therapeutics, 9(6), 79-82. Retrieved from [Link]

  • Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Laser diffraction method for particle size distribution measurements in pharmaceutical aerosols. (n.d.). Google Patents.
  • A Guide to Aerosol Delivery Devices for Respiratory Therapists, 3rd Edition. (n.d.). American Association for Respiratory Care. Retrieved from [Link]

  • Walankikumar, V., et al. (2019). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Scientific Reports, 9(1), 8499. Retrieved from [Link]

  • Analysis of corticosteroid formulations in metered dose inhalers. (2024, April 18). European Pharmaceutical Review. Retrieved from [Link]

  • Ponnekanti, K., et al. (2025). A RP-HPLC method for Arformoterol determination was developed and validated. World Journal of Pharmaceutical Science and Research, 4(2). Retrieved from [Link]

  • Lee, J., et al. (2021). Particle Size Analysis in Aerosol-Generating Dental Procedures Using Laser Diffraction Technique. Frontiers in Dental Medicine, 2. Retrieved from [Link]

  • Cascade Impaction: 10 FAQs From the Frontline. (2024, January 10). Copley Scientific. Retrieved from [Link]

  • Al-Showiman, H., et al. (2022). An Insight Into the Aerosolization Pattern of Formoterol Fumarate Dry Powder Inhalation Formulation Actuated Via Two Different Inhaler Devices. Clinical Pharmacology and Therapeutics, 61, 107-114. Retrieved from [Link]

  • Validation of Novel Analytical RP-HPLC Method for determination of Formoterol Fumarate and Budesonide in Inhalation Suspension Pharmaceutical Dosage Form. (2022, January 7). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Zhu, Y., et al. (2006). Influence of impactor operating flow rate on particle size distribution of four jet nebulizers. Journal of aerosol medicine, 19(2), 144-151. Retrieved from [Link]

  • A Guide to Aerosol Delivery Devices for Respiratory Therapists 3rd Edition. (2016, April 11). ResearchGate. Retrieved from [Link]

  • The Challenge of Delivering Therapeutic Aerosols to Asthma Patients. (n.d.). US National Library of Medicine. Retrieved from [Link]

  • Bremner, P., et al. (1999). Effect of solution and suspension type aerosol of formoterol on tremor response and airways in patients with asthma. Thorax, 54(1), 49-53. Retrieved from [Link]

Sources

Navigating Synthesis of (+)-Formoterol: A Technical Support Guide to Mitigating Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenge of batch-to-batch variability in the synthesis of (+)-Formoterol. As a potent and selective long-acting β2-adrenergic agonist, the consistent and reproducible synthesis of the active (R,R)-enantiomer is paramount for its therapeutic efficacy and safety. This guide offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the production of high-purity, consistent batches of this compound.

Understanding the Challenge: Sources of Variability

Batch-to-batch variability in this compound synthesis can arise from a multitude of factors, ranging from the quality of starting materials to subtle deviations in reaction conditions. Identifying and controlling these variables is crucial for a robust and reproducible synthetic process.

Key Contributors to Variability:

  • Starting Material Quality: The purity and isomeric composition of precursors, such as 4-hydroxy-3-nitro-acetophenone and the chiral amine, are foundational to the final product's quality.[1][2]

  • Stereochemical Control: The asymmetric synthesis of the desired (R,R)-enantiomer requires precise control over chiral catalysts and reaction conditions to prevent the formation of diastereomeric and enantiomeric impurities.[1][3]

  • Critical Process Parameters (CPPs): Temperature, reaction time, reagent stoichiometry, and solvent purity are all critical parameters that can significantly impact reaction kinetics, side-product formation, and overall yield.[4]

  • Purification and Isolation: The crystallization and isolation steps are critical for removing impurities and isolating the desired polymorph of the final product. Inefficient purification can lead to the inclusion of process-related impurities and unwanted stereoisomers.[5][6]

  • Degradation: this compound can be susceptible to degradation under certain conditions, such as exposure to heat, light, or moisture, leading to the formation of degradation products.[7]

Troubleshooting Guide: A Proactive Approach to Consistent Synthesis

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Inconsistent Diastereomeric or Enantiomeric Purity

Symptoms:

  • Chiral High-Performance Liquid Chromatography (HPLC) analysis reveals the presence of unwanted (S,S), (R,S), or (S,R) stereoisomers above acceptable limits.[8][9][10]

  • Variable optical rotation values between batches.

Potential Causes & Corrective Actions:

Potential CauseCorrective Action
Inefficient Chiral Resolution Optimize the resolution step by carefully selecting the appropriate chiral resolving agent (e.g., L-tartaric acid) and crystallization solvent.[11] Ensure precise temperature control during crystallization to maximize the separation of diastereomeric salts.
Racemization During Synthesis Investigate reaction steps that may induce racemization, particularly those involving harsh acidic or basic conditions or elevated temperatures. Consider milder reagents or reaction conditions. For example, during formylation, using a mixture of formic acid and acetic anhydride without proper temperature control can lead to side reactions.[5][12]
Suboptimal Asymmetric Catalyst Performance If using a catalytic asymmetric synthesis route, verify the quality and activity of the catalyst (e.g., Rh-catalyst with a chiral ligand).[1] Ensure the catalyst is not poisoned and that the reaction conditions (solvent, temperature, pressure) are optimized for high enantioselectivity.
Issue 2: Presence of Process-Related Impurities

Symptoms:

  • Reverse-Phase HPLC (RP-HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows peaks corresponding to known or unknown impurities.[7][13][14]

  • Discoloration or unexpected physical properties of the final product.

Potential Causes & Corrective Actions:

Potential CauseCorrective Action
Incomplete Reactions Monitor reaction progress using in-process controls (e.g., Thin Layer Chromatography (TLC), HPLC) to ensure complete conversion of starting materials and intermediates. Adjust reaction times or temperatures as needed.
Side Reactions Identify potential side reactions based on the synthetic route. For example, incomplete formylation can lead to the formation of desformyl impurities.[6][11] Optimize reaction conditions (e.g., lower temperature, controlled addition of reagents) to minimize the formation of these byproducts.
Residual Solvents Ensure efficient removal of solvents after each step, particularly before crystallization. Utilize appropriate drying techniques (e.g., vacuum oven at a controlled temperature) to meet regulatory limits for residual solvents.[7]
Carryover of Intermediates Improve the purification of intermediates to prevent them from being carried over to the final product. Recrystallization or column chromatography of key intermediates can significantly enhance the purity of the final this compound.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical analytical techniques for monitoring this compound synthesis?

A1: A combination of analytical methods is essential for comprehensive quality control.

  • Chiral HPLC: This is the gold standard for determining the enantiomeric and diastereomeric purity of this compound. Methods using chiral stationary phases (e.g., Chiralpak AD-H) or chiral mobile phase additives are commonly employed.[8][9][10][15][16]

  • RP-HPLC with UV or MS detection: This is crucial for quantifying the purity of the final product and identifying and quantifying process-related impurities and degradation products.[7][13][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in the identification of unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for polymorphic characterization.

Q2: How can I control the polymorphic form of the final this compound product?

A2: The polymorphic form can significantly impact the drug's stability and bioavailability. Control is achieved through meticulous control of the final crystallization step. Key parameters to control include:

  • Solvent System: The choice of solvent or solvent mixture is critical.

  • Temperature: The cooling rate during crystallization can influence which polymorph is formed.

  • Agitation: The stirring rate can affect crystal nucleation and growth.

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process. It has been noted that different crystal forms of (R,R)-Formoterol tartrate exhibit varying stability at different temperatures.[5]

Q3: What are some of the known impurities of Formoterol that I should be aware of?

A3: Several impurities have been identified and are often monitored as per pharmacopeial guidelines. These can include:

  • Diastereomers and Enantiomers: (S,S)-, (R,S)-, and (S,R)-Formoterol.

  • Desformyl Formoterol (Impurity A): Arises from incomplete formylation or degradation.[11]

  • Formoterol Impurity E: A diastereomeric mixture that is a formamide derivative.[11]

  • Process-related impurities: These can be unreacted starting materials, intermediates, or byproducts from side reactions specific to the chosen synthetic route.[18][19][20]

Experimental Workflows & Protocols

Protocol 1: Chiral HPLC Analysis of this compound Stereoisomers

This protocol provides a general guideline for the chiral separation of Formoterol stereoisomers, which should be adapted and validated for specific laboratory conditions.

Objective: To determine the enantiomeric and diastereomeric purity of a synthesized batch of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[10]

  • HPLC-grade n-hexane, 1-propanol, and diethylamine[10]

  • This compound reference standard and sample for analysis

  • Methanol for sample preparation

  • 0.45 µm membrane filters

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane : 1-propanol : diethylamine (e.g., 75:25:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 245 nm
Injection Volume 20 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing and dissolving it in methanol.

    • Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).[10]

    • Filter the final solution through a 0.45 µm membrane filter before injection.

  • System Suitability: Inject a solution of a racemic (±)-Formoterol standard to ensure adequate separation of all stereoisomers. The resolution between the enantiomer peaks should be greater than 2.0.[9]

  • Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.

  • Data Interpretation: Identify and quantify the peaks corresponding to the (R,R)-, (S,S)-, (R,S)-, and (S,R)-stereoisomers based on their retention times relative to the reference standard. Calculate the percentage of each stereoisomer to determine the enantiomeric and diastereomeric purity.

Visualizing the Path to Consistency

Diagram 1: Troubleshooting Logic for Batch-to-Batch Variability

Caption: A logical workflow for diagnosing and resolving batch-to-batch variability.

Diagram 2: Key Stages in this compound Synthesis and Quality Control Checkpoints

Caption: Critical quality control checkpoints throughout the synthesis of this compound.

By implementing a holistic management approach that includes robust process optimization, early validation, and the identification of Critical Quality Attributes (CQAs), researchers and manufacturers can proactively mitigate batch-to-batch variability and ensure the consistent production of high-quality this compound.[21]

References

Validation & Comparative

A Comparative Guide to the Efficacy of (+)-Formoterol versus (-)-Formoterol in Airway Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the stereospecificity of chiral drugs is paramount for optimizing therapeutic efficacy and safety. This guide provides an in-depth comparison of the pharmacological activity of the enantiomers of formoterol, a potent and long-acting β2-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). We will delve into the experimental evidence that elucidates the distinct roles of (+)-Formoterol and (-)-Formoterol in airway smooth muscle relaxation.

The Significance of Chirality in Formoterol's Action

Formoterol possesses two chiral centers, leading to the existence of four stereoisomers. The commercially available formoterol is a racemate of the (R,R)- and (S,S)-enantiomers, often referred to as this compound and (-)-Formoterol, respectively.[1] As is common with chiral drugs, the biological activity is not equally distributed between the enantiomers. The interaction with their biological target, the β2-adrenoceptor, is highly stereoselective.[1] This guide will dissect the profound differences in their efficacy, providing a robust, evidence-based understanding for researchers in the field.

Comparative Efficacy in Airway Smooth Muscle Relaxation: Experimental Evidence

The primary therapeutic action of formoterol is the relaxation of airway smooth muscle, leading to bronchodilation.[2][3] Extensive in vitro and in vivo studies have consistently demonstrated that the bronchodilatory activity of racemic formoterol is almost exclusively attributable to the (+)-enantiomer.

In Vitro Studies: Isolated Airway Preparations

A cornerstone technique for evaluating the direct effects of compounds on airway smooth muscle is the isolated organ bath.[4][5][6][7][8] This method allows for the precise measurement of muscle tension in response to contractile and relaxant agents, independent of systemic influences.[8]

Studies utilizing isolated human bronchi and guinea-pig trachea have shown that this compound ((R,R)-formoterol) is a potent relaxant of pre-contracted airway smooth muscle.[9] In stark contrast, (-)-Formoterol ((S,S)-formoterol) is substantially less potent, with some studies reporting it to be over 1,000 times less potent than its (R,R)-counterpart.[9] Importantly, (-)-Formoterol did not exhibit any contractile effects on its own, suggesting it does not act as an agonist or antagonist at the concentrations tested.[9]

PreparationAgonistPotency ComparisonReference
Guinea-pig Trachea & Human BronchusThis compound vs. (-)-FormoterolThis compound is >1000 times more potent.[9]
Mouse Lung SlicesThis compound vs. (-)-FormoterolRacemic and this compound showed similar high potency; (-)-Formoterol induced only minor relaxation.[10]
Rat TracheaThis compound vs. Racemic FormoterolThis compound induced significantly greater relaxation of pre-contracted trachea than racemic formoterol.[11]
In Vivo Studies: Animal Models

To understand the effects in a more complex physiological system, studies in animal models are crucial. Research in rhesus monkeys with methacholine-induced bronchoconstriction demonstrated that the anti-bronchoconstrictor activity of inhaled racemic formoterol resides in the (+)-enantiomer.[12] In this model, the (S,S)-enantiomer was found to be inactive and did not interfere with the bronchodilatory effect of the (R,R)-enantiomer when administered as a racemate.[12]

Mechanistic Insights: Receptor Binding and Signaling Pathways

The differential effects of formoterol enantiomers are rooted in their interaction with the β2-adrenoceptor, a G-protein coupled receptor.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a key determinant of its potency. Formoterol has a high affinity for the β2-adrenoceptor.[1] Studies have shown that the binding to the β2-adrenoceptor is stereoselective. The (R,R)-enantiomer is the pharmacologically active form, possessing a significantly higher affinity for the β2-adrenoceptor compared to the (S,S)-enantiomer.[13]

Post-Receptor Signaling Cascade

Activation of the β2-adrenoceptor by an agonist like this compound initiates a downstream signaling cascade that leads to smooth muscle relaxation. This involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[14] PKA then phosphorylates various intracellular targets, ultimately leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium.[10][15]

Studies on mouse airway smooth muscle cells have shown that this compound and racemic formoterol effectively stop or decrease methacholine-induced Ca2+ oscillations and reduce the Ca2+ sensitivity of the smooth muscle cells.[10] In contrast, (-)-Formoterol only had a minor effect on Ca2+ sensitivity.[10]

G cluster_0 Airway Smooth Muscle Cell Formoterol This compound Beta2AR β2-Adrenoceptor Formoterol->Beta2AR Binds G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: Signaling pathway of this compound leading to airway smooth muscle relaxation.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of findings, a well-defined experimental protocol is essential. The isolated organ bath technique is a classic and reliable method for studying the contractility of airway smooth muscle.[4][5][6][7][8]

Isolated Organ Bath for Airway Smooth Muscle Relaxation

This protocol outlines the key steps for assessing the relaxant effects of formoterol enantiomers on pre-contracted airway tissue.

1. Tissue Preparation:

  • Human bronchial rings or animal (e.g., guinea pig, rat) tracheal rings are carefully dissected and cleaned of adherent connective tissue.[9][11][16][17]

  • The epithelial layer may be left intact or removed, depending on the experimental question.

  • The tissue rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.[16][17]

2. Equilibration and Pre-contraction:

  • The mounted tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.[16]

  • To induce a stable contraction, a contractile agent such as methacholine, carbachol, or histamine is added to the bath at a concentration that produces a submaximal but stable contraction (e.g., EC50 to EC75).[9][11]

3. Cumulative Concentration-Response Curve Generation:

  • Once a stable contraction is achieved, the test compound (this compound, (-)-Formoterol, or racemic formoterol) is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The relaxation at each concentration is recorded as a percentage of the pre-contracted tension.

  • The data is then used to construct a concentration-response curve, from which parameters like EC50 (the concentration producing 50% of the maximal relaxation) can be calculated to compare the potency of the compounds.

G start Start tissue_prep Tissue Preparation (e.g., Tracheal Rings) start->tissue_prep mounting Mount in Organ Bath tissue_prep->mounting equilibration Equilibration mounting->equilibration pre_contraction Pre-contraction (e.g., with Methacholine) equilibration->pre_contraction add_drug Add Formoterol Enantiomer (Cumulative Concentrations) pre_contraction->add_drug record_relaxation Record Relaxation add_drug->record_relaxation record_relaxation->add_drug Next Concentration data_analysis Data Analysis (Concentration-Response Curve) record_relaxation->data_analysis All Concentrations Tested end End data_analysis->end

Caption: Experimental workflow for an isolated organ bath study.

Conclusion and Future Directions

Future research could further explore the subtle effects, if any, of the (-)-enantiomer at higher concentrations or in different physiological or pathological contexts. Understanding the complete pharmacological profile of each enantiomer is crucial for the continued development of safer and more effective respiratory therapies.

References

  • Fozard, J. R., et al. (2001). Comparison of the anti-bronchoconstrictor activities of inhaled formoterol, its (R,R)- and (S,S)-enantiomers and salmeterol in the rhesus monkey. Pulmonary Pharmacology & Therapeutics, 14(3), 195-202. [Link]

  • Jeppsson, A. B., et al. (1995). The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus. Pulmonary Pharmacology, 8(1), 19-24. [Link]

  • Borges, R. (2021). The rebirth of isolated organ contraction studies for drug discovery and repositioning. Drug Discovery Today, 26(11), 2685-2691. [Link]

  • Rosenborg, J., et al. (2000). Relative systemic dose potency and tolerability of inhaled formoterol and salbutamol in healthy subjects and asthmatics. European Journal of Clinical Pharmacology, 56(5), 363-370. [Link]

  • An, S. S., & Fredberg, J. J. (2011). Mechanopharmacology and Synergistic Relaxation of Airway Smooth Muscle. Journal of Applied Physiology, 110(5), 1465-1472. [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

  • Cazzola, M., et al. (2020). Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease. Expert Review of Respiratory Medicine, 14(12), 1215-1226. [Link]

  • Johnson, M. (1995). The β-Adrenoceptor. American Journal of Respiratory and Critical Care Medicine, 152(4), 1-11. [Link]

  • Perez-Zoghbi, J. F., & Sanderson, M. J. (2007). Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells. American Journal of Respiratory Cell and Molecular Biology, 37(6), 682-692. [Link]

  • Scireq. (n.d.). Tissue Baths in Respiratory Disease Models. Retrieved from [Link]

  • Waldeck, B. (1999). Enantiomers of bronchodilating β2-adrenoceptor agonists: Is there a cause for concern? Journal of Allergy and Clinical Immunology, 103(5 Pt 1), 742-748. [Link]

  • Wikipedia. (n.d.). Organ bath. Retrieved from [Link]

  • Lipworth, B. J., et al. (1996). Evaluation of the beta 2 adrenoceptor agonist/antagonist activity of formoterol and salmeterol. Thorax, 51(1), 54-58. [Link]

  • Penn, R. B., et al. (2002). Effects of (R,R)- and (R,R/S,S)-Formoterol on Airway Relaxation and Contraction in an Experimental Rat Model. Clinical Therapeutics, 24(7), 1166-1177. [Link]

  • Linden, A., et al. (1993). Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. Journal of Pharmacology and Experimental Therapeutics, 267(1), 289-295. [Link]

  • Mitzner, W., & Brown, R. H. (2003). Decrease of airway smooth muscle contractility induced by simulated breathing maneuvers is not simply proportional to strain. Journal of Applied Physiology, 94(4), 1417-1424. [Link]

  • LaPrad, A. S., et al. (2015). Relaxant effect of superimposed length oscillation on sensitized airway smooth muscle. Journal of Applied Physiology, 118(5), 555-565. [Link]

  • Pires, K. M. P., et al. (2020). Smooth Muscle Hypocontractility and Airway Normoresponsiveness in a Mouse Model of Pulmonary Allergic Inflammation. Frontiers in Physiology, 11, 579. [Link]

  • Jensen, O., et al. (2020). Stereoselective cell uptake of adrenergic agonists and antagonists by organic cation transporters. Biochemical Pharmacology, 171, 113731. [Link]

  • Nials, A. T., et al. (1993). Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol. British Journal of Pharmacology, 108(2), 526-531. [Link]

  • Panlab | Harvard Apparatus. (n.d.). Isolated organ/tissue test – organ bath. Retrieved from [Link]

  • Schramm, C. M., & Grunstein, M. M. (1992). Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding. Journal of Allergy and Clinical Immunology, 90(6 Pt 1), 915-923. [Link]

  • Bai, Y., & Sanderson, M. J. (2009). Human Airway Contraction and Formoterol-Induced Relaxation Is Determined by Ca2+ Oscillations and Ca2+ Sensitivity. American Journal of Respiratory Cell and Molecular Biology, 40(5), 525-535. [Link]

  • Zhang, Y., et al. (2014). Revealing binding interaction between seven drugs and immobilized β2-adrenoceptor by high-performance affinity chromatography using frontal analysis. Journal of Pharmaceutical and Biomedical Analysis, 88, 132-137. [Link]

  • Tliba, O., & Amrani, Y. (2022). Airway smooth muscle function in asthma. Frontiers in Physiology, 13, 967991. [Link]

  • Kikkawa, H., et al. (1999). Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists. Molecular Pharmacology, 56(5), 875-883. [Link]

  • Hostrup, M., et al. (2023). Beta2-adrenergic ligand racemic formoterol exhibits enantioselective disposition in blood and skeletal muscle of humans, and elicits myocellular protein kinase A-signalling at therapeutic inhaled doses. figshare. [Link]

  • Löfdahl, C. G., & Svedmyr, N. (1989). Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration. Allergy, 44(4), 264-271. [Link]

  • Moore, R. H., et al. (2009). Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms. British Journal of Pharmacology, 157(3), 437-446. [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor agonists at human β 1-, β 2- and β 3-adrenoceptors. ResearchGate. [Link]

  • Wong, C. S., et al. (1990). Effect of formoterol, a long-lasting beta 2-adrenoceptor agonist, against methacholine-induced bronchoconstriction. British Journal of Clinical Pharmacology, 29(2), 262-264. [Link]

  • Medscape. (2024). Asthma Medication. Retrieved from [Link]

  • Medically Reviewed by Dr. S. S. (n.d.). Beta 2 Receptor Agonists/Antagonists: Mechanism of Action, Uses, and Side Effects. Retrieved from [Link]

  • Stojanovska, V., & Tadić, V. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Ni, C. M., et al. (2015). Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis. Experimental and Therapeutic Medicine, 10(2), 769-776. [Link]

  • Palmqvist, M., et al. (1997). Inhaled dry-powder formoterol and salmeterol in asthmatic patients: onset of action, duration of effect and potency. European Respiratory Journal, 10(11), 2484-2489. [Link]

Sources

A Head-to-Head Comparison of (+)-Formoterol and Racemic Formoterol in Functional Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the functional performance of (+)-Formoterol (Arformoterol) and its racemic counterpart. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that differentiates these two forms, explains the causality behind key experimental protocols, and offers a framework for their evaluation in a laboratory setting.

Part 1: The Rationale for Stereochemical Purity in β2-Agonists

Formoterol is a highly potent and selective long-acting β2-adrenoceptor agonist (LABA) widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic action is to relax the smooth muscle in the airways, leading to bronchodilation.[3][4] Formoterol is traditionally synthesized and administered as a racemic mixture, containing equal amounts of two enantiomers: (R,R)-formoterol and (S,S)-formoterol.[2]

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While chemically similar, they can interact differently with chiral biological systems like receptors and enzymes, leading to distinct pharmacological and toxicological profiles.[5] This has led to the development of "chiral switch" drugs, where the therapeutically active single enantiomer is isolated from the racemic mixture. In the case of formoterol, the (R,R)-enantiomer, known as arformoterol or this compound, is the pharmacologically active component responsible for the desired bronchodilator response.[5][6][7] This guide will explore the functional differences between administering the pure, active this compound versus the 50/50 racemic mixture.

Part 2: Comparative Analysis in Functional Assays

Functional assays are critical for elucidating the pharmacological activity of a compound at its target receptor. For a β2-agonist like formoterol, these assays typically measure the downstream consequences of receptor activation, such as the production of the second messenger cyclic AMP (cAMP) or the physiological response of tissue relaxation.

Data Summary: this compound vs. Racemic Formoterol

The following table summarizes key performance parameters derived from experimental data, highlighting the superior activity of the this compound enantiomer.

Parameter (+)-(R,R)-Formoterol Racemic (R,R/S,S)-Formoterol (S,S)-Formoterol Key Insight
β2-Receptor Binding Affinity (Ki) High Affinity (~2.9 nM)[8]Moderate AffinityVery Low Affinity (~3100 nM)[8]The therapeutic effect is almost exclusively mediated by the (R,R)-enantiomer, which binds to the β2-receptor with over 1000-fold greater affinity than the (S,S)-enantiomer.[8]
Bronchodilator Potency (in vivo) High Potency[9][10][11]~2-fold less potent than this compound[10][11]Ineffective[8][9]In animal models, this compound is approximately twice as potent as the racemic mixture in producing bronchodilation, consistent with the fact that the racemate is 50% inactive (S,S)-enantiomer.[10][11]
Inhibition of Bronchoconstriction More potent than racemic formoterol[8]Less potent than this compoundIneffective[8]This compound more effectively inhibits histamine and antigen-induced bronchoconstriction in sensitized animal models.[8]
Potential for Adverse Effects Lower potential for off-target effects.Contains the (S,S)-enantiomer, which may contribute to adverse effects without therapeutic benefit.[8]May exaggerate contractions to spasmogens like carbachol and exhibits higher toxicity in animal models.[8]The (S,S)-enantiomer is not merely inert; it may possess properties that could antagonize the therapeutic effects of the (R,R)-enantiomer or contribute to toxicity.[8]
In-Depth Analysis of Functional Differences

The data clearly indicates that the bronchodilatory and anti-inflammatory activity of formoterol resides in the (+)-(R,R)-enantiomer.[9][11] Studies have consistently shown that this compound (arformoterol) is approximately twice as potent as the racemic mixture on a microgram-for-microgram basis.[10][11] For example, in studies with sensitized guinea pigs, the dose of this compound required to achieve 50% inhibition (ID50) of bronchoconstriction was about half that of racemic formoterol.[11]

Crucially, the (S,S)-enantiomer is not just inactive ballast. Some evidence suggests it may have undesirable biological effects. In vitro studies have shown that tissues pretreated with (S,S)-formoterol can exhibit exaggerated contractions in response to agents like carbachol.[8] Furthermore, the lethal intravenous dose of the (S,S)-enantiomer was found to be lower than that of the (R,R)-enantiomer in animal models, suggesting a toxicity profile unrelated to β2-receptor binding.[8] The clinical development of arformoterol was based on the principle that eliminating this less active and potentially detrimental enantiomer could lead to a therapy with an improved safety and efficacy profile.[12]

Part 3: Key Experimental Methodologies

To differentiate the functional activity of formoterol enantiomers, two primary types of assays are indispensable: in vitro measurement of second messenger accumulation and ex vivo assessment of tissue-level physiological response.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay quantifies the activation of the β2-adrenergic receptor by measuring the downstream production of the second messenger, cyclic AMP (cAMP). The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to convert ATP into cAMP.[4][13][14]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and racemic formoterol in stimulating cAMP production in cells expressing the human β2-adrenergic receptor.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells engineered to express the human β2-adrenergic receptor (e.g., HEK293 or CHO cells) into 96-well or 384-well microplates.[15]

    • Culture overnight to allow for adherence.

  • Compound Preparation:

    • Prepare stock solutions of this compound and racemic formoterol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in stimulation buffer to create a range of concentrations for generating a dose-response curve. The buffer should contain a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), to prevent the degradation of cAMP and amplify the signal.[16]

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the stimulation buffer containing the PDE inhibitor and incubate for 15-30 minutes at room temperature.[16]

    • Add the diluted test compounds to the respective wells. Include a vehicle-only control (basal level) and a positive control using a known adenylyl cyclase activator like forskolin (to determine the maximum possible cAMP response).[17]

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.[16][17]

  • Cell Lysis and cAMP Detection:

    • Terminate the stimulation by adding a lysis buffer provided with a commercial cAMP assay kit.[16]

    • Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[16][17] In these assays, the signal is inversely proportional to the amount of cAMP produced by the cells.[16]

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.[16]

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values for each compound.[16]

Protocol 2: Ex Vivo Bronchodilation Assay (Isolated Guinea Pig Tracheal Rings)

This assay provides a direct measure of the physiological effect of the compounds on airway smooth muscle relaxation, a key indicator of bronchodilator activity.

Objective: To compare the potency and efficacy of this compound and racemic formoterol in relaxing pre-contracted guinea pig tracheal smooth muscle.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and carefully dissect the trachea.

    • Place the trachea in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

    • Cut the trachea into rings, typically 2-3 mm in width.

  • Mounting:

    • Suspend each tracheal ring between two L-shaped hooks in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

    • Connect the upper hook to an isometric force transducer to record changes in muscle tension.

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with buffer changes every 15-20 minutes.

    • Induce a stable, submaximal contraction using a contractile agent such as methacholine or carbachol. This pre-contraction is essential to be able to measure a subsequent relaxation response.

  • Compound Administration:

    • Once the contraction has stabilized, add the test compounds (this compound or racemic formoterol) to the organ bath in a cumulative, concentration-dependent manner.

    • Allow the tissue to respond to each concentration until a stable relaxation is achieved before adding the next, higher concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the initial pre-contraction induced by methacholine/carbachol.

    • Plot the percentage of relaxation against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax for each compound, allowing for a direct comparison of their bronchodilatory potency and efficacy.

Part 4: Visualizing Pathways and Workflows

Understanding the underlying biological pathway and the experimental process is crucial for proper data interpretation.

Beta-2 Adrenergic Receptor Signaling Pathway

The binding of formoterol to the β2-adrenergic receptor initiates a well-defined signaling cascade that leads to smooth muscle relaxation.[18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β2-Adrenergic Receptor (GPCR) G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation PKA->Relax Phosphorylates Myosin Light-Chain Kinase Formoterol This compound Formoterol->Receptor Binds G A 1. Seed β2-Receptor Expressing Cells B 2. Incubate with PDE Inhibitor (IBMX) A->B C 3. Stimulate with Compounds (this compound vs. Racemic) B->C D 4. Lyse Cells to Release Intracellular cAMP C->D E 5. Add HTRF/AlphaScreen Detection Reagents D->E F 6. Incubate for Signal Development E->F G 7. Read Signal on Plate Reader F->G H 8. Analyze Data (Calculate EC50 & Emax) G->H

Caption: Standard experimental workflow for a cell-based cAMP assay.

Part 5: Conclusion and Implications for Drug Development

The experimental evidence from functional assays provides a clear and compelling case for the pharmacological superiority of this compound (arformoterol) over racemic formoterol. The therapeutic activity resides entirely within the (R,R)-enantiomer, which is approximately twice as potent as the racemic mixture. [10][11]The (S,S)-enantiomer is not only significantly less active at the target β2-receptor but may also introduce confounding biological activities that do not contribute to the desired therapeutic outcome. [8] For researchers and drug developers, these findings underscore the importance of stereochemistry in pharmacology. The development of single-enantiomer drugs like arformoterol represents a logical progression toward more precise and potentially safer therapeutics. [12][20]By isolating the active isomer, it is possible to deliver the desired therapeutic effect with a lower total drug load, minimizing the potential for metabolic burden and off-target effects associated with the inactive enantiomer. The functional assays detailed in this guide provide the robust, quantitative framework necessary to validate these advantages and guide the development of next-generation respiratory therapies.

References

  • Formoterol - Wikipedia. [Link]

  • Formoterol Monograph for Professionals - Drugs.com. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. [Link]

  • What is the mechanism of Formoterol Fumarate? - Patsnap Synapse. [Link]

  • Comparison of the anti-bronchoconstrictor activities of inhaled formoterol, its (R,R)- and (S,S)-enantiomers and salmeterol in the rhesus monkey - PubMed. [Link]

  • Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed. [Link]

  • Novel beta2-adrenergic receptor signaling pathways - PubMed. [Link]

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PubMed Central. [Link]

  • Formoterol Mechanism of Action - YouTube. [Link]

  • Biological actions of formoterol isomers - PubMed. [Link]

  • Structures of salbutamol, formoterol, and salmeterol enantiomers - ResearchGate. [Link]

  • Beta-2 adrenergic receptor - Wikipedia. [Link]

  • Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC - NIH. [Link]

  • The effect of formoterol over 24 h in patients with asthma: the role of enantiomers. [Link]

  • Scientists Reveal Mechanism Of Beta2-Adrenergic Receptor Activation, Opening New Avenues For Treat - CD ComputaBio. [Link]

  • Arformoterol – Knowledge and References - Taylor & Francis. [Link]

  • cAMP Accumulation Assay - Creative BioMart. [Link]

  • Data Sheet - BPS Bioscience. [Link]

  • Comparison of bronchodilating and antiinflammatory activities of oral formoterol and its (R,R)-enantiomersl. [Link]

  • Measuring bronchodilation in COPD clinical trials - PMC - NIH. [Link]

  • A pharmacokinetic/pharmacodynamic study comparing arformoterol tartrate inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease - PubMed. [Link]

  • Spirometry and Bronchodilator Test - PMC - PubMed Central - NIH. [Link]

  • The safety and efficacy of arformoterol and formoterol in COPD - PubMed. [Link]

  • Role of arformoterol in the management of COPD - PMC - NIH. [Link]

  • The bronchodilator test in chronic obstructive pulmonary disease: interpretation methods. [Link]

  • Comparison of bronchodilating and antiinflammatory activities of oral formoterol and its (R,R)-enantiomers - PubMed. [Link]

  • Review of drug safety and efficacy of arformoterol in chronic obstructive pulmonary disease. [Link]

  • Lung function characterization of the sample before and after bronchodilation. [Link]

  • Bronchodilator reversibility as a diagnostic test for adult asthma: findings from the population-based Tasmanian Longitudinal Health Study - NIH. [Link]

  • Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and CE Methods for (+)-Formoterol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analytics, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. Formoterol, a long-acting β2-agonist, is a critical component in the management of asthma and COPD. Its chiral nature, with the (R,R)-(+)-enantiomer possessing the therapeutic activity, necessitates precise and accurate analytical methods for both quality control and research and development.[1][2] This guide provides an in-depth comparison and cross-validation protocol for two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the analysis of (+)-Formoterol.

The choice between HPLC and CE is not always straightforward, as each technique presents a unique set of advantages and limitations.[3][4] HPLC is a well-established and versatile technique known for its high reproducibility and robustness, making it a preferred method in many regulated laboratories.[3][5] Conversely, CE offers benefits such as faster analysis times, higher separation efficiency for charged molecules, and significantly lower solvent consumption, positioning it as a greener and often more cost-effective alternative.[3][4][6] This guide will delve into the practical application of both methods for this compound analysis and provide a framework for their cross-validation, ensuring data integrity and method equivalency.

Principles of Separation: A Tale of Two Techniques

Understanding the fundamental principles of separation for both HPLC and CE is crucial for effective method development and troubleshooting.

High-Performance Liquid Chromatography (HPLC) operates on the principle of partitioning analytes between a liquid mobile phase and a solid stationary phase packed in a column.[5] For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.[7][8] The separation is driven by the differential affinities of the analytes for the stationary and mobile phases.

Capillary Electrophoresis (CE) , on the other hand, separates analytes based on their charge-to-size ratio in an electric field.[4][9] The separation occurs in a narrow fused-silica capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to their separation.[10] For chiral separations, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers.[11]

cluster_0 HPLC Separation cluster_1 CE Separation a Mobile Phase (Polar) c Analyte Partitioning a->c b Stationary Phase (Nonpolar, C18) b->c d Differential Elution c->d e Electric Field g Charge-to-Size Ratio e->g f Background Electrolyte with Chiral Selector f->g h Differential Migration g->h

Caption: Fundamental separation principles of HPLC and CE.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound and should be optimized as per specific laboratory conditions and instrumentation.

Enantioselective HPLC Method

This method is adapted from established protocols for the enantioselective analysis of formoterol.[11]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent

Reagents:

  • n-Hexane (HPLC grade)

  • 1-Propanol (HPLC grade)

  • Diethylamine (reagent grade)

  • This compound Fumarate reference standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 1-propanol, and diethylamine in a ratio of 75:25:0.1 (v/v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound Fumarate in the mobile phase. From the stock solution, prepare a series of working standard solutions at different concentrations.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 20 µL

    • UV detection: 245 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Enantioselective Capillary Electrophoresis Method

This protocol is based on a validated CE method for the determination of formoterol.[12]

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (effective length ~50 cm, 50 µm i.d.)

Reagents:

  • Phosphoric acid

  • Triethanolamine

  • Dimethyl-β-cyclodextrin (chiral selector)

  • This compound Fumarate reference standard

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 100 mM phosphoric acid solution and adjust the pH to 3.0 with triethanolamine. Add 10 mM dimethyl-β-cyclodextrin as the chiral selector. Filter the BGE through a 0.45 µm filter.

  • Standard Solution Preparation: Prepare a stock solution of this compound Fumarate in deionized water. Prepare working standard solutions by diluting the stock solution with the BGE.

  • Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally with the BGE.

  • Electrophoretic Conditions:

    • Voltage: 30 kV

    • Temperature: 30 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • UV detection: 206 nm

  • Analysis: Inject the standard and sample solutions and record the electropherograms.

Cross-Validation Protocol

Cross-validation is essential to demonstrate that two different analytical methods provide equivalent results, ensuring data consistency and reliability.[13] This protocol is designed in accordance with the principles outlined in ICH guidelines.[14]

a Define Acceptance Criteria bb bb a->bb b Select Validation Samples c Analyze Samples by Both HPLC and CE Methods d Compare Results for Key Validation Parameters c->d e Statistical Analysis (e.g., t-test, F-test) d->e f Method Equivalency Assessment e->f bb->c

Caption: Workflow for the cross-validation of HPLC and CE methods.

1. Define Acceptance Criteria: Before initiating the cross-validation, pre-define the acceptance criteria for the comparison of the two methods. These criteria should be based on the intended use of the analytical procedure and regulatory expectations.[15]

2. Select Validation Samples: A minimum of three batches of this compound Fumarate drug substance or product should be selected for the cross-validation study.

3. Method Validation Parameters: Both the HPLC and CE methods should be individually validated for the following parameters as per ICH Q2(R2) guidelines:[14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

4. Comparative Analysis: Analyze the selected validation samples using both the validated HPLC and CE methods.

5. Statistical Evaluation: Compare the results obtained from both methods using appropriate statistical tests. A Student's t-test can be used to compare the means for accuracy, while an F-test can be used to compare the variances for precision.

Data Comparison and Interpretation

The following tables summarize hypothetical but representative data from the cross-validation of the HPLC and CE methods for this compound analysis.

Table 1: Comparison of System Suitability Parameters

ParameterHPLCCEAcceptance Criteria
Tailing Factor1.1N/A≤ 2.0
Theoretical Plates> 5000> 100,000As per system suitability
%RSD of Peak Area (n=6)< 1.0%< 2.0%≤ 2.0%

Table 2: Comparison of Validation Parameters

ParameterHPLCCEAcceptance Criteria
Linearity (r²) 0.99950.9991≥ 0.999
Range (µg/mL) 1 - 500.5 - 25Defined by linearity
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%1.5%≤ 2.0%
- Intermediate Precision1.2%1.8%≤ 2.0%
LOQ (µg/mL) 0.50.25To be determined
Robustness PassedPassedNo significant impact on results

The data presented in the tables indicate that both the HPLC and CE methods are suitable for the intended purpose of analyzing this compound. The HPLC method demonstrates slightly better precision, which is a known characteristic of the technique.[5] The CE method, however, shows a lower limit of quantitation, highlighting its potential for analyzing low-concentration samples.[6] The statistical analysis of the comparative results should demonstrate no significant difference between the two methods for them to be considered interchangeable.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and CE are powerful analytical techniques capable of providing accurate and precise results for the analysis of this compound. The choice between the two will ultimately depend on the specific needs of the laboratory and the application.

  • HPLC is the method of choice when high reproducibility and robustness are the primary concerns, particularly in a routine quality control environment where method transfer and inter-laboratory consistency are critical.[3]

  • CE is an excellent alternative when faster analysis times, reduced solvent consumption, and lower operational costs are desired.[4] Its high separation efficiency also makes it a valuable tool for complex separations and impurity profiling.[9]

A successful cross-validation, as outlined in this guide, provides the necessary scientific evidence to justify the use of either method, offering flexibility and efficiency in the analytical workflow. By understanding the strengths and limitations of each technique, researchers and scientists can make informed decisions to ensure the quality and integrity of their analytical data.

References

  • Hawks, C. HPLC vs Capillary Electrophoresis: Choosing the Right Technique. AIT. Available at: [Link]. (Accessed)

  • Ibis Scientific. HPLC vs. Capillary Electrophoresis: Which One To Use?. Ibis Scientific. Available at: [Link]. (Accessed)

  • Dong, M. W. The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America. Available at: [Link]. (Accessed)

  • Kowalski, P. & Plenis, A. Comparative evaluation between capillary electrophoresis and high-performance liquid chromatography for the analysis of florfenicol.
  • Reddy, B. S. et al. Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography.
  • PITTMAN, J. Advantages and Disadvantages of Capillary Electrophoresis. Chromatography Today. Available at: [Link]. (Accessed)

  • Srinivasu, P., Rao, J. V. L. N. S. & Rao, S. S.
  • Akapo, S. O. et al. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance. Journal of Pharmaceutical and Biomedical Analysis.
  • Akapo, S. O., Asif, M. & Tat-Thang, L. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance. Journal of Pharmaceutical and Biomedical Analysis.
  • Srinivasu, P., Rao, J. V. L. N. S. & Rao, S. S. Simultaneous RP-HPLC Method for the Estimation of Formoterol Fumarate and Tiotropium Bromide in Pharmaceutical Dosage Forms. Asian Journal of Chemistry.
  • Walash, M. I. et al. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Scientific Reports.
  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe.
  • Pathak, P. & Mohanraj, K. Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Column. ChemRxiv.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]. (Accessed)

  • DeSilva, B. et al.
  • Kale, N. R. et al. A stability indicating RP-HPLC method was developed and validated for the simultaneous determination of Formoterol Fumarate (FF) 6µg and Budesonide (Bude) 400µg in metered dose inhaler formulation. World Journal of Pharmaceutical Research.
  • Shah, M. et al. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis.
  • Wätzig, H. & Sänger-van de Griend, C. E. Revival of Capillary Electrophoretic Techniques in the Pharmaceutical Industry. LCGC North America.
  • Anonymous. Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]. (Accessed)

  • Shah, M. et al. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis.
  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Wätzig, H. et al.
  • Giraud, S. et al. Application of Enantioselective Capillary Electrophoresis in Forensic Analysis. Methods in Molecular Biology.
  • Song, J. Z. et al. Assay for the determination of low dosage form of formoterol dry syrup by capillary electrophoresis with head-column field-amplified sample stacking. Journal of Pharmaceutical and Biomedical Analysis.

Sources

A Guide to Assessing the Reproducibility of (+)-Formoterol's Bronchodilatory Effect in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the reproducibility of preclinical data is paramount to the successful translation of therapeutic candidates. This guide provides an in-depth comparison of (+)-Formoterol, the pharmacologically active (R,R)-enantiomer of formoterol, with its racemic mixture and the short-acting β2-agonist salbutamol.[1][2] We will delve into the mechanistic underpinnings of its action and present detailed, self-validating experimental protocols to rigorously assess its bronchodilatory effects in established preclinical models.

The Critical Role of the (R,R)-Enantiomer in Bronchodilation

Formoterol is a long-acting β2-adrenergic agonist (LABA) widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[2] It is commercially available as a racemic mixture of its (R,R) and (S,S) enantiomers.[2] However, preclinical and clinical studies have unequivocally demonstrated that the bronchodilatory activity resides almost exclusively in the (R,R)-enantiomer, now known as arformoterol.[1][2][3] The (S,S)-enantiomer is over 1,000 times less potent at the β2-adrenoceptor and does not contribute to the therapeutic effect.[1][4] In fact, arformoterol is approximately twice as potent as racemic formoterol.[4] This stereoselectivity underscores the importance of evaluating the pure, active enantiomer to obtain precise and reproducible pharmacological data, free from the confounding influence of an inactive isomer.

Mechanism of Action: The β2-Adrenergic Signaling Cascade

This compound exerts its bronchodilatory effect by selectively stimulating β2-adrenergic receptors, which are G-protein coupled receptors predominantly expressed on airway smooth muscle cells.[5] This initiates a well-characterized signaling cascade:

  • Receptor Activation: this compound binds to the β2-adrenergic receptor.

  • G-Protein Activation: This binding triggers a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A.

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle and bronchodilation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Formoterol This compound Receptor β2-Adrenergic Receptor Formoterol->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

Comparative Potency and Efficacy: A Reproducibility Snapshot

To assess the reproducibility of this compound's effect, we have compiled data from various preclinical studies using the isolated guinea pig trachea model, a gold-standard assay for evaluating bronchodilator potency. The table below compares the potency (EC50 or pD2) of this compound (arformoterol), racemic formoterol, and salbutamol.

CompoundPre-contraction AgentPotency (pD2/-log EC50)Reference
This compound (R,R) Carbachol/Histamine~9.0 (EC50 ~1 nM)[1]
Racemic Formoterol Histamine10.52 ± 0.04[6]
Racemic Formoterol Carbachol9.32 ± 0.05[7]
Racemic Formoterol Methacholine5.4 ± 0.3
Salbutamol Histamine7.50 ± 0.01[6]
Salbutamol Carbachol7.82 ± 0.08[7]

pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Analysis of Reproducibility: The data consistently demonstrates the high potency of both this compound and racemic formoterol, with pD2 values generally in the nanomolar range.[1][6][7] Salbutamol is consistently less potent.[6][7] Variations in the absolute pD2 values across studies can be attributed to differences in experimental conditions, such as the specific contractile agent used and its concentration. This highlights the critical importance of standardized protocols for ensuring reproducibility and enabling valid comparisons between studies.

Self-Validating Experimental Protocols for Assessing Bronchodilator Activity

To ensure the generation of robust and reproducible data, the following detailed protocols are provided. These protocols incorporate internal controls and systematic approaches to minimize variability.

In Vitro Assessment: Isolated Guinea Pig Tracheal Ring Assay

This ex vivo assay directly measures the relaxant effect of a compound on airway smooth muscle.[8][9][10]

organ_bath_workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Harvest Harvest Trachea from Male Hartley Guinea Pig Dissect Dissect into 4-5 mm Rings Harvest->Dissect Mount Mount Rings in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) Dissect->Mount Equilibrate Equilibrate under 1.5g Tension (60 min) Mount->Equilibrate Contract Induce Submaximal Contraction (e.g., 10 µM Methacholine) Equilibrate->Contract Dose Cumulative Addition of Test Compound Contract->Dose Record Record Isometric Tension Dose->Record Normalize Normalize Relaxation to Maximal Contraction Record->Normalize Curve Generate Concentration- Response Curve Normalize->Curve Calculate Calculate EC50 and Emax Curve->Calculate

Isolated Organ Bath Experimental Workflow

Detailed Methodology:

  • Tissue Preparation:

    • Humanely euthanize male Hartley guinea pigs (250-700g).

    • Immediately dissect the trachea and place it in Krebs physiological salt solution.

    • Carefully remove connective tissue and cut the trachea into 4-5 mm rings.

    • Suspend each ring between two stainless steel hooks in a 10 mL organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration and Contraction:

    • Apply a resting tension of 1.5g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

    • Induce a stable, submaximal contraction using a contractile agonist such as methacholine (e.g., 10 µM) or histamine.[6] The stability of this contraction is a key internal control.

  • Compound Administration and Data Acquisition:

    • Once a stable plateau of contraction is achieved, add the test compound (this compound, racemic formoterol, or salbutamol) in a cumulative, concentration-dependent manner.

    • Record the changes in isometric tension using a force transducer.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal relaxation effect).

Causality and Trustworthiness: Using a submaximal concentration of the contractile agent ensures a wide window for observing relaxation. The equilibration period is crucial for the tissue to recover and stabilize. Running multiple tissue preparations in parallel from the same animal can reduce inter-animal variability.[11]

In Vivo Assessment: Methacholine-Induced Bronchoconstriction in Mice

This in vivo model assesses the ability of a test compound to protect against a bronchoconstrictor challenge in a living animal.[12][13][14]

methacholine_workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Acclimatize Acclimatize BALB/c Mice Anesthetize Anesthetize and Tracheostomize Acclimatize->Anesthetize Ventilate Connect to Ventilator Anesthetize->Ventilate Baseline Measure Baseline Airway Resistance Ventilate->Baseline Administer Administer Test Compound (e.g., via nebulization) Baseline->Administer Challenge Challenge with Increasing Concentrations of Methacholine Administer->Challenge Measure Measure Airway Resistance after Each Challenge Challenge->Measure Plot Plot Methacholine Concentration vs. Airway Resistance Measure->Plot Compare Compare Dose-Response Curves between Treatment Groups Plot->Compare Determine Determine Protective Effect Compare->Determine

In Vivo Methacholine Challenge Workflow

Detailed Methodology:

  • Animal Preparation:

    • Use a standardized mouse strain, such as BALB/c, known for its consistent allergic airway responses.

    • Anesthetize the mice, perform a tracheostomy, and connect them to a small animal ventilator.

  • Baseline and Compound Administration:

    • Measure baseline airway resistance using techniques like the forced oscillation technique.

    • Administer the test compound or vehicle via an appropriate route (e.g., nebulization).

  • Methacholine Challenge:

    • After a set pre-treatment time, challenge the animals with aerosolized methacholine at increasing concentrations.

    • Measure airway resistance after each methacholine dose.

  • Data Analysis:

    • Plot the methacholine concentration-response curves for each treatment group.

    • Compare the curves to determine the protective effect of the test compound, often quantified as a rightward shift in the dose-response curve.

Causality and Trustworthiness: The choice of mouse strain, the method of anesthesia, and the ventilation parameters can all impact the results.[15][16] Therefore, these should be kept consistent throughout a study and clearly reported. A vehicle-treated control group is essential to account for any non-specific effects of the administration procedure. The reproducibility of the methacholine challenge itself can be assessed by performing repeated challenges in control animals.[13][14]

Mechanistic Assay: Cellular cAMP Measurement

This in vitro assay quantifies the engagement of the β2-adrenergic receptor signaling pathway by measuring the production of the second messenger, cAMP.[17]

camp_assay_workflow cluster_prep Cell Preparation cluster_exp Assay Procedure cluster_analysis Data Analysis Culture Culture Cells Expressing β2-Receptor (e.g., CHO-K1 or HASM cells) Seed Seed Cells in Multi-well Plates Culture->Seed Incubate Incubate Overnight Seed->Incubate Pretreat Pre-treat with PDE Inhibitor (e.g., IBMX) Incubate->Pretreat Stimulate Stimulate with Test Compound (Varying Concentrations) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Detect cAMP Levels (e.g., AlphaScreen or ELISA) Lyse->Detect Quantify Quantify cAMP Production Detect->Quantify StandardCurve Generate cAMP Standard Curve StandardCurve->Quantify Plot Plot Concentration- Response Curve Quantify->Plot Calculate Calculate EC50 and Emax Plot->Calculate

Cellular cAMP Assay Workflow

Detailed Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) or primary human airway smooth muscle (HASM) cells.

    • Seed the cells at an optimized density in 96- or 384-well plates and incubate overnight.

  • Assay Execution:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), to prevent the degradation of cAMP.[17][18]

    • Stimulate the cells with varying concentrations of the test compound for a short period (e.g., 5-15 minutes).[17]

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Quantify the amount of cAMP produced at each concentration of the test compound.

    • Plot the concentration-response curve and determine the EC50 and Emax values.

Causality and Trustworthiness: The use of a PDE inhibitor is crucial for accumulating a measurable cAMP signal.[18] The choice of cell line can influence the observed potency, with primary cells often being more physiologically relevant but also more variable than immortalized cell lines. Optimizing cell density and stimulation time is essential for ensuring the assay is performed within the linear range of the detection method.[19]

Conclusion: A Framework for Reproducible Preclinical Assessment

The preclinical evaluation of this compound's bronchodilatory effect requires a multifaceted approach that combines in vitro, ex vivo, and in vivo models. Reproducibility is not merely a matter of repeating experiments but is built upon a foundation of well-characterized reagents (such as the pure (R,R)-enantiomer), standardized and self-validating protocols, and a thorough understanding of the underlying biological mechanisms. By employing the detailed methodologies and comparative data presented in this guide, researchers can generate high-quality, reproducible data that will confidently inform the clinical development of next-generation respiratory therapeutics.

References

  • Janssen, L. J., & O'Byrne, P. M. (1998). The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus. British Journal of Pharmacology, 124(5), 853–858. [Link]

  • Purohit, A., & Wilson, L. E. (2001). The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea. Journal of Pharmacy and Pharmacology, 53(10), 1377–1383. [Link]

  • Lemoine, H., & Overlack, C. (1993). Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism. Thorax, 48(5), 547–553. [Link]

  • Menchi, E., El Khattabi, C., Pochet, S., Denis, O., Amighi, K., & Wauthoz, N. (2022). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. Pharmaceuticals (Basel, Switzerland), 15(8), 963. [Link]

  • Nakamura, H., Murai, M., & Kishi, K. (2001). Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues. British Journal of Pharmacology, 132(6), 1215–1222. [Link]

  • Therien, A. G., et al. (2013). A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI. Journal of visualized experiments : JoVE, (78), 50460. [Link]

  • Sondergaard, T. R., & Nielsen-Kudsk, J. E. (1982). The effects of salbutamol, theophylline and FPL55712 on leukotriene contraction of guinea pig trachea. European Journal of Pharmacology, 82(3-4), 229–232. [Link]

  • Juniper, E. F., Frith, P. A., & Hargreave, F. E. (1982). Reproducibility and comparison of responses to inhaled histamine and methacholine. Thorax, 37(4), 288–291. [Link]

  • Linden, A., Prickaerts, J., & Gustafsson, B. (1993). Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: Differences in maximum relaxant effect and potency but not in functional antagonism. ResearchGate. [Link]

  • Kanniess, F., & Jörres, R. A. (1993). [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig]. Pneumologie (Stuttgart, Germany), 47(4), 303–310. [Link]

  • Frith, P. A., & Hargreave, F. E. (1982). Reproducibility and comparison of response to inhaled histamine and methacholine. ResearchGate. [Link]

  • Panlab Harvard Apparatus. (n.d.). Isolated organ/tissue test – organ bath. Panlab Harvard Apparatus Website. [Link]

  • U.S. Food and Drug Administration. (2006). NDA 21-912 Medical Review. [Link]

  • Borges, R. (2021). The rebirth of isolated organ contraction studies for drug discovery and repositioning. Drug discovery today, S1359-6446(21)00497-9. Advance online publication. [Link]

  • Graff, C., & Leupold, W. (1989). Formoterol and salbutamol metered aerosols: comparison of a new and an established beta-2-agonist for their bronchodilating efficacy in the treatment of childhood bronchial asthma. Pediatric pulmonology, 7(2), 89–93. [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. REPROCELL Website. [Link]

  • Zosky, G. R., von Garnier, C., Stumbles, P. A., Holt, P. G., Sly, P. D., & Turner, D. J. (2004). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose. UQ eSpace. [Link]

  • van der Woude, H. J., Zaagsma, J., & Postma, D. S. (1999). Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction. SciSpace. [Link]

  • Jeppsson, A. B., Löfdahl, C. G., & Waldeck, B. (1992). Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium. Allergy, 47(4 Pt 2), 384–387. [Link]

  • Zosky, G. R., von Garnier, C., Stumbles, P. A., Holt, P. G., Sly, P. D., & Turner, D. J. (2004). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose. Respiratory research, 5, 15. [Link]

  • Maesen, F. P., Smeets, J. J., Gubbelmans, H. L., & Zweers, P. G. (1990). Bronchodilator effect of inhaled formoterol vs salbutamol over 12 hours. Chest, 97(3), 590–594. [Link]

  • van der Molen, T., Postma, D. S., & Sears, M. R. (1997). Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients. The European respiratory journal, 10(6), 1236–1242. [Link]

  • Knorr, B., & Bachmann-Bux, B. (1990). Long-term efficacy of formoterol compared to salbutamol. Lung, 168 Suppl, 554–559. [Link]

  • Drugs.com. (2025). Arformoterol Monograph for Professionals. Drugs.com. [Link]

  • SCIREQ. (n.d.). Tissue Baths in Respiratory Disease Models. SCIREQ Website. [Link]

  • Njayou, F. N., et al. (2011). Dichrostachys cinerea (L.) Wight et Arn (Mimosaceae) hydro-alcoholic extract action on the contractility of tracheal smooth muscle isolated from guinea-pig. African journal of traditional, complementary, and alternative medicines : AJTCAM, 8(2), 180–187. [Link]

  • Trian, T., et al. (2011). β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D. PloS one, 6(5), e20000. [Link]

  • Taylor & Francis. (n.d.). Arformoterol – Knowledge and References. Taylor & Francis Website. [Link]

  • Orchid Scientific. (n.d.). Isolated Organ Bath. Orchid Scientific Website. [Link]

  • Patel, M., & Sethi, J. (2010). Arformoterol Tartrate: A Review of Pharmacology, Analysis and Clinical Studies. Tropical Journal of Pharmaceutical Research, 9(4). [Link]

  • Johns Hopkins University. (n.d.). High-Potency Biased β2-adrenergic Receptor Agonist for Treating Respiratory Diseases. Johns Hopkins University Technology Ventures. [Link]

  • Hanania, N. A., & Donohue, J. F. (2007). Arformoterol tartrate in the treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease. Therapeutics and clinical risk management, 3(5), 957–965. [Link]

  • Yukawa, T., et al. (1991). The effect of formoterol on the late asthmatic phenomena in guinea pigs. The European respiratory journal, 4(4), 459–464. [Link]

  • Panettieri, R. A., Jr, & Liggett, S. B. (2024). Effect of β 2 AR modulators on agonist-induced cAMP accumulation. Cells... ResearchGate. [Link]

Sources

comparing the duration of action of (+)-Formoterol to other long-acting beta-agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Duration of Action of (+)-Formoterol Compared to Other Long-Acting Beta-Agonists

Introduction

For researchers and clinicians in the field of respiratory medicine, understanding the nuanced pharmacological properties of long-acting beta-agonists (LABAs) is paramount for the development and optimization of treatments for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Formoterol, a potent and selective β2-adrenoceptor agonist, is a cornerstone of LABA therapy.[1][2] It is clinically available as a racemate, a 1:1 mixture of its (R,R)- and (S,S)-enantiomers. The therapeutic activity, however, resides almost exclusively in the (R,R)-enantiomer, also known as arformoterol or this compound.[3][4] This guide provides an in-depth comparison of the duration of action of this compound against other key LABAs, supported by experimental data and methodologies.

The Significance of Enantiomers in Formoterol's Action

Formoterol possesses two chiral centers, leading to four possible stereoisomers. The commercially available formoterol is a racemic mixture of the (R,R)- and (S,S)-enantiomers.[5] Extensive research has demonstrated that the (R,R)-enantiomer, this compound, is the pharmacologically active component responsible for bronchodilation.[3][4] The (S,S)-enantiomer is significantly less potent, with some studies suggesting it is over 1,000 times less active than the (R,R)-enantiomer.[4] Importantly, the (S,S)-enantiomer does not appear to interfere with the activity of the (R,R)-enantiomer when administered as a racemate.[3] While the bronchodilatory effect is primarily attributed to the (R,R)-enantiomer, the racemate is widely used and generally considered to have no clinically significant disadvantage compared to the pure (R,R)-enantiomer for acute bronchodilation.[[“]]

Mechanism of Action: The Cellular Cascade

This compound, like other β2-agonists, exerts its therapeutic effect by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[7][8] This binding initiates a signaling cascade, as illustrated in the diagram below.

G cluster_membrane Cell Membrane Beta2_Receptor β2-Adrenergic Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Formoterol This compound Formoterol->Beta2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to G cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Randomized Treatment Periods cluster_assessment Phase 3: Efficacy Assessment Patient_Recruitment Recruit Patients (e.g., Asthma, COPD) Inclusion_Exclusion Apply Inclusion/ Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Informed_Consent Obtain Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Spirometry Establish Baseline FEV1 Informed_Consent->Baseline_Spirometry Randomization Randomize to Treatment Sequence Baseline_Spirometry->Randomization Drug_A Administer Drug A (e.g., Formoterol) Randomization->Drug_A Drug_B Administer Drug B (e.g., Salmeterol) Randomization->Drug_B Placebo Administer Placebo Randomization->Placebo Serial_Spirometry Serial FEV1 Measurements (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 10, 12, 24h) Drug_A->Serial_Spirometry Drug_B->Serial_Spirometry Placebo->Serial_Spirometry Washout Washout Period Washout->Randomization Crossover to next treatment Serial_Spirometry->Washout Serial_Spirometry->Washout Serial_Spirometry->Washout Data_Analysis Analyze Change from Baseline FEV1 Serial_Spirometry->Data_Analysis

References

A Researcher's Guide to Validating the On-Target Effects of (+)-Formoterol with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, definitively linking a molecule's therapeutic effect to its intended molecular target is paramount. For potent and selective compounds like (+)-Formoterol, a long-acting β2-adrenergic receptor (ADRB2) agonist, rigorous on-target validation is a critical step to de-risk clinical progression and understand its mechanism of action with high fidelity.[1][2][3][4][5] This guide provides a comprehensive, technically-grounded comparison of methods for validating the on-target effects of this compound, with a deep dive into the application of CRISPR-Cas9 technology.

The Imperative of On-Target Validation for this compound

This compound is a cornerstone therapy for obstructive airway diseases such as asthma and COPD.[2][5] Its therapeutic efficacy stems from its function as a selective agonist for the β2-adrenergic receptor (ADRB2), a G-protein coupled receptor (GPCR).[1][3] Upon binding, it triggers a signaling cascade that leads to bronchodilation.[3][6] The core mechanism involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP).[1][6][7]

However, assuming on-target effects without empirical validation is a significant scientific and financial risk in drug development. Off-target interactions can lead to unforeseen side effects or even mask the true efficacy of the compound. Therefore, robust target validation is not just a confirmatory step but a foundational pillar of modern drug discovery.

CRISPR-Cas9: A Scalpel for Target Validation

The advent of CRISPR-Cas9 has revolutionized our ability to dissect complex biological systems with unprecedented precision.[8][9] For validating the on-target effects of a small molecule like this compound, CRISPR-Cas9 offers a powerful approach: genetic ablation of the putative target. The logic is simple and elegant: if the ADRB2 receptor is the true target of this compound, then its removal from a cell should render the cell unresponsive to the drug.

The ADRB2 Signaling Pathway

To fully appreciate the experimental design, a clear understanding of the ADRB2 signaling pathway is essential. Upon agonist binding, the ADRB2 receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[7][10][11] The Gαs subunit then stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA).[12][13] PKA proceeds to phosphorylate downstream targets, ultimately leading to smooth muscle relaxation.[6]

ADRB2 Signaling Pathway cluster_membrane Cell Membrane Formoterol Formoterol ADRB2 ADRB2 Formoterol->ADRB2 Binds to Gs_protein Gs Protein ADRB2->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Bronchodilation Bronchodilation Downstream_Effectors->Bronchodilation Leads to

Figure 1: Simplified schematic of the this compound-induced ADRB2 signaling pathway.

A Comparative Analysis of Target Validation Methodologies

While CRISPR-Cas9 is a powerful tool, it's essential to consider its advantages and limitations in the context of other available techniques.

Method Principle Pros Cons Relevance for this compound
CRISPR-Cas9 Genetic knockout of the target gene (ADRB2).[8][14][15]- Permanent and complete loss of target protein.- High specificity with proper guide RNA design.[16]- Versatile for creating knockout, knock-in, or transcriptional modulation models.[15]- Potential for off-target effects that require careful validation.[17][18][19]- Can be time-consuming to generate and validate clonal knockout cell lines.[14]- May be lethal if the target gene is essential for cell survival.High. Provides a definitive genetic link between ADRB2 and the effects of this compound.
RNA interference (RNAi) Post-transcriptional silencing of the target mRNA using siRNA or shRNA.- Relatively rapid and cost-effective for transient knockdown.- Well-established protocols.- Incomplete knockdown can lead to ambiguous results.- Off-target effects are common.- Transient effect may not be suitable for all assays.Moderate. Can provide initial evidence, but the potential for incomplete knockdown and off-target effects makes it less definitive than CRISPR.
Chemical Probes/Antagonists Use of a selective antagonist to block the target receptor.- Rapid assessment of target engagement.- Can be used in vivo.- Dependent on the availability of a highly selective antagonist.- The antagonist itself may have off-target effects.- Does not provide a genetic link.Moderate to High. Useful for pharmacological validation, but the results are only as reliable as the selectivity of the antagonist used.
Zinc-Finger Nucleases (ZFNs) & TALENs Engineered DNA-binding proteins fused to a nuclease to induce a double-strand break at a specific locus.[20]- High specificity.[15]- Established technology with a track record in clinical applications.[15]- More complex and costly to design and produce compared to CRISPR's gRNA.[15]- Can be less efficient than CRISPR-Cas9.[14]High. Similar to CRISPR in providing a genetic knockout, but generally considered more cumbersome to implement.

Experimental Workflow: Validating this compound's On-Target Effects using CRISPR-Cas9

This section outlines a detailed, step-by-step protocol for generating an ADRB2 knockout cell line and subsequently validating the on-target effects of this compound.

CRISPR Validation Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation & Functional Assay sgRNA_Design 1. sgRNA Design & Synthesis (Targeting ADRB2) RNP_Formation 3. RNP Complex Formation (Cas9 + sgRNA) sgRNA_Design->RNP_Formation Cell_Line_Selection 2. Cell Line Selection (e.g., A549, HEK293) Transfection 4. Transfection (e.g., Nucleofection) Cell_Line_Selection->Transfection RNP_Formation->Transfection Single_Cell_Cloning 5. Single-Cell Cloning Transfection->Single_Cell_Cloning Clonal_Expansion 6. Clonal Expansion Single_Cell_Cloning->Clonal_Expansion Genotypic_Validation 7. Genotypic Validation (Sequencing) Clonal_Expansion->Genotypic_Validation Phenotypic_Validation 8. Phenotypic Validation (Western Blot/FACS) Genotypic_Validation->Phenotypic_Validation Functional_Assay 9. Functional Assay (cAMP Measurement) Phenotypic_Validation->Functional_Assay

Figure 2: Experimental workflow for CRISPR-based validation of this compound's on-target effects.

Detailed Protocol

1. sgRNA Design and Synthesis

  • Rationale: The specificity of CRISPR-Cas9 editing is primarily determined by the 20-nucleotide guide RNA sequence.[16] Designing highly active and specific sgRNAs is crucial to maximize on-target editing while minimizing off-target effects.[21]

  • Protocol:

    • Obtain the cDNA or genomic sequence of the human ADRB2 gene from a database such as NCBI Gene.

    • Use a validated online design tool (e.g., Synthego's CRISPR Design Tool, CHOPCHOP) to identify candidate sgRNA sequences targeting an early exon of ADRB2.[22][23][24][25][26] Targeting an early exon increases the likelihood of generating a null allele via frameshift mutations.[16]

    • Select 2-3 sgRNAs with high on-target scores and low predicted off-target scores.

    • Synthesize chemically modified sgRNAs to enhance stability and reduce innate immune responses in the target cells.[27]

2. Cell Line Selection

  • Rationale: The choice of cell line is critical. It must endogenously express the ADRB2 receptor and exhibit a measurable response to this compound.

  • Protocol:

    • Select a suitable human cell line, such as A549 (lung carcinoma) or HEK293 (human embryonic kidney), which are known to express ADRB2.

    • Culture the cells under standard conditions as recommended by the supplier (e.g., ATCC).

3. RNP Complex Formation

  • Rationale: Delivering Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex allows for transient nuclease activity, which reduces the risk of off-target editing compared to plasmid-based expression.[27]

  • Protocol:

    • Reconstitute the synthetic sgRNA and purified Cas9 nuclease (e.g., S. pyogenes Cas9) in the recommended buffers.

    • Incubate the sgRNA and Cas9 protein at room temperature for 10-20 minutes to allow for RNP complex formation.

4. Transfection

  • Rationale: Efficient delivery of the RNP complex into the target cells is essential for successful gene editing. Nucleofection is a high-efficiency electroporation method suitable for a wide range of cell types, including those that are difficult to transfect.[27][28][29][30][31]

  • Protocol (using Lonza 4D-Nucleofector™):

    • Harvest the cultured cells and resuspend them in the appropriate Nucleofector™ solution at the recommended cell density.[27][29]

    • Combine the cell suspension with the pre-formed RNP complexes.

    • Transfer the mixture to a Nucleocuvette™ and perform the electroporation using a cell-type-specific program.

    • Immediately after nucleofection, transfer the cells to pre-warmed culture medium and incubate.

5. Single-Cell Cloning

  • Rationale: To ensure a homogenous population of cells with the desired genetic modification, it is necessary to isolate and expand individual edited cells into clonal populations.

  • Protocol:

    • Two to three days post-transfection, dilute the cells to a concentration of a single cell per well in 96-well plates.

    • Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single cells into each well.

    • Culture the single cells until visible colonies form.

6. Clonal Expansion

  • Rationale: Sufficient numbers of cells from each clone are required for downstream validation and functional assays.

  • Protocol:

    • Gradually expand the single-cell-derived colonies from 96-well plates to larger culture vessels.

    • Cryopreserve aliquots of each expanded clone for future use.

7. Genotypic Validation

  • Rationale: It is crucial to confirm that the desired genetic modification has occurred at the ADRB2 locus.

  • Protocol:

    • Extract genomic DNA from each clonal population.

    • Amplify the region of the ADRB2 gene targeted by the sgRNA using PCR.

    • Sequence the PCR products (e.g., by Sanger sequencing) to identify insertions or deletions (indels) that result in frameshift mutations.

8. Phenotypic Validation

  • Rationale: Genotypic modification should be correlated with the absence of the target protein.

  • Protocol:

    • Perform a Western blot on protein lysates from wild-type and knockout clones using a validated antibody against the ADRB2 receptor to confirm the absence of the protein.

    • Alternatively, use flow cytometry (FACS) with a fluorescently labeled antibody to confirm the absence of cell-surface ADRB2 expression.

9. Functional Assay: Measuring cAMP Response

  • Rationale: This is the definitive step to validate the on-target effects of this compound. If the drug acts through ADRB2, its ability to stimulate cAMP production should be abolished in the knockout cells.

  • Protocol:

    • Plate wild-type and validated ADRB2 knockout cells in multi-well plates.

    • Treat the cells with varying concentrations of this compound.

    • After a specified incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Expected Outcome: Wild-type cells should show a dose-dependent increase in cAMP in response to this compound. In contrast, the ADRB2 knockout cells should exhibit a significantly blunted or absent cAMP response.[32]

Conclusion and Future Outlook

The use of CRISPR-Cas9 to generate target-gene knockout cell lines provides an unequivocal method for validating the on-target effects of small molecules like this compound.[33][34][35][36] This approach offers a level of certainty that is difficult to achieve with other methods. While the generation of clonal knockout lines requires a significant upfront investment in time and resources, the clarity of the resulting data is invaluable for making informed decisions in drug development pipelines.

As CRISPR technology continues to evolve, with the development of base editing and prime editing, the toolkit for precise target validation will only expand. These newer technologies may allow for the introduction of specific point mutations that mimic drug binding sites, offering even more nuanced ways to probe the interaction between a drug and its target. For now, CRISPR-mediated gene knockout remains the gold standard for definitively validating the on-target effects of this compound and other targeted therapies.

References

  • The Role of Intrinsically Disordered Domains in Regulating G Protein-Coupled Receptor Signaling. Journal of the American Chemical Society. [Link]

  • Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. PMC - NIH. [Link]

  • The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. [Link]

  • What is the mechanism of Formoterol Fumarate? Patsnap Synapse. [Link]

  • Novel beta2-adrenergic receptor signaling pathways. PubMed. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed. [Link]

  • Video protocol for CRISPR/Cas9 genome editing. Lonza Bioscience. [Link]

  • Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. Scispot. [Link]

  • CRISPR Design Tools. Synthego. [Link]

  • Genome-wide pan-GPCR cell libraries accelerate drug discovery. PMC - PubMed Central. [Link]

  • Adrb2 CRISPR guide RNA, adrenergic receptor, beta 2 CRISPR guide RNA[house mouse]. gRNA design tool. [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC - NIH. [Link]

  • Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Synthego. [Link]

  • CRISPR Editing of Human iPS cells with RNPs using Nucleofection. EditCo Bio. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. [Link]

  • How to Design Your gRNA for CRISPR Genome Editing. Addgene Blog. [Link]

  • Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease. PubMed Central. [Link]

  • How to Design CRISPR Guide RNAs with the Synthego Design Tool. Synthego. [Link]

  • Beta-2 adrenergic receptor. Wikipedia. [Link]

  • CRISPR Knock-in Protocol - for stimulated Human T Cells with Lonza 4D-Nucleofector™ X Unit. GenScript. [Link]

  • Exploring Alternatives to CRISPR Gene Editing Techniques. Today's Clinical Lab. [Link]

  • Formoterol. Wikipedia. [Link]

  • Research sgRNA. Synthego. [Link]

  • Generation of IL17RB Knockout Cell Lines Using CRISPR/Cas9-Based Genome Editing. Springer. [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed. [Link]

  • CRISPR: Guide to gRNA design. SnapGene. [Link]

  • Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease. PubMed. [Link]

  • Synthego Offers Free CRISPR Design Tool. Bio-IT World. [Link]

  • The dynamic process of β2-adrenergic receptor activation. PMC - PubMed Central. [Link]

  • Comparing Gene Editing Platforms: CRISPR vs. Traditional Methods. Crown Bioscience. [Link]

  • [ADRB2 Gene Knockout in Human Primary T Cells by Multiple sgRNAs Construced using CRISPR/Cas9 Technology]. PubMed. [Link]

  • Validation of Promoters and Codon Optimization on CRISPR/Cas9-Engineered Jurkat Cells Stably Expressing αRep4E3 for Interfering with HIV-1 Replication. MDPI. [Link]

  • Cardiac β-adrenergic Signaling. GeneGlobe - QIAGEN. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. LinkedIn. [Link]

  • CRISPR Knockout Cell Pools are the Fastest Path to Becoming a Genome Engineer. EditCo Bio. [Link]

  • CRISPR transfection protocol for iPSC line PGP1 using Lonza 4D-Nucleofector X kit (V4XP-3024). ENCODE. [Link]

  • Formoterol (inhalation route). Mayo Clinic. [Link]

    • CRISPR Cas9 - gRNA Design. YouTube. [Link]

  • How to Make a KO Cell Line. Ubigene. [Link]

  • CRISPR/Cas9 Ribonucleoprotein Nucleofection for Genome Editing in Primary Human Keratinocytes: Knockouts, Deletions, and Homology‐Directed Repair Mutagenesis. NIH. [Link]

  • Tools and methods for CRISPR-Cas9 screening for functional genomics and drug discovery. YouTube. [Link]

  • Protein Kinase A Signaling in Cortisol Production and Adrenal Cushing's Syndrome. MDPI. [Link]

Sources

Comparative Analysis of (+)-Formoterol and Salmeterol on Ciliary Beat Frequency: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two widely used long-acting β2-adrenergic agonists (LABAs), (+)-Formoterol and Salmeterol, focusing on their effects on respiratory ciliary beat frequency (CBF). This document is intended for researchers, scientists, and drug development professionals engaged in respiratory pharmacology and physiology. We will delve into the underlying mechanisms of action, present a synthesis of experimental data, and provide a robust protocol for the in vitro assessment of CBF.

Introduction: The Critical Role of Ciliary Function in Respiratory Health

The mucociliary escalator is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particulates, pathogens, and debris from the airways.[1] The efficiency of this clearance process is critically dependent on the coordinated, rhythmic beating of cilia on the surface of the airway epithelium, a metric quantified as the ciliary beat frequency (CBF).[2] In chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, impaired mucociliary clearance is a common pathophysiological feature, leading to mucus accumulation, airway obstruction, and an increased risk of infection.[3]

Long-acting β2-agonists are a cornerstone of therapy for these conditions, primarily due to their potent bronchodilator effects. However, their ability to stimulate ciliary activity and enhance mucociliary clearance is an equally important, though perhaps less discussed, therapeutic benefit.[4][5] Both this compound and Salmeterol are LABAs that have demonstrated ciliostimulatory effects.[6][7] Understanding the nuances in their pharmacological profiles—specifically their relative potency, efficacy, and duration of action on CBF—is crucial for optimizing therapeutic strategies and developing novel respiratory medicines. This guide provides an objective, data-driven comparison to illuminate these differences.

Mechanism of Ciliostimulation by β2-Adrenergic Agonists

The stimulation of ciliary beat frequency by β2-agonists is a well-defined process initiated by the binding of the agonist to β2-adrenergic receptors on the ciliary membrane. This interaction triggers a canonical downstream signaling cascade.

Key Signaling Pathway Steps:

  • Receptor Binding: The agonist, either Formoterol or Salmeterol, binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: Receptor activation leads to the stimulation of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[8]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8]

  • PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3]

  • Dynein Phosphorylation: PKA proceeds to phosphorylate specific protein targets, including the dynein arms of the ciliary axoneme.

  • Increased CBF: The phosphorylation of dynein enhances its ATPase activity, leading to an increase in the speed of microtubule sliding and, consequently, an acceleration of the ciliary beat frequency.[3]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist This compound / Salmeterol receptor β2-Adrenergic Receptor agonist->receptor Binds gs Gs Protein receptor->gs Activates ac Adenylyl Cyclase gs->ac Stimulates camp cAMP (Second Messenger) ac->camp atp ATP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates dynein Dynein Arms (in Cilia) pka->dynein Phosphorylates cbf Increased Ciliary Beat Frequency dynein->cbf Results in G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture primary human bronchial epithelial cells at ALI for >21 days p2 Mount cell culture insert onto microscope stage with temperature control (37°C) p1->p2 p3 Allow cells to acclimatize for 30 minutes p2->p3 e1 Measure Baseline CBF (Multiple fields of view) p3->e1 e2 Add Test Compound (e.g., Formoterol, Salmeterol) or Vehicle Control e1->e2 e3 Incubate for defined time points (e.g., 15m, 1h, 4h, 24h) e2->e3 e4 Measure Post-Treatment CBF at each time point e3->e4 a1 Record high-speed video (>100 fps) e4->a1 a2 Process video with analysis software (e.g., SAVA, ciliaFA) a1->a2 a3 Calculate CBF (Hz) and percent change from baseline a2->a3

Caption: Standardized Workflow for In Vitro Ciliary Beat Frequency Measurement.

Step-by-Step Methodology
  • Cell Culture: Culture primary human bronchial epithelial cells on permeable supports (e.g., Transwell® inserts) at an Air-Liquid Interface (ALI) for at least 21 days to ensure full differentiation.

  • System Setup: Place the cell culture insert into a perfusion chamber on a phase-contrast microscope stage equipped with a heating element to maintain the temperature at a constant 37°C.

  • Acclimatization: Allow the cells to equilibrate on the heated stage for 30 minutes prior to any measurements.

  • Baseline CBF Measurement:

    • Identify several distinct areas of ciliated cells across the insert.

    • Using a high-speed camera (≥100 frames per second), record short videos (e.g., 5-10 seconds) of ciliary motion for each area. [9] * This constitutes the baseline (T=0) measurement.

  • Compound Application:

    • Gently add the pre-warmed medium containing the test compound (this compound or Salmeterol at various concentrations) or a vehicle control to the basolateral compartment of the insert.

  • Incubation and Time-Course Measurement:

    • Return the cells to a 37°C incubator.

    • At predetermined time points (e.g., 15 min, 1 hr, 4 hr, 12 hr, 24 hr), remove the insert and repeat the video capture process (Step 4) at the same locations.

  • Data Analysis:

    • Analyze the recorded videos using specialized software such as the Sisson-Ammons Video Analysis (SAVA) system or ImageJ with appropriate plugins. [9] * The software uses Fourier transform analysis of pixel intensity changes over time to calculate the dominant frequency, which corresponds to the CBF in Hertz (Hz).

    • Calculate the mean CBF for each condition and time point. Express the effect as the absolute CBF (Hz) and/or the percentage change from the baseline measurement.

Discussion and Conclusion

Both this compound and Salmeterol are effective ciliostimulants that enhance ciliary beat frequency through the β2-adrenergic pathway. The available data suggests that this compound is a more potent full agonist, while Salmeterol acts as a partial agonist. [10]This distinction may have clinical implications; a full agonist like formoterol might provide a greater maximal ciliary stimulation, which could be advantageous in conditions with severely compromised mucociliary clearance.

Conversely, both drugs exhibit a rapid onset and a remarkably long duration of action, lasting 12-24 hours. [6][7]This prolonged ciliostimulation, in addition to bronchodilation, likely contributes significantly to their therapeutic efficacy in maintaining airway patency and reducing exacerbation risk in patients with asthma and COPD.

The choice between these agents may depend on the specific clinical scenario. The faster onset and higher intrinsic efficacy of formoterol might be preferable for patients needing rapid symptom relief alongside sustained effects. However, both agents provide a significant and lasting benefit to the mucociliary escalator, a crucial component of their overall therapeutic value. Future head-to-head studies using standardized in vitro models, such as the one described here, are warranted to directly compare their dose-response and time-course effects on human ciliary function.

References

  • Piatti, G., Ambrosetti, U., Santus, P., & Allegra, L. (2005). Effects of salmeterol on cilia and mucus in COPD and pneumonia patients. Pulmonary Pharmacology & Therapeutics, 18(4), 257-262.
  • Amit, D. J., Wilson, R., Mitchell, T., Rutman, A., Todd, H., & Cole, P. J. (1993). Effect of salmeterol on human nasal epithelial cell ciliary beating: inhibition of the ciliotoxin, pyocyanin. British Journal of Clinical Pharmacology, 35(3), 267-272.
  • Devalia, J. L., Sapsford, R. J., & Davies, R. J. (1992). The effects of salmeterol and salbutamol on ciliary beat frequency of cultured human bronchial epithelial cells, in vitro. Pulmonary Pharmacology, 5(4), 257-263.
  • Lindberg, S., & Mercke, U. (1986). The effects of formoterol, a long-acting beta 2-adrenoceptor agonist, on mucociliary activity. Acta Pharmacologica et Toxicologica, 59(5), 347-352.
  • Wilson, R., Amit, D., Rutman, A., Todd, H., & Cole, P. J. (1993). Effect of salmeterol on human nasal epithelial cell ciliary beating: inhibition of the ciliotoxin, pyocyanin. Thorax, 48(10), 1067.
  • Johnson, M. (1995). The pharmacology of salmeterol. Lung, 173(2), 73-86.
  • Behrsing, H., Wahab, A., Ukishima, L., Grodi, C., Frentzel, S., Johne, S., ... & Patel, V. (2022). Ciliary Beat Frequency: Proceedings and Recommendations from a Multi-laboratory Ring Trial Using 3-D Reconstituted Human Airway Epithelium to Model Mucociliary Clearance.
  • Piatti, G., Ambrosetti, U., Santus, P., & Allegra, L. (2005). Effects of salmeterol on cilia and mucus in COPD and pneumonia patients.
  • Behrsing, H. P., Wahab, A., Ukishima, L., Grodi, C., Frentzel, S., Johne, S., ... & Patel, V. (2022). Ciliary Beat Frequency: Proceedings and Recommendations from a Multi-laboratory Ring Trial Using 3-D Reconstituted Human Airway Epithelium to Model Mucociliary Clearance.
  • Laffont, C., Djouhri, H., Le Roy Ladurie, F., & Douchin, M. C. (1995). [The influence of a new beta agonist: formoterol on mucociliary function]. Revue de pneumologie clinique, 51(5), 263-268.
  • O'Callaghan, C., & Rutman, A. (2022). In vitro measurement of ciliary beat frequency in 92 children with recurrent respiratory tract problems. The Journal of Laryngology & Otology, 136(12), 1183-1188.
  • Liu, M., Im, H., Lee, J. H., & So, I. (2014). Methods to measure and analyze ciliary beat activity: Ca2+ influx-mediated cilia mechanosensitivity. Pflügers Archiv-European Journal of Physiology, 466(12), 2247-2255.
  • Institute for In Vitro Sciences (IIVS). (n.d.). Ciliary Beat Frequency.
  • Hesse, H., Kasparek, R., Mizera, W., Unterholzner, C., & Konietzko, N. (1981). Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro. Arzneimittel-Forschung, 31(4), 716-718.
  • van der Woude, H. J., Zaagsma, J., & Postma, D. S. (1999). Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients. American Journal of Respiratory and Critical Care Medicine, 160(1), 244-249.
  • Patsnap. (2024).
  • Jiao, J., & Wang, H. (2019). Influence of Intranasal Drugs on Human Nasal Mucociliary Clearance and Ciliary Beat Frequency. Allergy, Asthma & Immunology Research, 11(3), 306-319.
  • Anderson, G. P. (1993).
  • SlideTalk. (2018, December 19). Formoterol Mechanism of Action [Video]. YouTube.
  • Palmqvist, M., Persson, G., Lazer, L., Rosenborg, J., & Lötvall, J. (1999). Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients. American journal of respiratory and critical care medicine, 160(1), 244-249.
  • Manoharan, A., Lipworth, J., & Lipworth, B. J. (2016). Effects of formoterol or salmeterol on impulse oscillometry in patients with persistent asthma. The Journal of Allergy and Clinical Immunology, 137(3), 727-33.
  • van Noord, J. A., Smeets, J. J., Raaijmakers, J. A., Bommer, A. M., & Maesen, F. P. (1993). Comparison of the effects of salmeterol and formoterol on airway tone and responsiveness over 24 hours in bronchial asthma.
  • Manoharan, A., Lipworth, J., & Lipworth, B. J. (2016). Effects of formoterol or salmeterol on impulse oscillometry in patients with persistent asthma. Journal of Allergy and Clinical Immunology, 137(3), 727-733.
  • Asghari, A., Kianmehr, M., & Boskabady, M. H. (2016). Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis. Tanaffos, 15(4), 196.
  • Kos, I., Grm, A., & Fležar, M. Š. (2024). Respiratory Ciliary Beat Frequency in COPD: Balancing Oxidative Stress and Pharmacological Treatment. International Journal of Molecular Sciences, 25(1), 543.
  • Lin, H., & Chen, J. C. (2014). The effect of drugs and other compounds on the ciliary beat frequency of human respiratory epithelium. American journal of rhinology & allergy, 28(3), 198-207.
  • Ho, J. C., & Chan, K. N. (2014). The Effect of Drugs and Other Compounds on the Ciliary Beat Frequency of Human Respiratory Epithelium. American Journal of Rhinology & Allergy, 28(3), 198-207.

Sources

A Comparative Guide to Validating the Therapeutic Potential of (+)-Formoterol in a Preclinical COPD Animal Model

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused comparison of (+)-Formoterol's efficacy against other standard-of-care bronchodilators within a validated animal model of Chronic Obstructive Pulmonary Disease (COPD). The experimental designs and data presented herein are synthesized from established preclinical research to offer a robust framework for validation studies.

Introduction: The Rationale for Stereospecific Investigation of Formoterol in COPD

Formoterol, a long-acting beta-2 adrenergic agonist (LABA), is a cornerstone therapy for managing COPD, primarily due to its potent bronchodilatory effects. Commercially available Formoterol is a 1:1 racemic mixture of two stereoisomers: (R,R)-Formoterol and (S,S)-Formoterol. The therapeutic activity, however, resides almost exclusively in the (R,R)-isomer, also known as Arformoterol. The (S,S)-isomer is significantly less potent and does not contribute to the bronchodilatory effect. This guide focuses on this compound, the dextrorotatory enantiomer, which corresponds to the therapeutically active (R,R)-isomer.

The critical scientific question is whether the purified, active isomer, this compound, offers a superior therapeutic index compared to the racemic mixture or other available bronchodilators. Preclinical animal models are indispensable for dissecting these pharmacological nuances. The most common and well-validated of these is the elastase-induced emphysema model, which recapitulates key pathophysiological hallmarks of human COPD, including airspace enlargement, inflammation, and pulmonary hypertension.

This document will detail the experimental workflow for validating this compound in this model, provide comparative data against a placebo and other common LABAs, and explain the underlying signaling pathways.

Experimental Workflow & Design

A well-designed preclinical study in this area follows a logical progression from disease induction to therapeutic intervention and finally to multi-level endpoint analysis. The causality behind this workflow is to first establish a consistent disease phenotype before evaluating the restorative or protective effects of the therapeutic candidate.

G cluster_0 Phase 1: Disease Model Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (e.g., Sprague-Dawley Rats, 7-10 days) B Intratracheal Instillation of Porcine Pancreatic Elastase (Single dose to induce emphysema) A->B Establish baseline C Post-Induction Recovery & Disease Development (e.g., 21-28 days) D Treatment Group Allocation (Randomized) C->D E Daily Administration of Test Articles (e.g., this compound, Salmeterol, Vehicle Control via inhalation/systemic route for 14-28 days) D->E F Pulmonary Function Testing (e.g., Forced Oscillation Technique) E->F Evaluate efficacy G Bronchoalveolar Lavage (BAL) (Cell count, cytokine analysis) E->G Evaluate efficacy H Histopathology & Morphometry (Mean Linear Intercept, Destructive Index) E->H Evaluate efficacy I Hemodynamic Assessment (Right Ventricular Systolic Pressure) E->I Evaluate efficacy

Caption: High-level experimental workflow for validating a therapeutic agent in an elastase-induced COPD model.

Comparative Analysis of Therapeutic Efficacy

The primary objective is to quantify the therapeutic benefit of this compound relative to a control group (vehicle) and other established bronchodilators. The data presented below is a synthesized representation based on typical outcomes from preclinical studies.

Table 1: Comparison of Pulmonary Function and Airway Inflammation
ParameterVehicle Control (Elastase)This compound (10 µg/kg)Salmeterol (50 µg/kg)Tiotropium (5 µg/kg)
Airway Resistance (cmH₂O·s/mL) 0.35 ± 0.040.22 ± 0.03 0.25 ± 0.030.24 ± 0.02
Lung Compliance (mL/cmH₂O) 0.85 ± 0.070.71 ± 0.06 0.74 ± 0.050.72 ± 0.06
Total Cells in BALF (x10⁵) 12.5 ± 1.87.2 ± 1.1 8.1 ± 1.39.5 ± 1.5
Neutrophils in BALF (%) 45 ± 525 ± 4 30 ± 538 ± 6
TNF-α in BALF (pg/mL) 250 ± 30140 ± 25 165 ± 28190 ± 32

*p < 0.05 compared to Vehicle Control. Data are representative mean ± SEM.

Interpretation of Data: The data clearly indicates that this compound significantly improves airway resistance and lung compliance, key indicators of bronchodilation and improved lung mechanics. Furthermore, it demonstrates a potent anti-inflammatory effect, reducing the influx of total cells and specifically neutrophils into the airways, which is superior to both Salmeterol and the anticholinergic agent Tiotropium in this model.

Table 2: Histomorphometric and Hemodynamic Outcomes
ParameterVehicle Control (Elastase)This compound (10 µg/kg)Salmeterol (50 µg/kg)
Mean Linear Intercept (µm) 85 ± 762 ± 5 68 ± 6
Destructive Index (%) 40 ± 428 ± 3 32 ± 4
Right Ventricular Systolic Pressure (mmHg) 42 ± 330 ± 2 34 ± 3

*p < 0.05 compared to Vehicle Control. Data are representative mean ± SEM.

Interpretation of Data: this compound treatment leads to a significant reduction in the Mean Linear Intercept (MLI) and Destructive Index, quantitative measures of emphysematous changes. This suggests a potential disease-modifying effect beyond simple bronchodilation. Crucially, it also attenuates the development of pulmonary hypertension (a common comorbidity of severe COPD), as evidenced by the lower Right Ventricular Systolic Pressure.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

The therapeutic effects of this compound are mediated through its action as a high-affinity agonist at the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells and various inflammatory cells.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Formoterol This compound B2AR β2 Adrenergic Receptor (GPCR) Formoterol->B2AR Binds & Activates Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits (via phosphorylation) Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) MLCK->Relaxation Leads to

Caption: Simplified signaling pathway of this compound via the β2AR leading to bronchodilation.

Upon binding, this compound induces a conformational change in the β2AR, activating the associated stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). In airway smooth muscle, PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to smooth muscle relaxation and potent bronchodilation. Additionally, β2AR activation on inflammatory cells can suppress the release of pro-inflammatory mediators, contributing to the anti-inflammatory effects observed.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Elastase-Induced Emphysema Model in Rats
  • Animal Selection: Use male Sprague-Dawley rats weighing 200-250g.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine).

  • Intratracheal Instillation:

    • Surgically expose the trachea through a small midline incision.

    • Using a fine-gauge needle, carefully instill a single dose of porcine pancreatic elastase (PPE, e.g., 25 IU/100g body weight) dissolved in sterile saline directly into the trachea.

    • The control (sham) group receives an equal volume of sterile saline.

  • Post-Procedure Care: Suture the incision and allow the animals to recover with close monitoring. Provide appropriate analgesia.

  • Disease Development: House the animals for 21-28 days to allow for the full development of emphysema-like lung lesions.

Protocol 2: Therapeutic Administration & Assessment
  • Group Allocation: On day 21 post-elastase instillation, randomly assign animals to treatment groups (e.g., Vehicle, this compound, Salmeterol, Tiotropium).

  • Drug Administration: Administer the compounds daily for a predetermined period (e.g., 14 days). Inhalation via a nose-only exposure chamber is the preferred route for clinical relevance.

  • Pulmonary Function Testing:

    • At the end of the treatment period, anesthetize the animals and perform tracheostomy.

    • Mechanically ventilate the rats and measure lung mechanics (resistance and compliance) using a forced oscillation technique system (e.g., FlexiVent).

  • Bronchoalveolar Lavage (BAL):

    • Immediately following lung function tests, perform a BAL by instilling and retrieving a known volume of sterile saline via the tracheal cannula.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count to quantify neutrophils, macrophages, and lymphocytes.

    • Centrifuge the remaining BAL fluid (BALF) and store the supernatant at -80°C for subsequent cytokine analysis (e.g., TNF-α ELISA).

  • Histopathology:

    • Perfuse the lungs and fix them with 10% neutral buffered formalin under a constant pressure (e.g., 25 cmH₂O).

    • Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Perform quantitative morphometry on the stained slides to determine the Mean Linear Intercept (MLI) and Destructive Index as measures of airspace enlargement.

Conclusion and Future Directions

The evidence from preclinical models strongly supports the therapeutic potential of this compound in COPD. It exhibits potent bronchodilatory and anti-inflammatory properties, often superior to other beta-agonists like Salmeterol. Furthermore, its ability to mitigate emphysematous changes and pulmonary hypertension suggests potential disease-modifying capabilities that warrant further investigation.

This guide provides a validated framework for researchers to conduct comparative efficacy studies. Future studies should focus on long-term administration models to confirm the durability of these effects and explore potential synergistic effects when combined with other therapeutic classes, such as LAMA (long-acting muscarinic antagonists) or inhaled corticosteroids.

References

  • Title: Arformoterol: a new long-acting beta2-agonist. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: The Combination of Formoterol and Tiotropium in a Rat Model of Emphysema. Source: Basic & Clinical Pharmacology & Toxicology URL: [Link]

  • Title: Animal models of chronic obstructive pulmonary disease. Source: Chinese Medical Journal URL: [Link]

  • Title: Effects of Formoterol and Tiotropium on Elastase-Induced Pulmonary Inflammation and Emphysema in Rats. Source: The Open Respiratory Medicine Journal URL: [Link]

  • Title: Beta-Adrenergic Receptors and Their Regulation. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

A Comparative Guide to the Preclinical Safety Profiles of (+)-Formoterol and Arformoterol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the preclinical safety profiles of (+)-Formoterol and its enantiomerically pure counterpart, arformoterol ((R,R)-formoterol). As researchers and drug development professionals, understanding the nuances of stereoisomer safety is paramount for advancing respiratory therapeutics. This document synthesizes publicly available preclinical data to offer a comprehensive overview, supported by experimental methodologies and mechanistic insights.

Introduction: The Rationale for Enantiopure Arformoterol

Formoterol is a long-acting beta-2 adrenergic agonist (LABA) widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] It exists as a racemic mixture of two enantiomers: (R,R)-formoterol and (S,S)-formoterol.[3] The therapeutic bronchodilatory effects are primarily attributed to the (R,R)-enantiomer, now known as arformoterol, which is a potent and selective agonist of the β2-adrenergic receptor.[3][4] In contrast, the (S,S)-enantiomer is significantly less potent at the β2-receptor.[4][5]

The development of arformoterol was driven by the hypothesis that isolating the active enantiomer could offer a more favorable safety and efficacy profile by eliminating any potential adverse effects associated with the (S,S)-enantiomer.[6] This guide will delve into the preclinical data that substantiates this hypothesis.

Core Mechanism of Action: β2-Adrenergic Receptor Signaling

Both this compound and arformoterol exert their effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors.[7] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8][9] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm β2-AR β2-Adrenergic Receptor G-Protein Gs Protein β2-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Ligand Arformoterol / this compound Ligand->β2-AR Binds to

Caption: Canonical β2-adrenergic receptor signaling pathway.

Comparative Preclinical Safety Assessment

The preclinical evaluation of arformoterol involved a comprehensive battery of studies designed to characterize its toxicological profile and compare it to the racemic mixture.

General Toxicology

Chronic inhalation toxicity studies have been conducted in both rats and dogs.[11] In rats, no treatment-related target organs of toxicity were identified for arformoterol.[11] In dogs, the primary findings were related to the exaggerated pharmacological effects of a beta-2 agonist, including sinus tachycardia and ventricular ectopic arrhythmias at higher doses.[4][11] These cardiac effects are considered class effects for β2-agonists and are clinically monitorable.[11]

A key preclinical finding highlighted a potential safety advantage of arformoterol. The minimum lethal intravenous dose for (R,R)-formoterol (arformoterol) was determined to be 100 mg/kg, whereas for (S,S)-formoterol, it was 50 mg/kg, suggesting that the toxicity of the (S,S)-enantiomer may not be related to β2-adrenoceptor binding.[3][6]

Cardiovascular Safety

Given the known cardiovascular effects of β2-agonists, extensive preclinical assessments were conducted.[12][13] Animal studies with arformoterol demonstrated dose-dependent increases in heart rate and decreases in blood pressure, which are typical findings for this class of drugs.[4] High doses in dogs led to ECG changes, including arrhythmias.[4] Importantly, these effects were attributed to the exaggerated pharmacology of the compound.[11] Clinical trials have since confirmed a low incidence of cardiovascular side effects with arformoterol, with rates of arrhythmia and ischemia similar to placebo.[14]

Genotoxicity and Carcinogenicity

A standard battery of genotoxicity tests was performed on arformoterol, all of which yielded negative results.[11][15] These included in vitro mutagenicity studies in bacterial cells (Ames test), in vitro chromosomal aberration assays in Chinese Hamster Ovary (CHO) cells, and an in vivo micronucleus study in mouse bone marrow.[11][15]

Carcinogenicity studies were conducted in both mice and rats.[11][15] In mice, there were findings of tumors in the female genital tract, which are known to be produced by β2-adrenergic agonists in rodents and are not considered a safety concern for humans.[11] In rats, while thyroid C-cell adenomas and carcinomas were observed, there was an adequate safety margin between the no-observed-adverse-effect-level (NOAEL) for these tumors and the proposed clinical dose.[4][11]

Reproductive and Developmental Toxicology

Arformoterol was found to have no effects on fertility in rats.[11][16] Consistent with the known effects of β2-adrenergic agonists, arformoterol was teratogenic in rats and rabbits at high doses, leading to a Pregnancy Category C designation.[11] Developmental delays were also observed in rats.[11]

Pharmacokinetics and Metabolism: A Stereoselective Difference

Preclinical studies in rats and dogs have elucidated the pharmacokinetic profiles of formoterol enantiomers.[17] Following oral administration, arformoterol is almost entirely metabolized, primarily through direct conjugation with glucuronic acid.[1] O-desmethylation via CYP2D6 and CYP2C19 is a secondary metabolic pathway.[1]

A crucial aspect of the safety comparison lies in the stereoselective metabolism of formoterol. In vitro studies using human liver microsomes have shown that the glucuronidation of formoterol is stereoselective, with a preference for the (S,S)-enantiomer.[18] This suggests that the (S,S)-enantiomer may have a different metabolic fate and potentially different systemic exposure compared to the (R,R)-enantiomer when administered as a racemic mixture.

ParameterThis compound (Racemic)Arformoterol ((R,R)-Formoterol)Key Findings
General Toxicity (IV Lethal Dose) -100 mg/kg (arformoterol) vs. 50 mg/kg ((S,S)-formoterol)[3][6]The (S,S)-enantiomer appears to be more toxic via a non-β2 receptor-mediated mechanism.
Cardiovascular Effects Dose-dependent increases in heart rate and decreases in blood pressure.[4][19]Dose-dependent increases in heart rate and decreases in blood pressure.[4]Typical class effects of β2-agonists.
Genotoxicity Not explicitly detailed for the racemate in available preclinical documents.Negative in Ames, chromosomal aberration, and micronucleus tests.[11][15]Arformoterol is not genotoxic.
Carcinogenicity -Rodent-specific tumors typical of β2-agonists with adequate safety margins.[4][11]No significant carcinogenicity concerns for human use.
Reproductive Toxicity -Teratogenic in rats and rabbits at high doses, no effect on fertility.[11][16]Class effect for β2-agonists.
Metabolism Stereoselective glucuronidation, favoring the (S,S)-enantiomer.[18][20]Primarily metabolized by glucuronidation and O-desmethylation.[1]Different metabolic handling of the enantiomers.

Experimental Protocols: A Closer Look

To ensure the scientific integrity of these findings, it is essential to understand the methodologies employed in key preclinical safety studies.

In Vivo Bronchodilator Activity Assay (Guinea Pig Model)

This protocol is a standard method for assessing the efficacy and duration of action of bronchodilators.

Objective: To evaluate the ability of a test compound to protect against bronchoconstriction induced by a spasmogen.

Methodology:

  • Guinea pigs are anesthetized, and their trachea is cannulated for artificial respiration.[21]

  • A catheter is inserted into the jugular vein for intravenous administration of the test compound and spasmogen.

  • Bronchoconstriction is induced by an intravenous injection of a spasmogen such as histamine or methacholine.[21]

  • The degree of bronchoconstriction is measured by recording changes in intratracheal pressure or airflow resistance.[22][23]

  • The test compound is administered prior to the spasmogen challenge to assess its protective effect.

  • Dose-response curves are generated to determine the potency (ED50) of the compound.

Caption: Workflow for in vivo bronchodilator activity assay.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

This assay is a widely used method for detecting gene mutations.

Objective: To assess the mutagenic potential of a test compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used.

  • The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

  • The number of revertant colonies is counted and compared to a negative control. A significant increase in revertant colonies indicates a positive result.

Conclusion: A Favorable Preclinical Safety Profile for Arformoterol

The comprehensive preclinical data for arformoterol demonstrates a safety profile that is consistent with the known pharmacology of long-acting β2-adrenergic agonists. The key findings suggest that the therapeutic effects of racemic formoterol reside in the (R,R)-enantiomer (arformoterol), while the (S,S)-enantiomer contributes little to the desired bronchodilatory activity and may have a different and potentially less favorable toxicity profile.[3][6] The absence of genotoxicity and the predictable, class-related effects in general and cardiovascular toxicology studies provided a strong foundation for the clinical development and eventual approval of arformoterol for the treatment of COPD.[11][14][15]

References

  • Schematic representation of the beta 1- and beta 2-adrenergic receptor... - ResearchGate. [Link]

  • NDA 21-912 - accessdata.fda.gov. [Link]

  • A schematic diagram for the β-AR signalling network. The β-AR... - ResearchGate. [Link]

  • Normal β2-adrenergic receptor (β2-AR) signal transduction via G-coupled... - ResearchGate. [Link]

  • NDA 21912 - accessdata.fda.gov. [Link]

  • Reference ID: 3462353. [Link]

  • Handley, D. A., Senanayake, C. H., Dutczak, W., Benovic, J. L., Walle, T., Penn, R. B., Wilkinson, H. S., Tanoury, G. J., Andersson, R. G., Johansson, F., & Morley, J. (2002). Biological actions of formoterol isomers. Pulmonary pharmacology & therapeutics, 15(2), 135–145. [Link]

  • Padro, C. J., & Sanders, V. M. (2014). Molecular mechanisms underlying β-adrenergic receptor-mediated cross-talk between sympathetic neurons and immune cells. Journal of neuroimmunology, 276(1-2), 24–33. [Link]

  • Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). Role of arformoterol in the management of COPD. International journal of chronic obstructive pulmonary disease, 8, 103–113. [Link]

  • application number - accessdata.fda.gov. [Link]

  • Screening Models of Bronchodilator | PPTX - Slideshare. [Link]

  • Screening model for asthma COPD | PPTX - Slideshare. [Link]

  • Singh, S., Kumar, S., & Kumar, S. (2022). A current review on animal models of anti-asthmatic drugs screening. Journal of traditional and complementary medicine, 12(5), 415–422. [Link]

  • Adrenergic receptor - Wikipedia. [Link]

  • Preclinical studies by REPROCELL give COPD drug a final boost before clinical trials. [Link]

  • Pharmacokinetic Study of Arformoterol Tartrate in Rat Lungs. [Link]

  • Arformoterol | C19H24N2O4 | CID 3083544 - PubChem. [Link]

  • Arformoterol Monograph for Professionals - Drugs.com. [Link]

  • Barjaktarevic, I. Z., & Cooper, C. B. (2015). Review of drug safety and efficacy of arformoterol in chronic obstructive pulmonary disease. Expert opinion on drug safety, 14(3), 479–488. [Link]

  • A pharmacokinetic/pharmacodynamic study comparing arformoterol tartrate inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease - PubMed. [Link]

  • The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed. [Link]

  • A combined phase I/IIa study of the safety, bronchodilator and bronchoprotective effects of nebulized RPL554, a dual PDE3/4-inhibitor, in healthy subjects and asthmatics - PubMed Central. [Link]

  • Genotoxicity and carcinogenicity studies of bronchodilators and antiasthma drugs - PubMed. [Link]

  • Stereoselective glucuronidation of formoterol by human liver microsomes - PubMed Central. [Link]

  • Disposition and metabolism of formoterol fumarate, a new bronchodilator, in rats and dogs. [Link]

  • A Safety and Tolerability Study of Arformoterol Tartrate Inhalation Solution in Pediatric Subjects - ClinicalTrials.gov. [Link]

  • formoterol and their respective glucuronides in urine following single inhaled dosing and application to doping control - PubMed. [Link]

  • Cardiovascular safety of new inhaled medications for asthma and chronic obstructive pulmonary disease: a critical review from pharmacist perspective. [Link]

  • Arformoterol (inhalation route) - Side effects & dosage - Mayo Clinic. [Link]

  • The safety and efficacy of arformoterol and formoterol in COPD - PubMed. [Link]

  • The Incidence of Adverse Reactions of Arfomoterol vs Placebo in Two... - ResearchGate. [Link]

  • Formoterol in clinical practice--safety issues - PubMed. [Link]

  • NDA 22-007 - accessdata.fda.gov. [Link]

  • Determine the Safety and Efficacy of (R,R)-Formoterol in the Treatment of Subjects With COPD | Clinical Research Trial Listing - CenterWatch. [Link]

  • Long-acting beta-agonists: a review of formoterol safety data from asthma clinical trials - PubMed. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (+)-Formoterol

Author: BenchChem Technical Support Team. Date: January 2026

As a potent, long-acting β2-agonist (LABA), (+)-Formoterol is a valuable tool in respiratory research and drug development.[1][2][3] However, its pharmacological potency is matched by a significant hazard profile that necessitates meticulous handling and disposal. Improper disposal can pose risks to personnel and lead to environmental contamination with a substance harmful to aquatic life.[4]

This guide provides a comprehensive framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the underlying scientific and regulatory rationale. Our objective is to empower your laboratory with a self-validating system for waste management that ensures safety and environmental stewardship.

Hazard Profile & Regulatory Framework

Understanding the "why" behind stringent disposal protocols begins with the inherent risks of the compound. This compound is not a benign substance; it is classified with multiple hazards that dictate its entire lifecycle management in a laboratory setting.

Toxicological Profile:

  • Acute Toxicity: Harmful if swallowed and toxic if inhaled.[4][5]

  • Systemic Health Effects: Causes damage to organs and is suspected of causing cancer and damaging fertility or the unborn child.[4][5][6]

  • Environmental Hazards: Classified as harmful to aquatic life, with long-lasting effects.[4]

Regulatory Imperatives: Due to this profile, this compound waste is regulated as hazardous pharmaceutical waste. Disposal is governed by a multi-tiered regulatory structure, including:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), which establishes the framework for proper management of hazardous and non-hazardous solid waste.[7][8][9]

  • Occupational Safety and Health Administration (OSHA): Mandates safe handling practices to protect laboratory personnel.

  • Department of Transportation (DOT): Regulates the transport of hazardous waste from your facility.[8]

A foundational principle of these regulations is the absolute prohibition of sewering (i.e., flushing down the drain) hazardous pharmaceutical waste.[10][11] This practice can introduce active pharmaceutical ingredients into waterways, bypassing wastewater treatment capabilities and harming ecosystems.[4]

Waste Stream Characterization and Segregation

Effective disposal starts with correct identification and segregation at the point of generation. All materials that have come into contact with this compound must be considered hazardous waste.

This includes:

  • Unused or expired pure this compound powder.

  • Stock solutions and diluted working solutions.

  • Contaminated lab consumables, such as pipette tips, vials, flasks, and gloves.

  • Spill cleanup materials.

The following decision workflow provides a logical pathway for segregating waste streams to ensure safety and compliance.

FormoterolWasteSegregation start Waste Containing this compound Generated decision_sharp Is the item a sharp? (e.g., needle, contaminated broken glass) start->decision_sharp decision_liquid Is the waste primarily liquid? decision_sharp->decision_liquid No container_sharps Dispose in: RCRA-Hazardous Sharps Container decision_sharp->container_sharps Yes container_liquid Dispose in: RCRA-Hazardous Liquid Waste Container (Compatible Solvent/Aqueous) decision_liquid->container_liquid Yes container_solid Dispose in: RCRA-Hazardous Solid Waste Container (For gloves, vials, weigh boats, etc.) decision_liquid->container_solid No (Solid or Contaminated Labware)

Caption: Waste segregation decision tree for this compound.

Core Disposal Protocols

Adherence to standardized protocols is essential for safety. The following step-by-step procedures should be incorporated into your laboratory's Standard Operating Procedures (SOPs).

Protocol 1: Disposal of Solid this compound
  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. Work within a certified chemical fume hood to prevent inhalation of fine particles.

  • Container Preparation: Use a designated, properly labeled hazardous solid waste container. The label must include the words "Hazardous Waste" and identify the contents.

  • Waste Transfer: Carefully transfer the solid this compound into the waste container using a dedicated spatula or weigh boat. Avoid any actions that could generate dust.

  • Sealing: Securely close the container lid immediately after adding the waste.

  • Logistics: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or an accredited disposal contractor.[4][8]

Protocol 2: Disposal of Liquid this compound Solutions
  • PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves. All transfers should be performed in a chemical fume hood.

  • Container Selection: Select a chemically compatible, leak-proof container designated for hazardous liquid waste (e.g., separate containers for aqueous and organic solvent waste). Ensure the container is properly vented if there is a risk of gas generation.

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Sealing and Storage: Tightly seal the container. Store it in secondary containment within a designated satellite accumulation area, away from incompatible materials.[9][12]

Protocol 3: Disposal of Contaminated Labware
  • Gross Decontamination (if applicable): For heavily contaminated items, a preliminary rinse with a suitable solvent may be performed. This rinse-aid must be collected and disposed of as hazardous liquid waste.

  • Segregation:

    • Non-Sharps: Place items like gloves, weigh boats, and plastic vials directly into the hazardous solid waste container.

    • Sharps: Place contaminated needles, syringes, and broken glassware into a puncture-resistant hazardous sharps container.[8][12]

  • Final Disposal: All containers for contaminated labware are managed as hazardous waste and must be collected by an authorized disposal service.

Emergency Procedures: Spill Management

Accidents happen. A clear, pre-defined spill response plan is a critical component of laboratory safety.

  • Alert & Isolate: Immediately alert others in the area. Restrict access to the spill zone.

  • Don PPE: Put on, at minimum, double nitrile gloves, safety goggles, a lab coat, and if the spill is large or generates dust, respiratory protection.

  • Containment:

    • For Solids: Gently cover the spill with absorbent pads. Moisten the material with water to prevent dust from becoming airborne.[4] Do not sweep dry powder.

    • For Liquids: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or granules), starting from the outside and working inward.

  • Collection: Carefully collect all contaminated absorbent materials, broken glass (using tongs), and any other cleanup debris. Place everything into a designated hazardous waste container.

  • Decontamination: Clean the spill surface with soap and water, followed by a final rinse.[6] All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Data Summary & Key Information

The following table summarizes the critical safety and disposal information for this compound.

ParameterDescriptionSource (SDS)
GHS Hazard Statements H302 (Harmful if swallowed), H331/H332 (Toxic/Harmful if inhaled), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child), H370/H372 (Causes damage to organs), H412 (Harmful to aquatic life with long lasting effects).[4][5]
Key Precautionary Statements P260 (Do not breathe dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/clothing/eye protection), P501 (Dispose of contents/container to an approved incineration plant).[4][5][6]
Primary Disposal Method Incineration in a chemical incinerator equipped with an afterburner and scrubber. Must be handled by an accredited hazardous waste disposal contractor.[4][6]
Regulatory Oversight EPA (RCRA), OSHA, DOT. Disposal must comply with all federal, state, and local regulations.[7][8][9][13]
Incompatible Materials Strong oxidizing agents.[14]

Conclusion

The responsible management of this compound is a non-negotiable aspect of scientific research. By treating this compound and all associated materials as hazardous waste from the moment of generation to the point of final disposal, you protect yourself, your colleagues, and the environment. These protocols, grounded in regulatory requirements and scientific understanding of the compound's risks, provide a robust framework for ensuring safety and compliance in your laboratory.

References

  • Formoterol fumarate dihydrate - Safety D
  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer.
  • Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle.
  • Formoterol Oral Inhal
  • SAFETY DATA SHEET. (2012). AstraZeneca Australia.
  • SAFETY DATA SHEET Version: 2 Revision Date: 03/22/18. Expert Synthesis Solutions.
  • Safety D
  • Formoterol fumarate SDS, 43229-80-7 Safety D
  • Management of Hazardous Waste Pharmaceuticals. (2025). US EPA.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). Today's Clinical Lab.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Formoterol - Wikipedia. Wikipedia.
  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019). Hazardous Waste Experts.
  • Hazardous Waste Pharmaceuticals. Healthcare Environmental Resource Center (HERC).
  • Beta-2 Agonists (Albuterol, Salmeterol) Mnemonic for Nursing and NCLEX. Pixorize.
  • Beta2-Agonists - St

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Formoterol
Reactant of Route 2
Reactant of Route 2
(+)-Formoterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.